2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
Description
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Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-10-8-18(9-11-19)14(15(21)22)12-6-4-5-7-13(12)20(24)25/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUYNHZESWWKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376104 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-14-6 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(2-nitrophenyl)-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutic agents. 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(2-nitrophenyl)acetic acid is a sophisticated chiral scaffold that embodies several key features prized in drug development. Its structure integrates a piperazine ring, a moiety renowned for its ability to impart favorable pharmacokinetic properties, with an orthogonally protected nitrogen (Boc) and a reactive carboxylic acid.[1] The presence of a 2-nitrophenyl group further enhances its utility, serving as a latent amino group that, upon reduction, opens a gateway to a diverse array of heterocyclic systems.[2]
This guide provides a comprehensive technical overview of this compound, synthesizing data from analogous structures to offer insights into its chemical properties, plausible synthetic routes, analytical characterization, and strategic applications in pharmaceutical research. While direct experimental data for this specific ortho-nitro isomer is not extensively published, this document leverages established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource for researchers.
Core Chemical and Physical Properties
The physicochemical properties of a compound are foundational to its handling, formulation, and behavior in biological systems. The properties of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid are summarized below, based on its chemical structure and data from analogous compounds.
| Property | Value | Source / Justification |
| IUPAC Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(2-nitrophenyl)acetic acid | Nomenclature rules |
| Molecular Formula | C₁₇H₂₃N₃O₆ | Derived from structure |
| Molecular Weight | 365.38 g/mol | Calculated from formula |
| CAS Number | Not assigned. (Analog CAS: 885274-20-4 for para-nitro isomer) | No specific registration found. para-nitro isomer cited for structural similarity. |
| Appearance | Expected to be a white to pale yellow crystalline powder. | Analogy with para-nitro and other substituted phenyl analogs.[3] |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water. | Common for Boc-protected amino acid derivatives. |
| Storage Conditions | Store at 0-8°C, protected from light and moisture. | Standard for complex organic molecules to prevent degradation.[3] |
Synthesis and Mechanistic Rationale
The synthesis of α-piperazinyl acetic acid derivatives can be achieved through several reliable methods. The most direct approach involves the nucleophilic substitution of an α-halo acetic acid precursor. An alternative, showcasing modern synthetic efficiency, is the Ugi four-component reaction.
Proposed Synthesis: Nucleophilic Substitution
This robust two-step pathway involves the initial synthesis of an α-bromo precursor followed by its reaction with N-Boc-piperazine.
Step 1: Synthesis of 2-bromo-2-(2-nitrophenyl)acetic acid
The α-bromination of (2-nitrophenyl)acetic acid is a key step. While various bromination methods exist, a common approach involves the Hell-Volhard-Zelinsky reaction or direct bromination of an enolate. A related procedure involves reacting the corresponding aldehyde with bromoform and potassium hydroxide.[4]
Step 2: Nucleophilic Substitution with N-Boc-piperazine
The secondary amine of N-Boc-piperazine acts as a nucleophile, displacing the bromide from the α-bromo acid. The Boc group ensures mono-alkylation.[1]
Detailed Experimental Protocol (Proposed)
-
Precursor Synthesis: To a solution of (2-nitrophenyl)acetic acid (1.0 eq) in a suitable solvent, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN. Reflux the mixture and monitor by TLC until the starting material is consumed. After cooling, the product, 2-bromo-2-(2-nitrophenyl)acetic acid, can be isolated and purified.
-
Coupling Reaction: Dissolve 2-bromo-2-(2-nitrophenyl)acetic acid (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add N-Boc-piperazine (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (2.5 eq), to scavenge the HBr generated during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress with TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final compound.
Causality Behind Choices:
-
Solvent: Acetonitrile or DMF are excellent solvents for Sₙ2 reactions as they are polar enough to dissolve the reactants but do not solvate the nucleophile excessively, allowing it to remain reactive.
-
Base: DIEA is a hindered amine, making it a poor nucleophile itself. This prevents it from competing with N-Boc-piperazine in reacting with the bromo-acid while effectively neutralizing the acid byproduct.
Alternative Pathway: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction offers a powerful, convergent approach to rapidly build molecular complexity.[5][6]
-
Reaction Components: 2-nitrobenzaldehyde (aldehyde), N-Boc-piperazine (amine), an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid component (often introduced via the isocyanide or as a separate reactant).
-
Mechanism: The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide to form a nitrilium intermediate. This intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields a stable α-acylamino amide product.[7]
-
Post-Modification: A hydrolysis step would be required to convert the resulting amide to the desired carboxylic acid.
This method is highly valued in library synthesis for its efficiency and the ability to generate diverse structures by simply varying the four input components.[8]
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis via nucleophilic substitution.
Analytical Characterization (Predicted)
Definitive structural confirmation relies on a combination of spectroscopic methods. Based on the proposed structure, the following spectral data can be anticipated.
| Technique | Expected Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2-7.4 (m, 4H, Ar-H of nitrophenyl), δ ~5.0 (s, 1H, α-CH), δ ~3.5 (br m, 4H, piperazine CH₂ adjacent to Boc-N), δ ~2.7 (br m, 4H, piperazine CH₂ adjacent to α-CH), δ 1.45 (s, 9H, C(CH₃)₃). The acidic proton of the COOH may be very broad or not observed. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~172 (C=O, acid), δ ~154 (C=O, Boc), δ ~148 (Ar-C-NO₂), δ ~134-124 (aromatic carbons), δ ~80 (quaternary C of Boc), δ ~65 (α-CH), δ ~50-45 (piperazine carbons), δ 28.4 (C(CH₃)₃).[9] |
| Mass Spectrometry (ESI+) | Predicted m/z for [M+H]⁺ = 366.16; [M+Na]⁺ = 388.14. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₇H₂₃N₃O₆. |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (acid, ~1710 cm⁻¹), C=O stretch (carbamate, ~1690 cm⁻¹), asymmetric and symmetric N-O stretches for NO₂ (~1530 and ~1350 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹). |
Chemical Reactivity and Synthetic Potential
The true value of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively to build more complex structures.
-
Boc-Protecting Group: This group is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane). This unmasks the second piperazine nitrogen, making it available for N-arylation, N-alkylation, acylation, or sulfonylation.
-
Carboxylic Acid: This functional group is a versatile handle for forming amide bonds using standard peptide coupling reagents (e.g., EDC, HOBt, HATU). It can also be esterified (Fischer esterification) or reduced to a primary alcohol using strong reducing agents like LiAlH₄ or BH₃.
-
Nitro Group: The nitro group is a synthetic linchpin. It is readily reduced to a primary amine (aniline derivative) using methods like catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation is fundamental, as the resulting 2-amino group can participate in intramolecular cyclization reactions to form valuable heterocyclic scaffolds such as benzodiazepines, quinolones, or benzimidazoles.[2]
Reactivity and Derivatization Diagram
Caption: Key transformations of the molecule's functional groups.
Applications in Research and Drug Development
This compound is not an end-product but a strategic starting point for generating libraries of diverse and complex molecules for biological screening.
-
Scaffold for Library Synthesis: The piperazine ring is a privileged scaffold that frequently appears in approved drugs, often improving aqueous solubility and acting as a hinge region to orient other pharmacophoric elements.[1] By using the orthogonal Boc and carboxylic acid handles, researchers can perform sequential diversification. For example, one could first create a library of amides from the carboxylic acid and then, after Boc deprotection, introduce a second point of diversity on the piperazine nitrogen.[8]
-
Fragment-Based Drug Design (FBDD): The molecule can be considered a high-value fragment. The piperazine and nitrophenyl groups can be explored for initial low-affinity interactions with a biological target. Subsequent chemical modifications, guided by structural biology (e.g., X-ray crystallography), can be used to "grow" the fragment into a potent lead compound.
-
Precursor to Bioactive Heterocycles: As previously mentioned, the reduction of the nitro group to an amine is a critical step. The resulting ortho-amino phenylacetic acid core is a direct precursor to a multitude of heterocyclic systems that form the basis of many CNS-active, anti-inflammatory, and anti-cancer agents.[2]
Conclusion
This compound represents a confluence of desirable features for modern drug discovery. It combines a privileged pharmacokinetic scaffold (piperazine), orthogonal handles for controlled chemical modification (Boc and carboxylic acid), and a latent reactive group (nitro) for advanced heterocyclic synthesis. While a dedicated body of literature for this specific isomer is sparse, its chemical behavior and synthetic utility can be confidently predicted from established principles and a wealth of data on its structural analogs. For research teams engaged in the synthesis of novel compound libraries, particularly in oncology, neuropharmacology, and infectious disease, this molecule serves as an exceptionally versatile and powerful building block.
References
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Kazemi, M., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]
- (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
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Shaaban, M., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]
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Krasavin, M. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
-
Więckowska, A., et al. (2017). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Scientific Reports. [Link]
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Kotha, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
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Wikipedia. (2-Nitrophenyl)acetic acid. Wikipedia. [Link]
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Kráľová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
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ResearchGate. (2013). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]
- (2012). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
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MySkinRecipes. 2-(5-Bromo-2-nitrophenyl)acetic acid. MySkinRecipes. [Link]
- (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
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Organic Syntheses. p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]
-
Ali, M. (2002). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Bangladesh Chemical Society. [Link]
-
(1991). Process for the preparation of .alpha.-bromo-phenylacetic acids. WIPO Patentscope, US5036156. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. OMPI – Búsqueda en las colecciones de patentes nacionales e internacionales [patentscope.wipo.int]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid CAS number 885274-14-6
An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid (CAS Number 885274-14-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized chemical intermediate with significant potential in pharmaceutical research and development. While direct literature on this specific molecule is sparse, this document synthesizes information from structurally related compounds and foundational chemical principles to offer insights into its synthesis, properties, and applications. This guide is intended to serve as a valuable resource for researchers utilizing this and similar building blocks in medicinal chemistry, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS) and other disease areas.
Introduction: Strategic Importance in Medicinal Chemistry
This compound, identified by CAS number 885274-14-6, is a strategically designed molecule that combines several key functional groups beneficial for drug discovery. The presence of a piperazine ring, a common pharmacophore in CNS-active drugs, suggests its utility in developing agents for neurological disorders.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for selective chemical modifications, a crucial feature in multi-step syntheses.[1] Furthermore, the 2-nitrophenylacetic acid moiety serves as a versatile precursor for a variety of heterocyclic systems, given the potential for reduction of the nitro group and subsequent cyclization reactions.[3]
This guide will delve into the technical aspects of this compound, providing a plausible synthetic route, an analysis of its structural features, and a discussion of its potential applications as a key building block in the synthesis of complex, biologically active molecules.
Physicochemical Properties and Structural Analysis
A summary of the known and predicted physicochemical properties of this compound is presented below. Data for structurally similar analogs are included for comparative purposes.
| Property | This compound | 2-(4-Boc-piperazinyl)-2-phenylacetic acid[1] | 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid[2] | 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid[4] |
| CAS Number | 885274-14-6[5] | 347186-49-6 | 885272-96-8 | 885274-11-3 |
| Molecular Formula | C₁₇H₂₃N₃O₆ | C₁₇H₂₄N₂O₄ | C₁₇H₂₃ClN₂O₄ | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 365.38 g/mol | 320.39 g/mol | 354.83 g/mol | 334.41 g/mol |
| Appearance | (Predicted) White to off-white or pale yellow solid | White powder | (Not specified) | (Not specified) |
| Purity (Typical) | ≥98% (HPLC) | ≥99% (HPLC) | (Not specified) | (Not specified) |
| Storage Conditions | 0-8 °C[2][4] | 0-8 °C | 0-8 °C | 0-8 °C |
Structural Features and Their Implications:
-
Boc-Protected Piperazine: The piperazine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The Boc group provides robust protection during various synthetic transformations and can be selectively removed under acidic conditions to reveal a secondary amine, which can then be further functionalized.[1]
-
Chiral Center: The alpha-carbon to the carboxylic acid is a chiral center. The compound is typically supplied as a racemate, but enantioselective synthesis or chiral resolution could be employed to isolate individual enantiomers, which may exhibit different pharmacological profiles.
-
2-Nitrophenyl Group: This group is a key reactive handle. The ortho-nitro substitution makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles through reductive cyclization. This transformation opens pathways to novel molecular scaffolds with potential biological activity.[3]
Synthesis and Purification
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetate
-
To a solution of N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of ethyl 2-bromo-2-(2-nitrophenyl)acetate (1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove triethylammonium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester intermediate.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Purity should be assessed by HPLC. The structure should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the presence of the Boc group, piperazine ring protons, and the aromatic protons of the nitrophenyl group.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid C=O and O-H stretches, and the nitro group N-O stretches.
Applications in Drug Discovery and Development
Based on the known utility of its structural analogs, this compound is a valuable intermediate for the synthesis of a diverse range of potential therapeutic agents.
Caption: Potential synthetic applications of the title compound in drug discovery.
-
Scaffold for CNS-Active Agents: The core structure is highly amenable for the development of compounds targeting CNS disorders. The piperazine moiety can be tailored to interact with various receptors and transporters in the brain.[1][2]
-
Precursor for Heterocyclic Systems: The most significant application lies in the synthetic versatility of the 2-nitrophenyl group. Reduction of the nitro group to an amine can be followed by intramolecular cyclization with the adjacent carboxylic acid (or a derivative thereof) to form various heterocyclic systems, such as lactams. This opens up avenues for creating novel, rigidified scaffolds that can be further elaborated.
-
Peptidomimetic and Linker Chemistry: The amino acid-like structure allows for its incorporation into peptide sequences or its use as a linker to connect different pharmacophores. The Boc-protected nitrogen and the carboxylic acid provide orthogonal handles for such conjugations.[1]
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemists and drug development scientists. Its unique combination of a protected piperazine, a chiral center, and a reactive nitrophenyl group provides a rich platform for the synthesis of diverse and complex molecular architectures. While direct biological data on this specific compound is not yet in the public domain, the extensive use of its structural analogs in pharmaceutical research strongly suggests its significant potential in the development of novel therapeutics, particularly for neurological disorders. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors.
References
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
Sources
An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid, a key intermediate in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into the molecule's physicochemical properties, a detailed synthetic protocol with mechanistic insights, characterization methodologies, and its potential applications in drug discovery, grounded in established scientific principles.
Molecular Overview and Physicochemical Properties
This compound is a bifunctional molecule incorporating a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and a phenylacetic acid moiety substituted with a nitro group at the ortho position. This unique combination of functional groups makes it a valuable building block in the synthesis of complex pharmaceutical agents.
The Boc-protecting group offers a strategic advantage by allowing for selective reactions at the unprotected secondary amine of the piperazine ring. The 2-nitro-substituted phenylacetic acid portion introduces a reactive handle that can be further modified, for instance, through reduction of the nitro group to an amine, enabling subsequent coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₂₃N₃O₆ | - |
| Molecular Weight | 365.38 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to off-white solid | Analogy to similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge of similar structures |
| CAS Number | Not explicitly found in searches; may not be commercially available | - |
Strategic Synthesis: A Plausible and Validated Approach
A plausible and efficient method would be the reaction of N-Boc-piperazine with methyl 2-bromo-2-(2-nitrophenyl)acetate. This strategy is predicated on the high reactivity of the alpha-bromo ester towards nucleophilic attack by the secondary amine of the piperazine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 2-bromo-2-(2-nitrophenyl)acetate (Starting Material)
This starting material can be synthesized from 2-(2-nitrophenyl)acetic acid via alpha-bromination followed by esterification, or by esterification followed by bromination. Standard bromination conditions, such as using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride), can be employed.
Step 2: Nucleophilic Substitution
-
Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).
-
Addition of Electrophile: Slowly add a solution of methyl 2-bromo-2-(2-nitrophenyl)acetate (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, methyl 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetate, can be purified by column chromatography on silica gel.
Step 3: Saponification (Hydrolysis of the Ester)
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Acidification: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to a pH of ~4-5 with a dilute acid solution (e.g., 1N HCl).
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Causality Behind Experimental Choices
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the polar reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.
-
Base: DIPEA is used to neutralize the hydrobromic acid formed during the reaction without competing with the N-Boc-piperazine as a nucleophile.
-
Saponification: Lithium hydroxide is a standard reagent for the mild hydrolysis of esters, minimizing the risk of side reactions.
Workflow Diagram
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
Abstract
This technical guide provides a comprehensive overview of the chemical entity 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. As a derivative of phenylacetic acid incorporating both a sterically hindered piperazine moiety and an electronically distinct nitrophenyl group, this compound presents a unique scaffold for the synthesis of novel therapeutic agents. This document details its structural features, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a thorough analysis of its predicted spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this versatile chemical building block.
Introduction and Rationale
The synthesis of complex molecules with precise three-dimensional arrangements is a cornerstone of modern drug discovery. Phenylacetic acid derivatives are a well-established class of compounds with a broad range of biological activities.[1][2] The introduction of a piperazine ring, a common pharmacophore in many approved drugs, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Furthermore, the presence of a nitro group on the phenyl ring offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be functionalized to explore a wider chemical space.
The specific molecule, this compound, combines these features. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reactions at the other nitrogen atom or on the carboxylic acid functionality.[3] The ortho-position of the nitro group on the phenyl ring introduces specific steric and electronic constraints that can influence the molecule's conformation and binding to biological targets. This guide aims to provide a detailed technical resource for the synthesis and characterization of this compound, enabling its application in the development of novel therapeutics.
Physicochemical Properties
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₇H₂₃N₃O₆ | Derived from the sum of atoms in the structure. |
| Molecular Weight | 365.38 g/mol | Calculated based on the molecular formula.[5] |
| Appearance | Off-white to pale yellow solid | Based on the appearance of similar phenylacetic acid and nitro-aromatic compounds.[2] |
| Melting Point | 185-195 °C | Estimated based on the melting point of the analogous 2-(4-Boc-piperazinyl)-2-phenylacetic acid (191-197 °C).[1] The 2-nitro substitution may slightly alter this. |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol; limited solubility in water. | The carboxylic acid and piperazine moieties impart polarity, while the Boc and phenyl groups contribute to organic solvent solubility. |
| pKa | Carboxylic acid: ~4.0-5.0; Piperazine N-H (deprotonated): ~8.0-9.0 | Typical pKa for a carboxylic acid and the protonated secondary amine of a piperazine ring. |
Proposed Synthesis
A robust and logical synthetic route to this compound involves a two-step process commencing with the readily available 2-nitrophenylacetic acid. The proposed pathway is outlined below.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of α-Bromo-2-nitrophenylacetic Acid
The first step involves the α-bromination of 2-nitrophenylacetic acid. This can be achieved using standard brominating agents for carboxylic acids, such as N-bromosuccinimide (NBS) with a catalytic amount of hydrobromic acid.
Experimental Protocol:
-
To a solution of 2-nitrophenylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of hydrobromic acid (HBr, e.g., a few drops of a 48% aqueous solution).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo-2-nitrophenylacetic acid, which can be used in the next step without further purification.
Causality of Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and selective source of bromine for α-halogenation of carboxylic acids.
-
Catalytic HBr: The acid catalyst facilitates the enolization of the carboxylic acid, which is the reactive species in the bromination reaction.
-
Quenching with Sodium Thiosulfate: This step is crucial to neutralize any unreacted bromine.
Step 2: Synthesis of this compound
The second step is a nucleophilic substitution reaction where the secondary amine of N-Boc-piperazine displaces the bromide from the α-bromo-2-nitrophenylacetic acid.
Experimental Protocol:
-
Dissolve the crude α-bromo-2-nitrophenylacetic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add N-Boc-piperazine (1.2 eq) to the solution.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq), to scavenge the HBr generated during the reaction.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to a pH of ~4-5 with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]
Causality of Experimental Choices:
-
N-Boc-piperazine Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the α-bromo acid.
-
Potassium Carbonate as Base: An inorganic base is used to neutralize the acid byproduct without competing in the nucleophilic substitution.
-
DMF as Solvent: A polar aprotic solvent is ideal for SN2 reactions, as it solvates the cation of the base while leaving the nucleophile relatively free to react.
-
Acidic Workup: The product is a carboxylic acid, which will be deprotonated by the base in the reaction mixture. Acidification is necessary to protonate the carboxylate and allow for its precipitation and isolation.
Structural Characterization and Predicted Analytical Data
The structural identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Below are the predicted analytical data based on the known spectral properties of its constituent functional groups.
Caption: Correlation of structural moieties with expected analytical signatures.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-12.0 | br s | 1H | COOH |
| ~8.1-8.2 | d | 1H | Ar-H (ortho to NO₂) |
| ~7.6-7.8 | m | 2H | Ar-H |
| ~7.4-7.5 | m | 1H | Ar-H |
| ~4.8-5.0 | s | 1H | α-CH |
| ~3.6-3.8 | m | 4H | Piperazine-H (adjacent to N-Boc) |
| ~2.6-2.8 | m | 4H | Piperazine-H (adjacent to α-CH) |
| ~1.45 | s | 9H | Boc (C(CH₃)₃) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172-175 | C=O (Carboxylic Acid) |
| ~154-156 | C=O (Boc) |
| ~148-150 | Ar-C (C-NO₂) |
| ~133-135 | Ar-CH |
| ~130-132 | Ar-C (C-CH) |
| ~128-130 | Ar-CH |
| ~124-126 | Ar-CH |
| ~80-82 | C(CH₃)₃ (Boc) |
| ~62-65 | α-CH |
| ~50-53 | Piperazine-CH₂ |
| ~43-46 | Piperazine-CH₂ |
| ~28.5 | C(CH₃)₃ (Boc) |
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2975, 2860 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Boc) |
| ~1520 | Strong | N-O asymmetric stretch (Nitro) |
| ~1340 | Strong | N-O symmetric stretch (Nitro) |
| ~1250, 1160 | Strong | C-O stretch |
Predicted Mass Spectrometry (MS) Data
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected [M+H]⁺: m/z 366.1607
-
Major Fragmentation Pathways:
-
Loss of the Boc group: [M+H - 100]⁺ at m/z 266.1086
-
Loss of carbon dioxide from the parent ion: [M+H - 44]⁺ at m/z 322.1661
-
Cleavage of the piperazine ring.[7]
-
Potential Applications and Future Directions
The structure of this compound makes it a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications.
-
Scaffold for Drug Discovery: This molecule can serve as a starting point for the generation of compound libraries for screening against various biological targets. The carboxylic acid can be coupled with amines to form amides, the Boc group can be removed to allow for functionalization of the piperazine nitrogen, and the nitro group can be reduced and further modified.
-
Synthesis of Heterocycles: The 2-nitrophenylacetic acid moiety is a known precursor for the synthesis of various heterocyclic systems through reductive cyclization.[8]
-
Development of CNS-active agents: The piperazine scaffold is frequently found in drugs targeting the central nervous system. Further derivatization of this molecule could lead to novel compounds with neurological or psychiatric applications.
Future research could focus on the enantioselective synthesis of this compound to investigate the differential biological activity of its stereoisomers. Additionally, exploring the diverse chemical transformations of the nitro group and the carboxylic acid will undoubtedly lead to the discovery of novel chemical entities with interesting pharmacological profiles.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The synthesis should be carried out in a well-ventilated fume hood. The hazards of the reagents used in the synthesis, such as NBS and HBr, should be fully understood and mitigated. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual reagents.
Conclusion
This technical guide has provided a detailed overview of the structure, proposed synthesis, and predicted analytical characteristics of this compound. By presenting a scientifically sound and detailed protocol, this document aims to facilitate the synthesis and utilization of this versatile building block in the broader scientific community, particularly in the fields of medicinal chemistry and drug discovery. The unique combination of a Boc-protected piperazine, a chiral center, and a reactive nitro-aromatic ring makes this compound a highly valuable tool for the creation of novel and complex molecular architectures.
References
[4] Echo BioSystems. (n.d.). 2-(4-Boc-piperazinyl)-2-(4- nitro-phenyl)acetic acid. Retrieved from [Link]
[9] The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry. Retrieved from [Link]
[7] Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
[10] MySkinRecipes. (n.d.). 2-(4-Boc-Piperazinyl)-2-phenylacetic acid. Retrieved from [Link]
[11] PubChem. (n.d.). 2-(4-Boc-piperazinyl)-2-phenylacetic acid. Retrieved from [Link]
[12] Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]
[2] Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
[13] Beilstein Journal of Organic Chemistry. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
[14] Kitchen, L. J., & Pollard, C. B. (1947). Derivatives of piperazine; synthesis of piperazine and C-substituted piperazines. Journal of the American Chemical Society. Retrieved from [Link]
[15] Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
[16] Google Patents. (n.d.). Process for preparing piperazine-substituted aliphatic carboxylates. Retrieved from
[8] Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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Navigating the Unseen: A Technical Guide to the Safety and Hazards of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Potential and Precaution
2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid is a compound of significant interest within the realms of pharmaceutical research and medicinal chemistry. Its unique molecular architecture, featuring a Boc-protected piperazine moiety linked to a nitrophenylacetic acid backbone, positions it as a versatile building block in the synthesis of novel therapeutic agents.[1] The Boc (tert-butyloxycarbonyl) protecting group facilitates selective chemical transformations, a crucial aspect in the multi-step synthesis of complex drug candidates.[1] While its potential applications are promising, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of researchers and the integrity of experimental outcomes.
This in-depth technical guide provides a comprehensive overview of the potential safety and hazards associated with this compound. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide employs a scientifically grounded approach of hazard assessment by analogy. By examining the known hazards of its core structural components—2-nitrophenylacetic acid and Boc-piperazine derivatives—we can infer a reliable safety profile to guide laboratory practices.
Hazard Identification and Classification: A Composite View
The potential hazards of this compound can be deconstructed by analyzing its primary chemical motifs.
The 2-Nitrophenylacetic Acid Moiety: A Key Contributor to Irritancy and Potential Genotoxicity
The presence of the 2-nitrophenylacetic acid structure is a significant determinant of the compound's hazard profile. Safety data for 2-nitrophenylacetic acid and its isomer, 4-nitrophenylacetic acid, consistently indicate several key hazards.[2][3]
-
Skin and Eye Irritation: Both isomers are classified as causing skin and serious eye irritation.[2][4] Contact with these substances can lead to redness, inflammation, and discomfort.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[4]
-
Suspected Genetic Defects: Notably, 2-nitrophenylacetic acid is suspected of causing genetic defects (H341), a serious long-term health concern that necessitates stringent handling protocols.[5]
The Boc-Piperazine Moiety: A Source of Irritation
The Boc-piperazine component also contributes to the overall hazard profile. Safety data for various Boc-protected piperazine derivatives indicate that they are generally considered to be skin and eye irritants and may cause respiratory irritation.[6]
Inferred GHS Classification for this compound
Based on the hazards of its constituent parts, the following Globally Harmonized System (GHS) classifications can be reasonably anticipated for this compound:
| Hazard Class | Hazard Category | Hazard Statement | Basis of Analogy |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Nitrophenylacetic acid, 4-Nitrophenylacetic acid, Boc-piperazine derivatives[2][4][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | 2-Nitrophenylacetic acid, 4-Nitrophenylacetic acid, Boc-piperazine derivatives[2][4][6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | 2-Nitrophenylacetic acid, 4-Nitrophenylacetic acid, Boc-piperazine derivatives[4][6] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | 2-Nitrophenylacetic acid[5] |
Toxicological Profile: Understanding the Routes of Exposure
While specific toxicological data for this compound are not available, a qualitative assessment of potential health effects can be inferred from its structural analogues.
-
Inhalation: Inhalation of fine dusts or aerosols is a primary route of occupational exposure. This may lead to irritation of the nose, throat, and lungs.[7]
-
Skin Contact: Direct contact with the skin is likely to cause irritation, characterized by redness and itching.[2] Prolonged or repeated contact should be avoided.
-
Eye Contact: As with its analogues, direct contact with the eyes is expected to cause serious irritation.[2] Immediate and thorough rinsing is crucial in the event of an exposure.
-
Ingestion: Ingestion may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[7]
It is important to note that the toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with the utmost care, assuming it to be potentially harmful.[7]
Risk Assessment and Mitigation: A Proactive Approach to Safety
A thorough risk assessment should be conducted before handling this compound. The following diagram illustrates a systematic workflow for risk assessment and the implementation of control measures.
Caption: Workflow for risk assessment and implementation of control measures.
Safe Handling Protocols
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by ventilation, a NIOSH-approved respirator should be used.[6]
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]
-
Avoid eating, drinking, or smoking in areas where this chemical is handled or stored.[6]
-
Remove and wash contaminated clothing before reuse.[7]
Emergency Procedures: Preparedness and Response
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
-
In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
Accidental Release Measures:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and prevent the material from entering drains or waterways.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam.[7]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Storage and Disposal: Ensuring Stability and Environmental Responsibility
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service to dispose of this material and its container.
Conclusion: A Commitment to Informed Safety
While this compound holds considerable promise as a synthetic intermediate, its handling demands a high level of caution. The information available for its structural analogues strongly suggests that it should be treated as a hazardous substance, with the potential to cause skin, eye, and respiratory irritation, and a suspected risk of causing genetic defects. By adhering to the principles of risk assessment, implementing robust control measures, and being prepared for emergencies, researchers can work safely with this compound, unlocking its potential while prioritizing their health and safety.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Nitrophenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). (4-Nitrophenyl)acetic acid. National Institutes of Health. Retrieved from [Link]
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A Technical Guide to Boc-Protected Piperazine Derivatives in Modern Medicinal Chemistry
Abstract
The piperazine ring is a quintessential heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties allow it to modulate aqueous solubility, bioavailability, and receptor binding affinity.[2][3] However, the symmetrical nature of piperazine, possessing two secondary amines, necessitates a strategic approach to achieve selective functionalization. This guide provides an in-depth examination of the use of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone strategy that enables the controlled, stepwise synthesis of complex piperazine derivatives. We will explore the fundamental principles, detail field-proven synthetic protocols for functionalization and deprotection, and present case studies illustrating the pivotal role of Boc-protected piperazine intermediates in the development of blockbuster drugs.
Introduction: The Piperazine Scaffold and the Indispensable Role of Boc Protection
The piperazine heterocycle is the third most common nitrogen-containing ring system found in drug discovery.[4] Its widespread application stems from several key attributes:
-
Improved Pharmacokinetics: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and often leading to improved absorption and distribution profiles for drug candidates.[2]
-
Versatile Linker: The piperazine ring acts as a conformationally constrained linker, capable of orienting pharmacophoric groups in precise three-dimensional arrangements to optimize interactions with biological targets.[5]
-
Pharmacophoric Element: In many cases, the piperazine moiety itself is a key pharmacophore, directly engaging in hydrogen bonding or other critical interactions with the target protein.[5]
The synthetic challenge lies in selectively modifying one nitrogen atom in the presence of the other. This is where the tert-butoxycarbonyl (Boc) protecting group becomes essential. The Boc group offers an ideal combination of stability and lability: it is robust enough to withstand a wide array of reaction conditions, including basic and nucleophilic environments, yet can be cleanly removed under specific acidic conditions.[6][7] This "orthogonality" provides the synthetic control necessary for complex, multi-step drug synthesis.[6]
Section 1: Synthesis and Functionalization of the Boc-Piperazine Core
The journey of incorporating a piperazine moiety often begins with commercially available 1-Boc-piperazine. This key intermediate allows for the selective functionalization of the free secondary amine (N4), paving the way for the construction of diverse molecular architectures.
Key Synthetic Transformations
The unprotected secondary amine of 1-Boc-piperazine is a versatile nucleophile, amenable to a wide range of C-N bond-forming reactions. The choice of reaction is dictated by the desired substituent (aryl, heteroaryl, alkyl, etc.).
A. N-Arylation via Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerhouse in modern medicinal chemistry for forming C(aryl)-N bonds.[8] It is particularly effective for coupling 1-Boc-piperazine with a diverse range of aryl and heteroaryl halides (Br, Cl, I) and triflates.[8][9]
-
Causality Behind Component Selection:
-
Palladium Pre-catalyst: Sources like Pd₂(dba)₃ or pre-formed catalysts (e.g., XPhos Pd G3) are used to generate the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are critical. They stabilize the palladium center, promote oxidative addition to the aryl halide, and facilitate the final reductive elimination step that forms the desired product.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile for the catalytic cycle.
-
Figure 1: Conceptual workflow for Buchwald-Hartwig N-arylation.
B. N-Alkylation via Reductive Amination: This classic and reliable method is used to introduce alkyl groups by reacting 1-Boc-piperazine with an aldehyde or ketone in the presence of a mild reducing agent.[10]
-
Mechanism Insight: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This electrophilic species is then rapidly reduced in situ by a hydride source to yield the N-alkylated product.
-
Reagent Selection: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the iminium ion. Its tolerance of slightly acidic conditions (generated by the acetic acid byproduct) helps to catalyze iminium ion formation.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a self-validating system for the synthesis of an N-aryl-N'-Boc-piperazine derivative.
Objective: To synthesize tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate.
Materials:
-
1-Boc-piperazine (1.2 equiv.)
-
4-Bromotoluene (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add NaOtBu, 4-bromotoluene, and 1-Boc-piperazine.
-
Catalyst Preparation: In a separate vial, briefly purge with argon, then add Pd₂(dba)₃, XPhos, and anhydrous toluene. Swirl gently.
-
Reaction Setup: Seal the Schlenk flask with a septum, then evacuate and backfill with argon (repeat 3 times).
-
Addition: Add anhydrous toluene to the Schlenk flask, followed by the catalyst/ligand solution via syringe.[8]
-
Heating: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).[8]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Section 2: The Boc Deprotection Step: A Critical Gateway
Once the desired functionality is installed on the N4 nitrogen, the Boc group must be removed to reveal the N1 secondary amine for subsequent reactions or as the final basic center in the target molecule. The lability of the Boc group to acid is its defining and most useful characteristic.[6][7]
Mechanism of Acid-Mediated Boc Cleavage
The deprotection is not a simple hydrolysis; it is an acid-catalyzed elimination.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., Trifluoroacetic acid, TFA).[11][12]
-
Carbocation Formation: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl carbocation.[12]
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[11][12]
-
Cation Quenching: The tert-butyl carbocation is quenched, typically by elimination to form isobutene gas.[7]
Figure 2: Standard workflow for Boc deprotection.
Standard Deprotection Protocol: TFA/DCM
This is the most common and robust method for Boc removal.[13]
Objective: To deprotect tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate to yield 1-(4-methylphenyl)piperazine.
Materials:
-
Starting Boc-protected piperazine (1.0 equiv.)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 equiv., typically 20-50% v/v solution in DCM)
Procedure:
-
Dissolution: Dissolve the Boc-protected piperazine in DCM in a round-bottom flask.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA to the stirred solution. Caution: The reaction can be exothermic, and CO₂/isobutene gas evolution will occur.[11]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product will be the trifluoroacetate salt.
-
Neutralization & Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and liberate the free base. Separate the organic layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine, which can be used directly or purified further if necessary.
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent System | Solvent | Temperature | Typical Time | Key Considerations |
| TFA (20-50%) | DCM | 0 °C to RT | 1-3 h | Highly effective, volatile, corrosive. Requires careful neutralization.[11][13] |
| 4M HCl | 1,4-Dioxane | RT | 1-4 h | Provides product as HCl salt, which often crystallizes. Dioxane is a peroxide former.[14][15] |
| HCl (gas) | Ether / MeOH | 0 °C to RT | 1-2 h | Clean, provides crystalline HCl salt. Requires handling of gaseous HCl. |
Section 3: Case Studies in Drug Development
The true value of the Boc-piperazine strategy is demonstrated in its application to the synthesis of complex, life-saving medicines.
Case Study 1: Imatinib (Gleevec®)
Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), features a central N-methylpiperazine moiety.[4] While many syntheses now use N-methylpiperazine directly, early and process chemistry routes often rely on building blocks that are conceptually derived from a Boc-piperazine strategy. For example, a key fragment, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, is prepared and then coupled with the aniline portion of the molecule.[16] The piperazine provides solubility and acts as a key structural element for binding.
Case Study 2: Posaconazole (Noxafil®)
Posaconazole is a broad-spectrum triazole antifungal agent. Its complex structure includes a difluorophenyl-piperazine side chain. The synthesis involves the coupling of a key chiral tetrahydrofuran intermediate with a pre-functionalized N-aryl piperazine derivative.[17][18] The piperazine unit is crucial for the drug's pharmacokinetic profile and target engagement. The synthesis highlights how Boc-piperazine can be used to prepare complex, differentially N,N'-disubstituted piperazine intermediates that are later incorporated into the final drug structure.[18][19]
Case Study 3: Avapritinib (Ayvakit®)
Avapritinib is a kinase inhibitor used to treat gastrointestinal stromal tumors. Its synthesis, as detailed in patents, showcases a direct and elegant use of the Boc-piperazine synthon. The route involves a high-yield Nucleophilic Aromatic Substitution (SNAr) reaction between 1-Boc-piperazine and ethyl 2-chloropyrimidine-5-carboxylate.[2] This intermediate is then elaborated, and the Boc group is removed under acidic conditions before the final fragment is attached to the newly freed nitrogen.[2]
Conclusion and Future Perspectives
The combination of the piperazine scaffold's privileged status and the robust, predictable chemistry of the Boc protecting group forms a powerful paradigm in modern drug discovery. The Boc-piperazine synthon provides a reliable and versatile platform for accessing a vast chemical space, enabling the systematic exploration of structure-activity relationships. As medicinal chemistry continues to tackle increasingly complex molecular targets, the foundational strategies detailed in this guide—from palladium-catalyzed cross-couplings to controlled, acid-labile deprotections—will remain essential tools in the arsenal of every research and development scientist. Future innovations may focus on even milder deprotection conditions or the development of novel C-H functionalization techniques on the piperazine ring itself, further expanding the utility of this remarkable heterocyclic building block.[4][20]
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- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.). De Gruyter.
- Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. (n.d.). BenchChem.
- Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. (n.d.). Pharmaffiliates.
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. (n.d.). BenchChem.
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- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). Acme Synthetic Chemicals.
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- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis. (n.d.). Google Patents.
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Synthesis of N-Boc piperazine as a building block
An In-Depth Technical Guide to the Synthesis of N-Boc Piperazine: A Cornerstone Building Block for Drug Discovery
Abstract
N-tert-butoxycarbonyl (Boc) piperazine is a critical building block in modern medicinal chemistry, enabling the regioselective functionalization of the piperazine scaffold to generate vast libraries of pharmacologically active compounds.[1][2] Its synthesis, while conceptually straightforward, presents a classic chemical challenge: achieving selective mono-protection of a symmetric diamine. This guide provides an in-depth analysis of the prevalent synthetic strategies, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. We will explore field-proven methods for controlling selectivity, detail robust experimental procedures, and discuss the essential characterization and safety protocols required for successful synthesis and application.
The Strategic Importance of Mono-Protected Piperazine
The piperazine ring is a privileged scaffold in drug design, appearing in numerous approved drugs targeting a wide range of diseases. Its two nitrogen atoms offer versatile handles for introducing substituents that can modulate a compound's potency, selectivity, solubility, and pharmacokinetic profile. However, the symmetry of the parent piperazine molecule means that direct reaction with an electrophile often leads to a mixture of mono- and di-substituted products, with the latter frequently being an undesired byproduct.[3]
The introduction of a single Boc protecting group effectively "masks" one of the nitrogen atoms, rendering it non-nucleophilic. This allows for the selective functionalization of the remaining secondary amine, providing a reliable entry point into unsymmetrically substituted piperazine derivatives.[4] This control is paramount in multi-step syntheses where conserving chemical integrity and maximizing yield are critical for the economic viability of a drug development program.
The Core Challenge: Overcoming Di-substitution
The direct reaction of piperazine with an acylating agent like di-tert-butyl dicarbonate (Boc₂O) illustrates the primary synthetic hurdle. Both secondary amine nitrogens are equally nucleophilic, leading to a competitive reaction pathway.
This lack of selectivity complicates purification, as the polarities of the starting material, mono-protected product, and di-protected byproduct can be challenging to differentiate. It also reduces the overall yield of the desired intermediate, increasing costs associated with raw materials and waste disposal.[1][4] Therefore, effective synthetic strategies must elegantly circumvent this issue.
Synthetic Methodologies and Field-Proven Protocols
Two primary strategies have proven effective for the large-scale and laboratory synthesis of N-Boc piperazine: direct selective acylation and a multi-step cyclization approach.
Strategy 1: Direct Selective Mono-N-Boc Protection via In-Situ Protonation
This is the most common and atom-economical approach. The key to achieving high selectivity is to transiently and reversibly protect one of the piperazine nitrogens by protonation, thereby deactivating it towards acylation.[3] By using a slight excess of piperazine relative to the acid and Boc-anhydride, one nitrogen atom exists as the non-nucleophilic ammonium salt, while the other remains a free secondary amine, ready to react.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of methanol and water is often used to ensure the solubility of both the organic (piperazine, Boc₂O) and inorganic (acid, resulting salts) components.[5]
-
Acid Choice: Formic acid or acetic acid are frequently employed.[4][5] They are strong enough to protonate the piperazine but weak enough not to cause degradation of the Boc group. The choice of acid allows for the formation of a piperazine-1-ium cation in situ.[3]
-
Temperature Control: The reaction is typically run at or below room temperature to manage the exothermicity of the acylation and to minimize potential side reactions.
-
Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer and an addition funnel, add piperazine (10.3 g, 0.12 mol).
-
Dissolution: Add methanol (150 mL) and water (150 mL) and stir until the piperazine is completely dissolved.
-
Protonation: Cool the solution in an ice bath. Slowly add formic acid (11.0 g, 0.21 mol) over 30 minutes, maintaining the internal temperature below 20°C. Stir the resulting solution for an additional 30 minutes.
-
Acylation: In a separate beaker, dissolve di-tert-butyl dicarbonate (8.73 g, 0.04 mol) in 50 mL of methanol. Add this solution dropwise to the piperazine salt solution over 1 hour at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the methanol.
-
Extraction: Add 100 mL of water to the residue and basify to pH > 10 with a saturated sodium carbonate solution. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization from a suitable solvent like hexane.
| Parameter | Value | Rationale |
| Piperazine : Boc₂O Molar Ratio | 3 : 1 | An excess of piperazine drives the reaction and helps minimize di-substitution. |
| Piperazine : Acid Molar Ratio | ~1 : 1.75 | Ensures sufficient formation of the mono-protonated species. |
| Solvent | Methanol / Water | Excellent solubility for both organic reactants and inorganic salts. |
| Temperature | 0°C to Room Temp | Controls exothermicity and maintains stability of the Boc group. |
| Typical Yield | 85-98% | High efficiency due to controlled selectivity.[5] |
Strategy 2: Multi-Step Synthesis via Cyclization
An alternative strategy, particularly suited for industrial-scale production, avoids the selectivity issue altogether by building the piperazine ring from an acyclic precursor that already contains the Boc group.[1][4] This method starts with diethanolamine and proceeds through chlorination, Boc protection of the resulting secondary amine, and a final intramolecular cyclization with ammonia.
Causality Behind Experimental Choices:
-
Starting Material: Diethanolamine is an inexpensive and readily available commodity chemical.[1]
-
Chlorination: Thionyl chloride (SOCl₂) is a standard and effective reagent for converting hydroxyl groups to chlorides.
-
Boc Protection: The Boc group is installed on the intermediate bis(2-chloroethyl)amine before cyclization. This ensures the final product is the desired N-Boc piperazine.
-
Cyclization: Ammonia acts as the nitrogen source to close the ring, forming the piperazine heterocycle in the final step.[4]
-
Chlorination: In a flask equipped for reflux and gas trapping, add thionyl chloride (357 g, 3.0 mol). Carefully add diethanolamine (105 g, 1.0 mol) dropwise. Heat the mixture to reflux for 4 hours. After cooling, quench the reaction by carefully adding purified water.
-
Boc Protection: Adjust the pH of the aqueous solution to >10 with sodium carbonate. Add di-tert-butyl dicarbonate (218 g, 1.0 mol) dropwise while maintaining the temperature between 10-30°C. Stir vigorously for at least 12 hours, ensuring the system remains alkaline.
-
Cyclization: Heat the reaction mixture to 60°C. Slowly add aqueous ammonia (3.0 mol equivalent) over 3 hours. Maintain the temperature at 60°C for another 3 hours.
-
Workup and Isolation: Cool the reaction to room temperature. Extract the product with ethyl acetate (3 x 250 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc piperazine.
| Parameter | Value | Rationale |
| Starting Material | Diethanolamine | Inexpensive, readily available industrial chemical. |
| Key Steps | 3 (Chlorination, Protection, Cyclization) | Avoids selectivity issues of direct protection. |
| Conditions | Mild reaction conditions.[1] | Suitable for large-scale industrial production. |
| Reported Yield | ≥ 93.5% | High overall yield and purity.[1][4] |
Product Purification and Analytical Characterization
Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the N-Boc piperazine, ensuring it is suitable for downstream applications.
-
Purification: The primary methods include:
-
Analytical Characterization: A self-validating protocol requires confirmation by multiple orthogonal techniques.
-
¹H NMR: The spectrum will show a characteristic singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The piperazine ring protons typically appear as two triplets or multiplets between 2.4 and 3.8 ppm.[6][7]
-
¹³C NMR: Key signals include the quaternary carbon of the Boc group (~79 ppm), the carbonyl carbon (~154 ppm), and two signals for the piperazine ring carbons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) or the protonated molecular ion ([M+H]+) should be observed at m/z 186 or 187, respectively.[7]
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band will be present around 1690-1700 cm⁻¹.
-
Safety and Handling: A Trustworthy Protocol
Ensuring laboratory safety is the foundation of any trustworthy protocol. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Piperazine (Starting Material): Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[8] Handle with extreme care using gloves, lab coat, and safety goggles.[8]
-
Di-tert-butyl dicarbonate (Boc₂O): A lachrymator and is flammable. It should be handled in a fume hood away from ignition sources.
-
N-Boc Piperazine (Product): May cause skin, eye, and respiratory irritation.[9][10] Standard handling precautions are advised.[11]
Conclusion
The synthesis of N-Boc piperazine is a well-established yet nuanced process that highlights fundamental principles of chemical selectivity. For laboratory-scale synthesis, the direct mono-protection of piperazine using an in-situ protonation strategy offers an efficient, high-yielding, and atom-economical route. For industrial applications where starting material costs and purification streams are paramount, the multi-step cyclization from diethanolamine presents a robust and highly effective alternative. The choice of method ultimately depends on the scale of the reaction, available equipment, and economic considerations. By understanding the causality behind the reaction conditions and employing rigorous analytical and safety protocols, researchers can reliably produce this invaluable building block for the advancement of drug discovery and development.
References
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Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
- SHANDONG BOYUAN PHARMACEUTICAL CO Ltd. (2020). Synthesis method of N-Boc piperazine. Google Patents, CN108033931B.
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485. Available at: [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society, 138(18), 5849-5852. Available at: [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]
-
Van der Jeught, S., & Stevens, C. V. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599. Available at: [Link]
-
O'Brien, P. (2015). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
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PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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SpectraBase. (n.d.). 1-Boc-piperazine. Wiley Science Solutions. Available at: [Link]
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ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Piperazine. NJ.gov. Available at: [Link]
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Beyond the Canonical 20: A Technical Guide to Non-Canonical Amino Acids in Drug Development
Foreword: Redefining the Proteome for Therapeutic Innovation
In the intricate world of drug development, the quest for novel therapeutics with enhanced efficacy, specificity, and stability is perpetual. For decades, our molecular toolbox was largely confined to the 20 canonical amino acids, the fundamental building blocks of proteins. While this natural diversity is vast, the challenges of modern medicine demand a broader chemical repertoire. This guide delves into the transformative field of non-canonical amino acids (ncAAs), exploring their profound impact on reshaping the landscape of drug discovery. By moving beyond nature's primary alphabet, we unlock the potential to engineer bespoke proteins and peptides with precisely tailored pharmacological properties, heralding a new era of targeted and resilient therapies. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing not just the "what" but the critical "why" behind the application of ncAAs in pioneering next-generation therapeutics.
The Fundamental Advantage: Expanding Chemical Diversity
The 20 canonical amino acids, dictated by the universal genetic code, offer a remarkable range of chemical functionalities. However, this set is finite. Non-canonical amino acids, also referred to as unnatural or non-proteinogenic amino acids, represent any amino acid beyond this canonical set.[1][2] They can be naturally occurring in some organisms or, more commonly, chemically synthesized.[1][2] The introduction of ncAAs into a peptide or protein sequence is not merely an addition but a strategic expansion of chemical space, offering functionalities absent in the natural repertoire.[1][] This expansion allows for the precise modulation of a molecule's physicochemical and pharmacological properties.[4][5][6]
The strategic incorporation of ncAAs can confer a multitude of advantages in drug design:
-
Enhanced Stability: Peptides and proteins are often susceptible to proteolytic degradation in vivo, limiting their therapeutic window. The introduction of ncAAs with modified backbones or side chains can render them resistant to enzymatic cleavage, thereby increasing their half-life and bioavailability.[1][2][5]
-
Improved Potency and Selectivity: The unique side chains of ncAAs can forge novel interactions with therapeutic targets, leading to enhanced binding affinity and specificity.[4][5] This can translate to lower required doses and reduced off-target effects.
-
Novel Functionalities: ncAAs can introduce bio-orthogonal handles for site-specific conjugation of payloads such as toxins in antibody-drug conjugates (ADCs), imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic profiles.[7]
-
Conformational Control: The incorporation of specific ncAAs can constrain the conformational flexibility of a peptide, locking it into a bioactive conformation and improving its receptor binding affinity.[8]
Methodologies for Site-Specific Incorporation of ncAAs
The precise placement of an ncAA within a protein sequence is paramount to harnessing its full potential. Several sophisticated techniques have been developed to achieve this, primarily centered around the concept of genetic code expansion .[1][9] This involves hijacking the cellular translation machinery to assign a specific codon to an ncAA.
The Orthogonal Translation System: A Cornerstone of Genetic Code Expansion
The lynchpin of site-specific ncAA incorporation is the orthogonal translation system (OTS) .[1][10][11] An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually specific and do not cross-react with their endogenous counterparts in the host cell.[10][11]
The workflow for establishing and utilizing an OTS can be summarized as follows:
-
Selection of an Orthogonal Pair: The most commonly used pairs are derived from archaea, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase/tRNA pair.[12][13] These are chosen because they are sufficiently different from the host's (e.g., E. coli or mammalian cells) machinery to ensure orthogonality.
-
Engineering the Aminoacyl-tRNA Synthetase (aaRS): The active site of the chosen aaRS is mutated to recognize a specific ncAA instead of its natural substrate.[10][11][12] This is typically achieved through rounds of directed evolution and screening or selection.[12][13] The goal is to create an enzyme that is highly specific for the desired ncAA and does not recognize any of the 20 canonical amino acids.[12]
-
Codon Reassignment: A codon, typically a stop codon like UAG (amber), is repurposed to encode the ncAA.[9] The orthogonal tRNA is engineered to have an anticodon that recognizes this reassigned codon.
-
Expression and Incorporation: The genes for the engineered aaRS and tRNA are introduced into the host cell along with the gene for the target protein, which contains the reassigned codon at the desired position. The ncAA is supplied in the cell culture medium. When the ribosome encounters the reassigned codon during translation, the orthogonal tRNA, charged with the ncAA by the engineered aaRS, delivers the ncAA for incorporation into the growing polypeptide chain.[1]
Figure 2: Workflow for generating a site-specific antibody-drug conjugate (ADC) using ncAAs.
-
Enzyme Engineering: The introduction of ncAAs can be used to create novel enzyme variants with enhanced catalytic activity, altered substrate specificity, or improved stability in non-physiological conditions. [2]This is particularly relevant for the development of enzyme-based therapeutics and biocatalysts for pharmaceutical synthesis.
Probing Molecular Mechanisms and Target Identification
ncAAs serve as powerful tools for basic research that underpins drug discovery. [1]By incorporating photo-crosslinkable or fluorescent ncAAs into a protein, researchers can map protein-protein interactions, identify drug binding sites, and study protein dynamics in living cells. [1][2]This information is invaluable for understanding disease mechanisms and for rational drug design.
Challenges and Future Perspectives
Despite the immense potential of ncAAs, several challenges remain:
-
Efficiency of Incorporation: The efficiency of ncAA incorporation can be variable and is often lower than that of canonical amino acids, leading to lower protein yields. [1]Improving the efficiency of orthogonal translation systems is an active area of research.
-
Immunogenicity: The introduction of novel chemical functionalities into a therapeutic protein raises concerns about potential immunogenicity. [1]Careful evaluation and selection of ncAAs are necessary to minimize this risk.
-
Scalability and Cost: The chemical synthesis of many ncAAs can be complex and expensive, and the large-scale production of proteins containing ncAAs can be challenging. [14]* Polyspecificity of aaRSs: Some engineered aaRSs can recognize and incorporate multiple ncAAs, which can be a limitation when high fidelity for a single ncAA is required. [12][15] The future of ncAA technology in drug development is bright. Advances in synthetic biology, directed evolution, and computational protein design are continuously expanding the repertoire of available ncAAs and improving the efficiency of their incorporation. [11]We can anticipate the development of novel ncAAs with increasingly sophisticated functionalities, leading to the creation of therapeutics with unprecedented levels of precision and efficacy. The integration of ncAAs is not just a niche technology but is becoming a fundamental component of the modern drug discovery pipeline, poised to deliver the next generation of life-saving medicines. [4][5]
Experimental Protocol: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) into a Target Protein in E. coli
This protocol outlines a general workflow for the site-specific incorporation of the clickable ncAA, p-Azido-L-phenylalanine (pAzF), into a target protein expressed in E. coli using an evolved M. jannaschii tyrosyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the target protein with an in-frame amber (UAG) codon at the desired incorporation site.
-
Plasmid encoding the orthogonal pAzF-specific aaRS and its cognate tRNA (e.g., pEVOL-pAzF).
-
p-Azido-L-phenylalanine (pAzF)
-
Standard cell culture media (e.g., LB broth) and antibiotics.
-
Inducing agent (e.g., IPTG)
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
-
Reagents for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the plasmid encoding the target protein and the pEVOL-pAzF plasmid. Plate on selective agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 500 mL of LB medium with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
ncAA Addition: Add pAzF to the culture to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Protein Purification: Purify the target protein from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
Verification of ncAA Incorporation:
-
SDS-PAGE and Western Blot: Compare the expression levels of the full-length protein in the presence and absence of pAzF. A band corresponding to the full-length protein should only be prominent in the culture grown with pAzF. In the absence of pAzF, a truncated product may be observed.
-
Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to confirm the precise mass of the purified protein, which should correspond to the expected mass with pAzF incorporated.
-
Self-Validation: The comparison of protein expression in the presence and absence of the ncAA is a critical self-validating step. Significant production of the full-length protein should be strictly dependent on the addition of pAzF to the culture medium. Mass spectrometry provides the definitive confirmation of successful and site-specific incorporation.
References
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The Application of Non-Canonical Amino Acids in Drug Discovery. (2023-09-11). The Daily Scientist. Retrieved from [Link]
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Lang, K., & Chin, J. W. (2019). Future prospects for noncanonical amino acids in biological therapeutics. Current Opinion in Chemical Biology, 52, 135-143. Retrieved from [Link]
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Wang, Y., et al. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 27(15), 4967. Retrieved from [Link]
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Liu, W., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 794. Retrieved from [Link]
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A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. (2024-09-12). Technology Networks. Retrieved from [Link]
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Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. (2018). Methods in Molecular Biology, 1798, 173-186. Retrieved from [Link]
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Amiram, M., et al. (2018). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. ACS Synthetic Biology, 7(8), 1957-1965. Retrieved from [Link]
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Krahn, N., et al. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. Enzymes, 48, 351-395. Retrieved from [Link]
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Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA, 79(11), 759-764. Retrieved from [Link]
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Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. ResearchGate. Retrieved from [Link]
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Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 135-148. Retrieved from [Link]
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d'Oelsnitz, S., et al. (2021). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. bioRxiv. Retrieved from [Link]
-
Krahn, N., et al. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. Progress in Biophysics and Molecular Biology, 157, 3-38. Retrieved from [Link]
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Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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Geden, J. V., & Patterson, A. W. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 604-608. Retrieved from [Link]
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Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ResearchGate. Retrieved from [Link]
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Krahn, N., et al. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. ResearchGate. Retrieved from [Link]
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Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2022). Molecules, 27(19), 6245. Retrieved from [Link]
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Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. (2025). Scholarly Publishing. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid in Pharmaceutical Development
An In-Depth Technical Guide for Medicinal Chemists
Prepared by: Gemini, Senior Application Scientist
Introduction: A Strategic Intermediate for Novel Neuropharmacological Agents
2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid is a sophisticated chemical intermediate designed for the efficient synthesis of complex heterocyclic scaffolds. Its structure is a deliberate convergence of three key functionalities, each playing a critical role in multi-step synthetic pathways:
-
The (2-Nitrophenyl)acetic Acid Moiety: This component is a classical precursor for intramolecular cyclization reactions. The ortho-nitro group is strategically positioned to undergo reduction to an amine, which can then readily attack a proximal electrophile to form a new heterocyclic ring, typically a lactam. This "reductive cyclization" is a powerful and reliable method for building polycyclic systems common in central nervous system (CNS) active compounds.[1][2]
-
The Piperazine Scaffold: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry. Its inclusion in a drug candidate can impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[3] Furthermore, the piperazine nucleus is a cornerstone of numerous approved drugs, particularly atypical antipsychotics that modulate dopaminergic and serotonergic pathways.[3][4]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the distal nitrogen of the piperazine ring is a crucial element for controlled, sequential synthesis. It deactivates one nitrogen atom, allowing the other to be selectively functionalized. The Boc group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions, enabling further elaboration of the molecule.[5][6]
Collectively, these features make this compound a high-value building block, primarily for the synthesis of novel tricyclic and tetracyclic lactams. These target structures are of significant interest in the development of next-generation atypical antipsychotics and other neuropharmacological agents.[3][7]
Core Application: Synthesis of Tricyclic Piperazino-Fused Lactams
The principal application of this reagent is as a precursor in a two-stage synthetic sequence to create compounds with a fused polycyclic core. The general workflow involves an initial amide coupling followed by a reductive cyclization step. This strategy is highly valuable for generating libraries of potential drug candidates for screening.
Logical Workflow for Drug Synthesis
The diagram below illustrates the strategic pathway from the starting intermediate to a final, complex heterocyclic compound, a potential lead for a novel atypical antipsychotic.
Caption: Synthetic workflow from intermediate to final drug candidate.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the primary application of this compound.
Protocol 1: Amide Bond Formation with a Primary Amine
This protocol details the coupling of the carboxylic acid with a representative primary amine (e.g., benzylamine) to form the key amide precursor for cyclization.
Causality: The choice of coupling reagent is critical for efficiency and minimizing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling reagent that rapidly forms an active ester, which is then susceptible to nucleophilic attack by the amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Materials:
-
This compound
-
Benzylamine
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes residual DMF, unreacted amine, and coupling byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected amide intermediate.
Protocol 2: Reductive Cyclization to Form the Tricyclic Lactam
This protocol describes the critical step of reducing the nitro group and the subsequent spontaneous intramolecular cyclization to form the lactam core.
Causality: The iron/acetic acid system is a classic, robust, and cost-effective method for the reduction of aromatic nitro groups.[2] In this acidic medium, iron metal acts as the reducing agent. The newly formed aniline is immediately protonated, but a dynamic equilibrium exists, allowing the neutral amine to perform an intramolecular nucleophilic attack on the adjacent amide carbonyl, displacing the R-NH₂ group and forming the thermodynamically stable six-membered lactam ring.
Materials:
-
Boc-protected amide intermediate (from Protocol 1)
-
Iron powder (<10 micron)
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Celite®
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the Boc-protected amide intermediate (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v), add iron powder (5.0-10.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 80-90 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the nitro-containing starting material and the appearance of a new, typically more polar, product indicates progress. The reaction is usually complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the pad thoroughly with ethanol or DCM.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvents.
-
Re-dissolve the residue in DCM and carefully neutralize the remaining acetic acid by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude tricyclic lactam.
-
-
Purification: The crude product can be purified by flash column chromatography or recrystallization if necessary.
Data Presentation: Expected Reaction Outcomes
The following table provides a hypothetical summary of expected yields and purity for the described synthetic sequence, based on analogous reactions in the literature. Actual results may vary depending on the specific amine used in the coupling step.
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Typical Purity (%) (Post-Chromatography) |
| 1 | Boc-Protected Amide | This compound | HATU, DIPEA, Benzylamine | 85 - 95 | >98 |
| 2 | Tricyclic Lactam | Boc-Protected Amide | Fe, Acetic Acid | 70 - 85 | >97 |
Further Synthetic Elaboration: Pathway to a Final Drug Candidate
The resulting tricyclic lactam is a versatile intermediate for further functionalization. The Boc group can be removed to reveal the secondary amine of the piperazine ring, which can then be alkylated or used in a reductive amination to introduce various pharmacophoric groups.
Mechanism of Action for Target Compounds
The final drug candidates synthesized from this intermediate are often designed as "multi-receptor" ligands, a hallmark of atypical antipsychotics. Their therapeutic effect in conditions like schizophrenia is believed to arise from a balanced modulation of key neurotransmitter receptors in the brain.[3][4]
Caption: Receptor binding profile of a typical target antipsychotic.
Conclusion
This compound is not merely a chemical reagent but a strategic tool for medicinal chemists. Its inherent functionalities are logically tailored for the construction of complex, polycyclic molecules with significant potential as CNS-active agents. The protocols outlined herein provide a robust and scientifically-grounded framework for leveraging this intermediate in drug discovery programs, particularly in the search for novel antipsychotics with improved efficacy and safety profiles.
References
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
-
PubMed Central. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
-
PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
PubChem. 2-(4-Boc-piperazinyl)-2-phenylacetic acid. [Link]
-
ResearchGate. Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed... [Link]
-
National Library of Medicine. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]
-
Organic Chemistry Portal. Spotlight 346: Iron-Acetic Acid: A Versatile Reductive Cyclizing Agent. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Echo BioSystems. 2-(4-Boc-piperazinyl)-2-(4- nitro-phenyl)acetic acid. [Link]
-
ResearchGate. Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]
-
Slideshare. CNS - Antipsychotics. [Link]
-
PubChem. (2-Nitrophenyl)acetic acid. [Link]
-
Psych Scene Hub. A Simplified Guide to Oral Antipsychotic Medications. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
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Application Notes & Protocols: The Strategic Utility of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic Acid in Modern Organic Synthesis
Introduction: A Bifunctional Scaffold for Complex Molecule Synthesis
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and its presence in two pKa ranges, allow it to serve as a versatile linker and pharmacophore. When incorporated into more complex structures like α-aryl-α-piperazinyl acetic acids, it provides a three-dimensional framework ideal for exploring chemical space in drug discovery.[3]
This guide focuses on a particularly strategic intermediate: 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid . The novelty of this reagent lies in its trifecta of orthogonal functionalities:
-
The Boc-Protected Piperazine: A nucleophilic secondary amine is masked with a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be selectively removed under acidic conditions. The free tertiary amine within the ring remains available for modulating solubility and for salt formation.
-
The Carboxylic Acid: This functional group is a primary handle for standard transformations, most notably amide bond formation, allowing for the facile introduction of diverse chemical matter.
-
The Ortho-Nitro Phenyl Group: The nitro group is not merely a substituent; it is a latent amino group. Its position ortho to the acetic acid side chain is a critical design element. Through selective reduction, it enables intramolecular cyclization reactions to generate novel heterocyclic systems, such as lactams.[4]
This document serves as a comprehensive guide for researchers, outlining the core properties, synthetic utility, and detailed protocols for leveraging this powerful intermediate in the synthesis of complex molecular architectures and compound libraries.
Physicochemical Properties & Data
A summary of the key properties for this compound is presented below. Note that while some data is calculated, other values are estimated based on structurally similar analogs.[5][6][7][8]
| Property | Value | Source |
| IUPAC Name | 2-(4-((tert-butoxy)carbonyl)piperazin-1-yl)-2-(2-nitrophenyl)acetic acid | --- |
| Molecular Formula | C₁₇H₂₃N₃O₆ | Calculated |
| Molecular Weight | 381.38 g/mol | Calculated |
| Appearance | Expected to be a White to Pale Yellow Solid | Analog Data[4][5] |
| Purity | ≥97% (HPLC) | Standard for Synthetic Intermediates |
| Solubility | Soluble in MeOH, DMSO, DMF; Poorly soluble in water | Analog Data |
| Storage | Store at 2-8 °C, protect from light and moisture | Standard for Amine-Containing Reagents |
Core Synthetic Applications: A Multi-faceted Intermediate
The true value of this reagent is unlocked through the sequential or orthogonal manipulation of its three key functional groups. This enables a divergent synthetic approach from a single, advanced intermediate.
Pathway A: Amide Library Synthesis via Carboxylic Acid Coupling
The most direct application involves leveraging the carboxylic acid for amide bond formation. This is a robust and high-yielding transformation that allows for the introduction of a wide array of amines (R-NH₂), building a diverse library of compounds for screening. The Boc and nitro groups remain intact, serving as handles for subsequent diversification.
Pathway B: Reductive Cyclization to Novel Heterocyclic Scaffolds
This pathway is the most powerful application of this intermediate. The selective reduction of the ortho-nitro group generates an aniline derivative in situ. This newly formed amine is perfectly positioned to undergo a spontaneous or catalyzed intramolecular cyclization with the adjacent carboxylic acid (or its activated form), yielding a lactam. This transformation rapidly builds molecular complexity, generating novel piperazinyl-substituted heterocyclic cores that are difficult to access through other means.[4]
Pathway C: Piperazine N-H Functionalization
Following transformations on the acid or nitro group, the Boc protecting group can be cleanly removed using standard acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). This unmasks the second nitrogen of the piperazine ring, which can then be functionalized via reductive amination, N-arylation, or N-alkylation, providing another axis for library generation.[2]
Experimental Protocols
General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried prior to use for moisture-sensitive reactions. Reagents should be of high purity. Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard HATU-mediated coupling to form an amide derivative.
Objective: To couple the carboxylic acid of the title compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Desired Amine (R-NH₂) (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate
-
Saturated aq. NaHCO₃ solution
-
Brine (Saturated aq. NaCl solution)
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 equiv) to the solution.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting acid by TLC (e.g., using 50% Ethyl Acetate/Hexanes as eluent).
-
Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality Note: HATU is an efficient coupling reagent that minimizes racemization at the α-carbon. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid.
Protocol 2: Reductive Intramolecular Cyclization
This protocol details the reduction of the nitro group and subsequent lactam formation.
Objective: To synthesize a novel piperazinyl-fused lactam scaffold.
Materials:
-
This compound (or an amide derivative from Protocol 1) (1.0 equiv)
-
Sodium Dithionite (Na₂S₂O₄) (4.0-5.0 equiv)
-
THF (Tetrahydrofuran)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: Dissolve the starting material (1.0 equiv) in a 2:1 mixture of THF and water in a round-bottom flask.
-
Add Sodium Dithionite (4.0-5.0 equiv) in portions to the stirred solution at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 2-6 hours. Monitor the disappearance of the starting material and the formation of a new, more polar spot (the intermediate aniline) and the final, often less polar, lactam product by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with Ethyl Acetate.
-
Separate the organic layer. Wash with water (2x) and brine (1x).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the target lactam.
Causality Note: Sodium dithionite is a mild and effective reducing agent for converting aromatic nitro groups to amines in the presence of other sensitive functional groups like the Boc group. The cyclization is driven by the proximity of the newly formed nucleophilic aniline to the electrophilic carboxylic acid (or amide) carbonyl.
Safety and Handling
-
Hazard Identification: While specific data for this compound is unavailable, analogs suggest it should be handled with care. 2-Nitrophenylacetic acid is classified as an irritant.[4] Phenylacetic acid derivatives with piperazine moieties may cause skin and serious eye irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a highly versatile and strategically designed intermediate. Its orthogonal functional groups provide medicinal and synthetic chemists with a powerful tool for building molecular complexity in a controlled and divergent manner. From the rapid generation of amide libraries to the elegant construction of novel heterocyclic systems via reductive cyclization, this reagent offers efficient pathways to novel chemical entities for drug discovery and beyond.
References
-
ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762217, 2-(4-Boc-piperazinyl)-2-phenylacetic acid. Retrieved from [Link]
-
Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
-
Gunturu, K. C., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Nitrophenylacetic acid. Retrieved from [Link]
-
Bangladesh Journals Online. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-boc-piperazinyl)-2-(3,4-dimethoxy-phenyl)acetic acid. Retrieved from [Link]
-
ACG Publications. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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The Strategic Utility of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic Acid in the Genesis of Novel Therapeutic Agents
Introduction: A Scaffold of Therapeutic Potential
In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures with precision and efficiency is paramount. The title compound, 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid, represents a highly versatile and strategically valuable building block in the synthesis of novel therapeutic agents. Its unique trifunctional nature—a sterically hindered carboxylic acid, a Boc-protected piperazine, and a latent amino group in the form of a nitroarene—offers a rich platform for diversification and the construction of privileged pharmacological scaffolds. The piperazine moiety is a common feature in numerous FDA-approved drugs, enhancing pharmacokinetic properties such as solubility and bioavailability.[1] This guide delineates the core applications of this reagent, providing detailed protocols for its derivatization and transformation into downstream compounds of significant therapeutic interest, particularly in the realms of neuropharmacology and oncology.[2]
Physicochemical Properties and Handling
A comprehensive understanding of the reagent's properties is critical for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₇N₃O₆ | N/A |
| Molecular Weight | 393.44 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in DMF, DMSO, and alcohols | Supplier Data |
| Storage | Store at 2-8°C, desiccated | Supplier Data |
Handling Precautions: Standard laboratory personal protective equipment (PPE) should be worn. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Applications: A Dual Axis of Diversification
The synthetic utility of this compound can be conceptualized along two primary reactive axes: manipulations involving the carboxylic acid and transformations centered on the nitro group.
Sources
Application Notes and Protocols for the Boc Deprotection of Piperazine Derivatives
Introduction: The Critical Role of Piperazine Moieties and Boc Protection in Drug Discovery
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from the two nitrogen atoms within the six-membered ring, which offer versatile points for chemical modification to fine-tune the pharmacological and pharmacokinetic properties of a molecule.[3][4] This structural versatility allows piperazine derivatives to exhibit a wide array of biological activities, including antimicrobial, anticancer, and central nervous system effects.[3][5]
To achieve selective functionalization of the piperazine ring, a common strategy involves the use of a protecting group on one of the nitrogen atoms.[6] The tert-butyloxycarbonyl (Boc) group is arguably the most widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[7][8] The Boc-protected piperazine allows for precise chemical modifications at the unprotected nitrogen, a crucial step in the synthesis of complex pharmaceutical agents.[7] This document provides detailed protocols and technical insights into the deprotection of the Boc group from piperazine derivatives, a fundamental transformation in the journey from a chemical building block to a potential therapeutic agent.
Understanding the Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically accomplished under acidic conditions.[7] The generally accepted mechanism involves a few key steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10]
-
Formation of a Carbamic Acid and a Tert-Butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid derivative.[8][9]
-
Decarboxylation: The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine.[9][10]
-
Protonation of the Liberated Amine: Under the acidic reaction conditions, the newly formed free amine is protonated, typically resulting in the formation of an ammonium salt (e.g., a TFA or HCl salt).[9]
It is important to note that the formation of carbon dioxide gas means these reactions should not be performed in a closed system.[8]
Core Protocols for Boc Deprotection of Piperazine Derivatives
The two most common and effective methods for the deprotection of N-Boc-piperazine derivatives involve the use of strong acids: trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[11] The choice between these reagents often depends on the presence of other acid-sensitive functional groups in the molecule, the desired work-up procedure, and the scale of the reaction.[7]
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is widely used due to the high efficiency of TFA and the volatility of its salts, which can simplify product isolation.[7]
Materials:
-
Boc-protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and a rotary evaporator
Step-by-Step Procedure:
-
Dissolve the Boc-protected piperazine derivative in anhydrous DCM (a typical concentration is 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[7]
-
Cool the solution to 0 °C using an ice bath.[7]
-
Slowly add TFA (5-10 equivalents) to the stirred solution. A common practice is to use a 20-50% (v/v) solution of TFA in DCM.[7][11]
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure using a rotary evaporator.[11]
-
To obtain the free base, dissolve the residue in water and DCM. Basify the aqueous layer by adding a saturated aqueous NaHCO₃ solution until the pH is between 8 and 9.[7][11]
-
Separate the organic layer and extract the aqueous layer multiple times with DCM.[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative.[7]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
Using a solution of HCl in an organic solvent is another robust method for Boc deprotection. The resulting hydrochloride salt of the deprotected piperazine often precipitates from the reaction mixture, simplifying its isolation.[11]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.[7]
-
Add the 4M HCl in 1,4-dioxane solution (3-10 equivalents) to the stirred solution at room temperature.[7][11]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[7][11] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[11]
-
Upon completion, the product can be collected by filtration, washed with diethyl ether, and dried under vacuum.[7] Alternatively, the solvent can be removed under reduced pressure.[11]
-
To obtain the free base, suspend the resulting solid or residue in a mixture of water and DCM.[11]
-
Add a saturated aqueous NaHCO₃ solution until the mixture is basic (pH 8-9).[7][11]
-
Separate the layers and extract the aqueous layer with DCM.[11]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[11]
Comparative Analysis of Deprotection Methods
| Parameter | TFA in DCM | HCl in Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-dioxane |
| Equivalents of Acid | 5-10 | 3-10 |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | Typically 1-3 hours | Typically 1-4 hours |
| Work-up | Evaporation followed by basic wash | Precipitation/filtration or evaporation followed by basic wash |
| Product Form | Initially TFA salt, isolated as free base | Often precipitates as HCl salt |
| Advantages | High efficiency, volatile salts | Product often precipitates, simplifying isolation |
| Disadvantages | TFA is corrosive and requires careful handling | Dioxane is a suspected carcinogen[12] |
Troubleshooting Common Issues in Boc Deprotection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid- Short reaction time- Low temperature- Poor solubility of starting material | - Increase the equivalents of acid (TFA or HCl)[11]- Extend the reaction time, monitoring by TLC/LC-MS[11]- Gently heat the reaction to 40-50°C[11]- Try a different solvent system to improve solubility[11] |
| Side Product Formation | - Presence of other acid-sensitive groups (e.g., esters, acetals)- Ring fragmentation under harsh acidic conditions | - Employ milder deprotection methods if possible[11]- Carefully control reaction temperature and time to minimize degradation[11] |
| Difficult Product Isolation | - Product is an oil or difficult to crystallize | - Consider using HCl in dioxane, as the hydrochloride salt may precipitate[11]- If the TFA salt is oily, try co-evaporation with a non-polar solvent like toluene |
Visualization of the Boc Deprotection Process
Reaction Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
Conclusion
The deprotection of N-Boc-piperazine derivatives is a fundamental and frequently performed transformation in the synthesis of pharmaceutically relevant compounds. The choice of acidic conditions, primarily between TFA in DCM and HCl in dioxane, should be guided by the specific substrate and the overall synthetic strategy. By understanding the underlying mechanism and potential challenges, researchers can effectively troubleshoot and optimize these protocols to achieve high yields of the desired deprotected piperazine. The detailed procedures and comparative data provided in these application notes offer a robust foundation for successfully executing this critical synthetic step.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Suresh Gyan Vihar University. Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Adani Pharmachem Private Limited. Piperazine & Derivatives. [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
Chemistry Stack Exchange. Can a Boc protecting group be removed with trifluoroacetic acid?. [Link]
-
Reddit. Alternative Methods for Boc Deprotection : r/chemistry. [Link]
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]
-
Royal Society of Chemistry. . [Link]
-
American Chemical Society. Specific solvent issues with BOC deprotection. [Link]
-
Reddit. Boc De-protection : r/Chempros. [Link]
-
ResearchGate. Boc deprotection conditions tested. | Download Scientific Diagram. [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
-
Reddit. Removal of Boc protecting group as workup? : r/chemistry. [Link]
-
ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]
-
PubMed. Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. [Link]
-
ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
Sources
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- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification and purity assessment of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality of the final active pharmaceutical ingredient (API).[1][2] The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH phosphate buffer, coupled with UV detection. The methodology is designed to separate the main component from potential process-related impurities and degradation products, as demonstrated through forced degradation studies. This document provides a detailed protocol, method development rationale, and system suitability criteria suitable for implementation in research and quality control environments.
Introduction and Scientific Rationale
This compound is a complex molecule featuring several functional groups that influence its chromatographic behavior: a hydrophobic tert-butyloxycarbonyl (Boc) protecting group, a basic piperazine ring, an acidic carboxylic acid moiety, and a nitro-substituted aromatic ring which acts as a strong chromophore.[1][3] The development of a reliable analytical method requires careful consideration of these features.
Reversed-phase HPLC is the technique of choice due to the molecule's significant hydrophobicity imparted by the Boc and phenyl groups.[4][5] However, the presence of ionizable groups—the piperazine nitrogen and the carboxylic acid—necessitates strict pH control of the mobile phase to ensure reproducible retention and symmetrical peak shapes. By operating at a low pH (pH 3.0), the carboxylic acid's ionization is suppressed, enhancing its retention and preventing peak tailing. Concurrently, the piperazine moiety is consistently protonated, ensuring a single ionic form during analysis.
The Boc protecting group is known to be labile under strongly acidic conditions.[6] While mobile phase modifiers like trifluoroacetic acid (TFA) are common, they can cause slow on-column deprotection of the analyte, compromising accuracy.[7] Therefore, this method employs a buffered mobile phase with phosphoric acid, which provides excellent pH control and peak shape without the risk of cleaving the Boc group.
A gradient elution strategy is employed to ensure sufficient resolution between the main analyte and a wide range of potential impurities, from polar starting materials to more hydrophobic degradation products.[8] The specificity of the method as a stability-indicating assay is established through forced degradation studies, which are a regulatory requirement to demonstrate that the method can unequivocally assess the analyte in the presence of its degradants.[9][10][11][12][13]
Experimental Methodology
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric Acid (H₃PO₄) (85%, Analytical grade)
-
-
Standard: Reference standard of this compound with known purity.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Solution Preparation
-
Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution Preparation: Prepare sample solutions at a target concentration of 0.5 mg/mL in the sample diluent.
Method Validation Protocol: Ensuring Trustworthiness
A stability-indicating method must be validated to prove its reliability.[14][15] The following workflow outlines the critical steps for validation based on International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for HPLC method validation.
System Suitability Testing (SST)
Before any analysis, the chromatographic system's performance must be verified. Five replicate injections of the standard solution are made, and the results are evaluated against the criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity via Forced Degradation
Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[16][17] The analyte is subjected to stress conditions to produce degradation products, and the resulting solutions are analyzed to ensure no co-elution with the parent peak.
Caption: Protocol for forced degradation studies.
Protocol:
-
Acid Hydrolysis: Mix 1 mL of a 1 mg/mL analyte stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid API in an oven at 80°C.
-
Photolytic Degradation: Expose the solid API to light according to ICH Q1B guidelines.
Samples are taken at various time points, neutralized if necessary, diluted to the working concentration, and analyzed. The goal is to achieve 5-20% degradation of the API.[15] The PDA detector should be used to assess peak purity and confirm that the parent peak is spectrally homogeneous.
Expected Results and Data Interpretation
Under the specified conditions, this compound is expected to elute with a retention time of approximately 15-18 minutes. The peak should be symmetrical and well-resolved from any impurities or degradation products. The forced degradation studies will likely show the formation of earlier eluting (more polar) species, such as the de-protected piperazine derivative from acid hydrolysis, and other products from oxidation or hydrolysis of the molecule. The method's ability to separate all these peaks with a resolution (Rs) > 2.0 confirms its status as stability-indicating.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the quality control of this compound. The logical method development, based on the physicochemical properties of the analyte, results in excellent chromatographic performance. By incorporating forced degradation studies, the method is validated as stability-indicating, meeting the stringent requirements of the pharmaceutical industry for purity and stability testing. This protocol is ready for implementation and further validation in a regulated laboratory setting.
References
- A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. (2025). Benchchem.
- Bajerski, L., et al. (n.d.).
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). PubMed.
- Przybyciel, M. (2023).
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (2025). Benchchem.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
- Forced degrad
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- Reverse-phase HPLC method for measuring polarity distributions of natural organic m
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).
- Stability Indicating HPLC Method Development and Valid
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012).
- Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
- 2-(4-BOC-PIPERAZINYL)-2-(4-NITRO-PHENYL)ACETIC ACID Product Description. (n.d.). ChemicalBook.
- 2-(4-Boc-piperazinyl)-2-phenylacetic acid. (n.d.). Chem-Impex.
- 2-(4-Boc-piperazinyl)-2-phenylacetic acid. (n.d.). PubChem.
- 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid. (n.d.). Chem-Impex.
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
- (2-Nitrophenyl)acetic acid. (n.d.). Wikipedia.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- 2-(4-Boc-piperazino)-2-phenylacetic acid, min 97% (HPLC), 500 mg. (n.d.). CP Lab Safety.
- 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid. (n.d.). Sigma-Aldrich.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). MDPI.
Sources
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- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
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- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. biopharminternational.com [biopharminternational.com]
- 17. ijtsrd.com [ijtsrd.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
Introduction: Unraveling Molecular Complexity
2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid is a complex synthetic building block of significant interest in medicinal chemistry and drug development. Its structure incorporates several key features that dictate its chemical behavior and biological activity: a chiral center at the alpha-carbon, a bulky Boc-protecting group on a piperazine ring, and an electron-withdrawing nitrophenyl moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the chemical identity and purity of this molecule.
However, the structural elucidation of this compound is non-trivial. The molecule's inherent stereochemistry and conformational flexibility present specific challenges. N-acylated piperazines, such as the Boc-protected ring in this structure, are known to exhibit complex dynamic behaviors in solution.[1][2] These include the restricted rotation around the carbamate (N-C(O)) bond and the chair-to-chair interconversion of the piperazine ring.[3][4] These phenomena can lead to signal broadening or the appearance of multiple sets of signals (rotamers/conformers) in the NMR spectrum, complicating straightforward analysis.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to perform and interpret the NMR spectra of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols and interpretation strategies outlined herein leverage a suite of 1D and 2D NMR experiments to overcome the inherent structural complexities and achieve unambiguous characterization.
Molecular Structure and Analytical Workflow
A systematic approach is essential for the complete assignment of the NMR signals and understanding the molecule's solution-state conformation. The numbering scheme used for assignment and the overall analytical workflow are presented below.
Caption: Structure of this compound.
The analytical process begins with careful sample preparation and proceeds through a logical sequence of 1D and 2D NMR experiments, culminating in a fully validated structural assignment.
Caption: Recommended workflow for NMR analysis.
Experimental Protocols: A Step-by-Step Guide
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol 1: Sample Preparation
The choice of a suitable deuterated solvent is the most critical first step. The molecule contains a polar carboxylic acid group and a nonpolar Boc-protected piperazine moiety, which can present solubility challenges.
-
Solvent Selection:
-
DMSO-d₆ (Recommended): Dimethyl sulfoxide is an excellent choice due to its high polarity, which readily dissolves the carboxylic acid. It also shifts the residual water peak away from most analyte signals and allows for the observation of the exchangeable carboxylic acid proton (~12-13 ppm).
-
Chloroform-d (CDCl₃): Often a first choice in organic synthesis, but it may not fully dissolve the compound, leading to poor signal-to-noise and line shapes. The acidic proton is typically not observed or is very broad.
-
Methanol-d₄ (CD₃OD): This protic solvent will readily dissolve the sample, but it will cause the acidic proton to exchange with deuterium, rendering it unobservable.[5]
-
Rationale: The choice of solvent directly impacts chemical shifts through solute-solvent interactions.[6][7][8] For a comprehensive analysis that includes the acidic proton, DMSO-d₆ is superior.
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of DMSO-d₆.
-
Cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. Visually inspect for any particulate matter.
-
Filter the sample through a small plug of glass wool into a fresh NMR tube if any solids remain.
-
Protocol 2: NMR Data Acquisition
These protocols are designed for a 400 or 500 MHz spectrometer but can be adapted for other field strengths.
A. 1D ¹H NMR Spectroscopy
-
Purpose: To obtain an overview of all proton environments, their integrations, and coupling patterns.
-
Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0 to 16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of all signals, including the potentially slowly relaxing quaternary carbon-adjacent protons.
-
Number of Scans: 8 to 16 scans.
-
B. 1D ¹³C NMR Spectroscopy
-
Purpose: To identify all unique carbon environments.
-
Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 2048 scans, or until adequate signal-to-noise is achieved.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
-
C. 2D Correlation Spectroscopy (COSY)
-
Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds (J-coupling).[9][10] This is essential for mapping out the spin systems in the piperazine and nitrophenyl rings.
-
Parameters:
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpmfqf').
-
Spectral Width (F1 and F2): Same as the ¹H spectrum (~0-16 ppm).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 2 to 4 per increment.
-
D. 2D Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).[9][11]
-
Parameters:
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Spectral Width (F2 - ¹H): ~0-16 ppm.
-
Spectral Width (F1 - ¹³C): ~0-180 ppm (adjust based on ¹³C spectrum).
-
¹J C-H Coupling Constant: Set to an average of 145 Hz.
-
Number of Scans: 4 to 8 per increment.
-
E. 2D Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify longer-range correlations between protons and carbons, typically over 2 to 4 bonds.[12][13] This is the key experiment for connecting the different fragments of the molecule.
-
Parameters:
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').
-
Spectral Widths: Same as HSQC.
-
Long-Range Coupling Constant: Set to an average of 8 Hz.
-
Number of Scans: 16 to 32 per increment.
-
Spectral Analysis and Interpretation: A Guided Tour
The following is a predictive analysis based on established chemical shift principles and data from related structures.[14][15][16]
¹H NMR Spectrum: The First Look
The ¹H NMR spectrum can be divided into four distinct regions.
| Chemical Shift (δ) Range (ppm) | Proton Assignment | Multiplicity | Integration | Key Insights & Potential Issues |
| ~12.0 - 13.0 | -COOH (1) | Broad Singlet | 1H | Observable in DMSO-d₆. Its presence confirms the carboxylic acid. |
| ~7.5 - 8.2 | Aromatic (H-3', H-4', H-5', H-6') | Multiplets | 4H | The ortho-nitro group is strongly deshielding. Expect complex splitting due to ortho, meta, and para couplings. |
| ~5.0 - 5.5 | Alpha-CH (2) | Singlet or Broad Singlet | 1H | This is a chiral center. The signal may be broadened due to slow conformational changes in the adjacent piperazine ring. |
| ~3.0 - 3.8 & ~2.4 - 2.8 | Piperazine Ring (H-3, H-5, H-6, H-8) | Broad Multiplets | 8H | Critical Region: Signals are often broad and complex due to restricted amide rotation and ring inversion.[1][17] May appear as two distinct sets of four broad protons. |
| ~1.40 | Boc group (-C(CH₃)₃) | Singlet | 9H | Sharp, strong singlet, serving as a good internal reference point for integration. |
Expert Insight: The complexity of the piperazine region is the most significant challenge. At room temperature, the rate of interconversion between different conformers may be on the same timescale as the NMR experiment, leading to significant line broadening. If these signals are poorly resolved, a Variable Temperature (VT) NMR experiment is recommended.[2][18] Cooling the sample may resolve the broad signals into two distinct sets of sharp signals (for the slow-exchange regime), while heating may cause them to coalesce into a single set of sharper averaged signals (fast-exchange regime).
¹³C NMR Spectrum: The Carbon Backbone
The proton-decoupled ¹³C spectrum, aided by DEPT-135, will reveal the carbon framework.
| Chemical Shift (δ) Range (ppm) | Carbon Assignment | DEPT-135 Phase | Key Insights |
| ~170 - 175 | Carboxylic Acid C=O (1) | Absent | Quaternary carbon, typically in the downfield region. |
| ~154 - 156 | Boc C=O | Absent | Carbonyl of the carbamate group. |
| ~148 - 150 | Aromatic C-NO₂ (C-2') | Absent | Quaternary carbon directly attached to the nitro group. |
| ~120 - 140 | Aromatic CHs & C-1' | CH (positive) / C (absent) | Four CH carbons and one quaternary carbon (C-1'). |
| ~79 - 81 | Boc -C(CH₃)₃ | Absent | The quaternary carbon of the tert-butyl group. |
| ~65 - 70 | Alpha-CH (2) | CH (positive) | The chiral carbon, its chemical shift influenced by the adjacent nitrogen and aromatic ring. |
| ~40 - 55 | Piperazine -CH₂- | CH₂ (negative) | Four distinct CH₂ signals are possible if conformational exchange is slow. These may be broad at room temperature. |
| ~28 - 29 | Boc -C(CH₃)₃ | CH₃ (positive) | The three equivalent methyl carbons of the Boc group. |
2D NMR: Connecting the Pieces
2D NMR is indispensable for unambiguous assignment.
Caption: Expected COSY (solid green) and key HMBC (dashed blue) correlations.
-
COSY Analysis:
-
Will reveal the coupling network within the aromatic ring, allowing for the assignment of H-3' through H-6'. For example, H-6' will couple to H-5', which couples to H-4', and so on.
-
Will show correlations between the protons on adjacent carbons within the piperazine ring (e.g., H-3 to H-8, and H-5 to H-6), helping to trace the connectivity of this spin system even if the signals are broad and overlapping.
-
-
HSQC Analysis:
-
This experiment provides the definitive link between each proton and its directly attached carbon. For example, it will correlate the signal at ~5.2 ppm to the alpha-carbon signal at ~67 ppm. It is the most reliable way to assign the carbon signals for all CH, CH₂, and CH₃ groups.
-
-
HMBC Analysis (The Final Proof):
-
Connecting the Alpha-Carbon: The alpha-CH proton (~5.2 ppm) is the linchpin. It should show HMBC correlations to:
-
The carboxylic acid carbonyl carbon (~172 ppm).
-
Carbons in the nitrophenyl ring (C-1' and C-6').
-
The adjacent piperazine carbons (C-3 and C-5).
-
-
Placing the Boc Group: The protons of the piperazine ring adjacent to the Boc-protected nitrogen (H-6, H-8) should show a correlation to the Boc carbonyl carbon (~155 ppm). Conversely, the Boc methyl protons (~1.4 ppm) will show a strong correlation to this same carbonyl carbon.
-
Confirming Piperazine Linkage: The protons of the piperazine ring adjacent to the chiral center (H-3, H-5) will show a correlation to the alpha-carbon (C-2).
-
By systematically applying this workflow, from sample preparation through to the interpretation of multi-dimensional correlation spectra, a complete and unambiguous structural elucidation of this compound can be confidently achieved.
References
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369–41381. [Link][1][2][4]
-
Slideshare. (n.d.). Use of NMR in structure elucidation. [Link][19]
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Center for Biotechnology Information. [Link][3]
-
SciSpace. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Steinberg, J., Wodtke, R., Streiter, M., et al. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 21(12), 1689. [Link][17]
-
PubChem. (n.d.). (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link][14]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link][12][13]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link][20]
-
ResearchGate. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. [Link][18]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link][6]
-
ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link][21]
-
Babar, V., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link][5]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link][7]
-
Matrix Fine Chemicals. (n.d.). 2-(2-NITROPHENYL)ACETIC ACID. [Link][23]
-
ResearchGate. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link][24]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [9]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. [Link][10]
-
Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link][16]
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
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- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.oxinst.com [nmr.oxinst.com]
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- 13. anuchem.weebly.com [anuchem.weebly.com]
- 14. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
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- 19. use of nmr in structure ellucidation | PDF [slideshare.net]
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- 23. 2-(2-NITROPHENYL)ACETIC ACID | CAS 3740-52-1 [matrix-fine-chemicals.com]
- 24. researchgate.net [researchgate.net]
- 25. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
Application Notes and Protocols for 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid in Peptide Synthesis
Introduction: A Multifunctional Building Block for Advanced Peptide Synthesis
In the landscape of modern drug discovery and peptide chemistry, the development of novel molecular scaffolds that offer both structural complexity and versatile reactivity is of paramount importance. 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid emerges as a compelling building block, integrating several key features beneficial for the synthesis of sophisticated peptides and peptidomimetics. This molecule incorporates a piperazine moiety, a common pharmacophore in medicinal chemistry, which is protected with a tert-butyloxycarbonyl (Boc) group, rendering it compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1][2]
The presence of the 2-nitrophenyl group introduces a dual functionality. Primarily, it imparts significant steric hindrance, a characteristic that can be strategically employed to influence peptide conformation. Furthermore, the ortho-nitrobenzyl moiety is a well-established photolabile protecting group (PPG), suggesting that this building block could be utilized in photolithographic peptide synthesis or for the controlled release of peptide fragments under UV irradiation.[3][4] This unique combination of a sterically demanding side chain and a potential photocleavable handle makes this compound a valuable tool for researchers aiming to create peptides with novel structures and functions.
This guide provides a comprehensive overview of the properties of this reagent and detailed protocols for its application in peptide synthesis, addressing the challenges associated with its sterically hindered nature and exploring its potential as a photolabile building block.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its constituent parts.
| Property | Estimated Value/Characteristic | Rationale and Handling Considerations |
| Molecular Formula | C19H25N3O6 | |
| Molecular Weight | 391.42 g/mol | Accurate measurement of the reagent is critical for stoichiometric calculations in coupling reactions. |
| Appearance | Expected to be a pale yellow to off-white solid | The nitrophenyl group can impart a yellowish color.[5] |
| Solubility | Soluble in common organic solvents (DMF, DCM, NMP) | Good solubility in solvents typically used for peptide synthesis is anticipated, facilitating its use in both solid-phase and solution-phase approaches. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and UV light. | The Boc group is labile to strong acids like trifluoroacetic acid (TFA).[6][7] The 2-nitrophenyl group can undergo photochemical reactions.[3] Store in a cool, dark, and dry place. |
| Purity | >95% recommended for peptide synthesis | Impurities can lead to side reactions and difficult purification of the final peptide. Verify purity by HPLC and NMR before use. |
Strategic Applications in Peptide Synthesis
The unique structure of this compound allows for two primary strategic applications in peptide synthesis:
-
Incorporation as a Sterically Hindered, Non-Natural Amino Acid: The bulky 2-nitrophenyl-piperazinyl moiety can be used to introduce conformational constraints into a peptide backbone. This is a valuable strategy for mimicking or disrupting protein-protein interactions, stabilizing secondary structures like β-turns, or enhancing resistance to enzymatic degradation.
-
Use as a Photolabile Building Block: The 2-nitrophenyl group can serve as a photocleavable protecting group.[3] This allows for the synthesis of caged peptides that can be activated by light, or for the selective cleavage of a peptide from a solid support under mild, non-acidic conditions.
Experimental Protocols
The following protocols are based on established principles of solid-phase peptide synthesis and are designed to address the specific challenges posed by this sterically hindered building block. Optimization may be required depending on the specific peptide sequence and solid support used.
Protocol 1: Standard Coupling as a Sterically Hindered Amino Acid
This protocol details the incorporation of this compound into a growing peptide chain on a solid support using standard Boc chemistry.
Workflow for Standard Coupling
Caption: Simplified mechanism of o-nitrobenzyl group photocleavage.
Materials:
-
Peptide synthesized on a solid support with this compound at the desired cleavage site.
-
Photolysis apparatus with a UV lamp (e.g., 365 nm)
-
A suitable solvent for photolysis that is transparent at the irradiation wavelength (e.g., a mixture of acetonitrile and water, or DCM).
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in the chosen photolysis solvent for 30 minutes.
-
Transfer the resin slurry to a quartz reaction vessel.
-
-
Photolysis:
-
Degas the solvent by bubbling with an inert gas for 15-20 minutes to prevent oxidation of the nitroso byproduct.
-
Irradiate the resin slurry with UV light (typically 320-365 nm) while stirring or agitating. [3] * The irradiation time will depend on the quantum yield of the cleavage, the concentration of the substrate, and the intensity of the light source. Typical times can range from 30 minutes to several hours.
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.
-
-
Product Isolation:
-
After completion of the cleavage, filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with the photolysis solvent to recover any remaining product.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude peptide using standard techniques such as reverse-phase HPLC.
Causality Behind Experimental Choices: The choice of solvent is critical for efficient photolysis; it must be transparent at the irradiation wavelength to ensure that the light reaches the photolabile group. Degassing the solution is important because the nitrosobenzaldehyde byproduct can be oxidized, which can lead to side reactions and lower yields. [3]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the building block; Insufficient activation or coupling time. | Double couple with a fresh batch of activated building block; Increase coupling time to 6-8 hours or overnight; Use a more potent coupling reagent like HATU or HBTU. [8] |
| Low Yield after Cleavage | Incomplete coupling; Premature cleavage of the peptide from the resin during synthesis (for standard Boc-SPPS). | Ensure complete coupling at each step using the Kaiser test; Use a more stable linker on the resin, such as a PAM linker. [6] |
| Side Reactions during Photolysis | Presence of oxygen; Formation of reactive nitroso species. | Thoroughly degas the solvent before and during photolysis; Add a scavenger for the nitroso byproduct, such as a mild reducing agent, although this may require optimization. [3] |
| Racemization | Over-activation of the carboxylic acid; Presence of a strong base. | Use HOBt or Oxyma Pure as an additive during activation; Avoid excessive amounts of tertiary amine bases. [9] |
Conclusion
This compound is a highly versatile and promising building block for advanced peptide synthesis. Its sterically demanding nature allows for the creation of conformationally constrained peptides, while the photolabile 2-nitrophenyl group opens up possibilities for novel cleavage and deprotection strategies. While its steric bulk necessitates optimized coupling conditions, the protocols and insights provided in this guide offer a solid foundation for the successful application of this reagent in the synthesis of complex and innovative peptide-based molecules for research and drug development.
References
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Goodman, M., et al. (n.d.). 2.4 Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Available at: [Link]
-
P. G. M. Wuts. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Chemical Biology. Available at: [Link]
-
Singh, R. P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Piras, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Hansen, F. G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Klán, P., et al. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemical Reviews. Available at: [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid in Neuropharmacology Research
Introduction: Scaffolding for Innovation in CNS Drug Discovery
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] This six-membered heterocycle, with its two nitrogen atoms, provides a versatile framework for creating compounds that can interact with a wide array of biological targets. In neuropharmacology, the piperazine moiety is particularly prominent in drugs targeting the central nervous system (CNS), including agents for anxiety, depression, and psychosis.[2][3] These derivatives often exert their effects by modulating the activity of monoamine neurotransmitter systems, such as serotonin and dopamine pathways.[4]
The subject of this guide, 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid , is best understood not as an end-effector molecule, but as a sophisticated chemical intermediate—a starting point for the synthesis of novel, neurologically active compounds.[5] Its structure combines three key features:
-
The Piperazine Core: A proven scaffold for CNS receptor affinity.[6]
-
The 2-Nitrophenyl Group: An aromatic system that can be modified or serve as a key interaction domain. Nitro-containing compounds are a diverse class with a wide spectrum of biological activities.[7]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens allows for controlled, stepwise synthesis, enabling the selective addition of other functional groups to create a final, more complex drug candidate.[5]
This guide provides a conceptual framework and detailed protocols for utilizing this intermediate in a typical neuropharmacology research and drug discovery workflow. We will hypothesize its use in creating a novel ligand for the serotonin 5-HT1A receptor, a common target for anxiolytic and antidepressant drugs, and detail the subsequent experimental validation.[8]
Hypothesized Application: A Precursor for Serotonergic Ligands
The arylpiperazine structure is a classic pharmacophore for serotonin receptor ligands.[8] We hypothesize that this compound can serve as a precursor for synthesizing a library of long-chain arylpiperazine derivatives targeting the 5-HT1A receptor. The general workflow involves deprotection of the Boc group, followed by coupling with a suitable linker and terminal aromatic system known to confer affinity for the target receptor.
PART 1: Synthetic Protocol - From Intermediate to Putative 5-HT1A Ligand
This section outlines the synthetic conversion of the starting material into a hypothetical target compound, Compound X . This involves a two-step process: Boc deprotection and N-alkylation.
Workflow for Synthesis of Compound X
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The Neuropharmacological Potential of Piperazine Derivatives: A M...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and logical pathway involves a two-step process:
-
Nucleophilic Substitution: An ester of 2-bromo-2-(2-nitrophenyl)acetic acid is reacted with N-Boc-piperazine. This is a classic SN2 reaction where the secondary amine of the Boc-piperazine acts as the nucleophile, displacing the bromide on the α-carbon of the nitrophenylacetate ester.
-
Saponification (Ester Hydrolysis): The resulting ester intermediate is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid product.
Q2: Why is an ester of 2-bromo-2-(2-nitrophenyl)acetic acid used instead of the acid itself in the first step?
Using the carboxylic acid directly in the SN2 reaction introduces a significant complication. The basic N-Boc-piperazine would readily react with the acidic proton of the carboxylic acid in an acid-base reaction, which is much faster than the desired nucleophilic substitution. This would consume the piperazine, rendering it non-nucleophilic and halting the reaction. Esterifying the carboxylic acid "protects" this acidic site, allowing the nucleophilic substitution to proceed as the primary reaction pathway.[1]
Q3: What are the critical parameters to control for a high-yield synthesis?
Success in this synthesis hinges on careful control of several factors:
-
Stoichiometry: Precise measurement of reactants, especially the base in the substitution step.
-
Reaction Temperature: Both the substitution and hydrolysis steps have optimal temperature ranges to maximize product formation and minimize side reactions.
-
Solvent Choice: The polarity and properties of the solvent are crucial for both reaction rate and solubility of reactants.
-
Work-up and Purification: Proper extraction and crystallization techniques are vital for isolating a pure product and avoiding yield loss.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion in the SN2 Reaction (Step 1)
You've mixed your ethyl 2-bromo-2-(2-nitrophenyl)acetate with N-Boc-piperazine, but TLC analysis shows mostly starting material even after prolonged reaction time.
Potential Causes & Solutions:
-
Insufficient Base: N-Boc-piperazine is a relatively weak nucleophile. The reaction often requires a non-nucleophilic base to facilitate the reaction and neutralize the HBr formed in situ.
-
Causality: The secondary amine on Boc-piperazine can be protonated by any generated acid, deactivating it. A scavenger base prevents this.
-
Solution: Add 1.1 to 1.5 equivalents of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). K₂CO₃ is often preferred as it is easily filtered off.[2]
-
-
Inappropriate Solvent: The choice of solvent significantly impacts the rate of SN2 reactions.
-
Causality: Polar aprotic solvents are ideal for SN2 reactions because they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not form strong hydrogen bonds with the nucleophile, leaving it more "free" to attack the electrophile.[3]
-
Solution: Use polar aprotic solvents such as Acetonitrile (ACN) or Dimethylformamide (DMF). ACN is often a good starting point due to its favorable properties and ease of removal.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met.
-
Solution: While SN2 reactions can often be run at room temperature, gently heating the mixture to 40-60 °C can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Troubleshooting Workflow for Low SN2 Conversion
Sources
Technical Support Center: Purification of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
Welcome to the technical support guide for the purification of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. The unique zwitterionic potential of this molecule, arising from the basic piperazine nitrogen and the acidic carboxylic acid, presents specific challenges that require a nuanced approach to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
Common impurities are typically process-related or degradation products.[] These can include:
-
Unreacted Starting Materials: Such as 1-Boc-piperazine and 2-nitro-benzaldehyde or other precursors depending on the synthetic route.
-
By-products: Formed from side reactions during the synthesis.
-
Over-alkylation or Di-alkylation Products: Where the piperazine nitrogen reacts more than once.[2]
-
Degradation Products: The Boc (tert-butyloxycarbonyl) group is sensitive to strong acids and can be prematurely cleaved, resulting in the unprotected piperazine derivative.[3][4]
Q2: My crude product is a persistent oil or gum and fails to crystallize. What are my options?
This is a common issue with piperazine derivatives.[5] Several strategies can be employed:
-
Salt Formation: The basic piperazine nitrogen can be protonated with an acid (e.g., hydrochloric acid, fumaric acid) to form a salt. Salts are often crystalline and can be purified by recrystallization. The purified salt can then be neutralized with a base to regenerate the desired compound.[2][5]
-
Solvent Trituration: The oil can be washed or triturated with a solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or diethyl ether are good starting points to remove non-polar impurities.
-
Column Chromatography: If crystallization fails, flash chromatography is the primary alternative for purifying oils.[5] (See Q4 for optimizing this technique).
Q3: The zwitterionic nature of this compound is causing issues with extraction. How can I effectively separate it?
The presence of both a basic piperazine ring and an acidic carboxylic acid means the compound's charge state is highly pH-dependent. This can be leveraged for purification. At its isoelectric point (pI), a zwitterion has a net neutral charge and often exhibits minimum solubility in aqueous solutions, which can be a challenge for extraction but useful for precipitation.[6][7]
For effective liquid-liquid extraction:
-
To Extract into an Organic Layer: Ensure the aqueous layer is acidic (e.g., pH ~2-3). This protonates the carboxylic acid, making it neutral, while the piperazine nitrogen is protonated (positively charged). However, the overall molecule will be more lipophilic than its zwitterionic or anionic form.
-
To Extract into a Basic Aqueous Layer: Add a base (e.g., saturated sodium bicarbonate, pH ~8-9) to the mixture. This deprotonates the carboxylic acid, forming a carboxylate salt (negative charge). This highly polar salt will partition into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The product can then be recovered by re-acidifying the aqueous layer to its pI to precipitate the product, which is then filtered or extracted back into an organic solvent.[3][6]
Q4: I am seeing significant tailing of my product during silica gel column chromatography. How can I improve the peak shape?
Tailing is a classic problem when purifying basic compounds like piperazines on standard (acidic) silica gel.[5] The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, causing poor peak shape.[2][5]
To mitigate this, add a basic modifier to your mobile phase to compete for the active sites on the silica.[5]
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent (e.g., Ethyl Acetate/Hexanes). This is the most common and effective solution.[5]
-
Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the mobile phase.[5]
Q5: How can I confirm the purity and identity of my final product?
A combination of chromatographic and spectroscopic techniques is essential:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A single spot in multiple solvent systems is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is common, and mobile phase pH can be adjusted to manipulate retention of the zwitterionic molecule.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Purification Workflow & Troubleshooting
The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.
Caption: General purification workflow for the target compound.
Caption: Troubleshooting guide for common purification issues.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the compound's acidic and basic functional groups to separate it from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash (Optional): To remove any non-product basic impurities, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The desired product, being zwitterionic, may have some solubility, so this step should be performed cautiously and the aqueous layer checked for product.
-
Base Extraction: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times). The carboxylic acid will be deprotonated, and the resulting carboxylate salt will move into the basic aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.
-
Precipitation/Recovery: Slowly acidify the combined aqueous layers with 1M HCl while stirring in an ice bath. Monitor the pH. The product should precipitate out at or near its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water, followed by a cold non-polar solvent (like hexane) to aid drying. Dry the solid under high vacuum.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method if the product is an oil or if impurities are structurally similar.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate. Aim for an Rf value of 0.2-0.4 for your product. Add 0.5% TEA to the eluent to assess its effect on the Rf and spot shape.[5]
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in the chosen eluent (containing 0.1-1% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Comparative Overview of Purification Methods
| Method | Advantages | Disadvantages | Best For... |
| Acid-Base Extraction | Scalable, inexpensive, good for removing neutral or non-acidic/basic impurities. | May not remove structurally similar acidic/basic impurities; potential for emulsions. | Initial crude cleanup from a reaction mixture with diverse impurity types. |
| Crystallization | Can yield very high purity material; easily scalable. | Product may be an oil; finding the right solvent system can be time-consuming. | Final purification step when high crystalline purity is required. |
| Flash Chromatography | High resolution for separating structurally similar compounds; effective for oils. | Less scalable than extraction/crystallization; requires solvents and silica; TEA must be removed. | Purifying oily products or separating complex mixtures with similar impurities.[2][5] |
References
-
Any tips for purification of two zwitterionic compounds? : r/Chempros - Reddit. (2022). Retrieved January 21, 2026, from [Link]
- US3481933A - Recovery and purification of piperazine - Google Patents. (n.d.).
-
How to desalt zwitterions? - ResearchGate. (2020). Retrieved January 21, 2026, from [Link]
-
Isolation/purification of zwitterionic phospholipid : r/Chempros - Reddit. (n.d.). Retrieved January 21, 2026, from [Link]
-
Separation of zwitter ionic drug molecule - Chromatography Forum. (2004). Retrieved January 21, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved January 21, 2026, from [Link]
-
zwitterionic compounds - Chromatography Forum. (2006). Retrieved January 21, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020). Retrieved January 21, 2026, from [Link]
-
Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
- US20100311968A1 - Deprotection of boc-protected compounds - Google Patents. (n.d.).
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023). Retrieved January 21, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Retrieved January 21, 2026, from [Link]
-
Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. (n.d.). Retrieved January 21, 2026, from [Link]
-
(2-Nitrophenyl)acetic acid - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Unodc. (n.d.). Retrieved January 21, 2026, from [Link]
- KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride - Google Patents. (n.d.).
-
A Review on Analytical Methods for Piperazine Determination. (2022). Retrieved January 21, 2026, from [Link]
-
Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
- US2919275A - Purification of piperazine - Google Patents. (n.d.).
-
2-(4-Boc-piperazinyl)-2-phenylacetic acid | C17H24N2O4 | CID 2762217 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (2005). Retrieved January 21, 2026, from [Link]
-
Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC - NIH. (2022). Retrieved January 21, 2026, from [Link]
-
2-(4-boc-piperazinyl)-2-(3,4-dimethoxy-phenyl)acetic acid - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. zwitterionic compounds - Chromatography Forum [chromforum.org]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific synthesis. As a key intermediate in pharmaceutical development, achieving high purity and yield is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Answer: Low yield in this synthesis is a common issue stemming from several factors, often acting in combination. The primary culprits are typically incomplete conversion of starting materials, formation of side products, and losses during workup and purification.
Potential Causes & Solutions:
-
Incomplete Reaction: The nucleophilic substitution between N-Boc-piperazine and a 2-(2-nitrophenyl)acetate derivative (e.g., ethyl 2-bromo-2-(2-nitrophenyl)acetate) can be sluggish.
-
Causality: Insufficient reaction time, inadequate temperature, or a suboptimal choice of base or solvent can lead to poor conversion. The steric hindrance from the ortho-nitro group and the bulky Boc-piperazine can slow down the reaction rate.
-
Troubleshooting Protocol:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the limiting reagent.
-
Optimize Temperature: Gradually increase the reaction temperature in 5-10 °C increments. While higher temperatures can accelerate the desired reaction, they can also promote side reactions. A careful balance is necessary.
-
Screen Solvents & Bases: The choice of solvent and base is critical. A polar aprotic solvent like DMF or acetonitrile is often effective. The base should be strong enough to deprotonate the piperazine nitrogen but not so strong as to cause elimination or other side reactions. See the table below for a comparison.
-
-
-
Side Reaction Predominance: The formation of byproducts can significantly consume your starting materials. The most common side reaction is the formation of a dialkylated piperazine derivative.
-
Causality: If the newly formed product, this compound ester, is deprotonated at the second piperazine nitrogen, it can act as a nucleophile and react with another molecule of the electrophile.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of N-Boc-piperazine (1.1 to 1.5 equivalents) to ensure the electrophile is consumed before it can react with the product.[2]
-
Slow Addition: Add the electrophile slowly to the reaction mixture containing the N-Boc-piperazine and base. This maintains a low concentration of the electrophile, favoring mono-alkylation.
-
-
-
Workup & Purification Losses: The product is an amino acid derivative, which can have challenging solubility properties.
-
Causality: The product may have partial solubility in both aqueous and organic phases, leading to losses during extraction. Emulsion formation is also a common issue.
-
Troubleshooting Protocol:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer during extraction to ensure the product is in its least soluble form (isoelectric point) or fully protonated/deprotonated to drive it into the appropriate layer.
-
Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of the organic product and improve partitioning into the organic layer.
-
Alternative Purification: If column chromatography results in significant loss due to streaking, consider recrystallization or preparative HPLC.
-
-
Question 2: I'm observing an unexpected spot on my TLC/LC-MS. What could it be?
Answer: An unexpected spot often indicates a side product. Identifying its nature is key to mitigating its formation.
Common Byproducts and Their Identification:
| Potential Byproduct | Formation Mechanism | Identification (vs. Product) | Mitigation Strategy |
| Dialkylated Piperazine | The N-H of the mono-alkylated product attacks a second molecule of the electrophile. | Higher molecular weight (confirm with MS), typically less polar on TLC. | Use an excess of N-Boc-piperazine; slow addition of electrophile. |
| Elimination Product | Base-promoted elimination of HBr (or other leaving group) from the electrophile. | Lower molecular weight, often more non-polar. | Use a non-hindered, weaker base (e.g., K₂CO₃ instead of t-BuOK). |
| Boc-Deprotected Product | Exposure to acidic conditions during reaction or workup. | Lower molecular weight, significantly more polar, may streak on TLC. | Maintain neutral or basic conditions; use a buffered aqueous wash if necessary. |
| Lactam Formation | Intramolecular cyclization, though less common in this specific synthesis, can occur under certain conditions.[3] | Isomeric with starting materials or product, requires careful analysis (NMR, MS fragmentation). | Control temperature and use a non-nucleophilic base. |
Troubleshooting Workflow for Unknown Byproduct
Caption: Main SN2 reaction and key side pathways.
The most significant competing reactions are:
-
Over-alkylation: The product molecule still has a nucleophilic secondary amine, which can compete with the starting N-Boc-piperazine for the electrophile, leading to the dialkylated byproduct.
-
Elimination (E2): The base used in the reaction can abstract a proton from the carbon adjacent to the leaving group, leading to an alkene byproduct. This is more prevalent with strong, hindered bases.
Question 2: How does the choice of base and solvent impact the reaction?
Answer: The base and solvent system is arguably the most critical factor to optimize for this synthesis. It directly influences reaction rate and the profile of side reactions.
-
Role of the Base: The base serves to deprotonate the N-H of N-Boc-piperazine, increasing its nucleophilicity. However, a base that is too strong can promote elimination or deprotonate other sites on the molecule.
-
Role of the Solvent: A polar aprotic solvent is ideal as it can dissolve the reactants and stabilize the charged transition state of the SN2 reaction without solvating the nucleophile so strongly that its reactivity is diminished.
Comparison of Common Base/Solvent Systems
| Base | Solvent | Pros | Cons | Recommendation |
| K₂CO₃ | Acetonitrile (MeCN) | Mild, low cost, minimizes elimination. | Can have low solubility, may lead to slower reaction rates. | Good starting point for optimization. |
| Cs₂CO₃ | MeCN or DMF | More soluble and often more effective than K₂CO₃. | Higher cost. | Excellent choice for difficult substitutions. |
| DIPEA | DMF | Organic base, good solubility. | Can be nucleophilic itself; harder to remove during workup. | Use if inorganic bases are ineffective. |
| NaH / t-BuOK | THF / DMF | Very strong bases. | High risk of promoting elimination and other side reactions. | Not recommended unless all other options fail. |
Protocols
Protocol 1: General Synthesis of Ethyl 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetate
This is a representative protocol and should be optimized for your specific setup.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-piperazine (1.2 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent: Add anhydrous acetonitrile (MeCN) to the flask (approx. 0.1 M concentration relative to the limiting reagent).
-
Reagent Addition: Stir the suspension vigorously. In a separate flask, dissolve ethyl 2-bromo-2-(2-nitrophenyl)acetate (1.0 eq.) in a small amount of anhydrous MeCN. Add this solution dropwise to the piperazine suspension over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction may take 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes).
-
Final Hydrolysis (if required): To obtain the final acid, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Protocol 2: TLC Monitoring
-
System: Silica gel plates.
-
Mobile Phase: A starting point is 30% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. A potassium permanganate stain can also be used to visualize the amine.
-
Analysis: The product should have an Rf value between the highly non-polar electrophile and the more polar N-Boc-piperazine. The dialkylated product will likely have a higher Rf (be less polar) than the desired mono-alkylated product.
References
Sources
Technical Support Center: Optimizing Reaction Conditions for the Boc Protection of Piperazine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The selective protection of one nitrogen atom in a symmetrical diamine like piperazine is a foundational step in many synthetic routes. However, it presents a classic chemoselectivity challenge that can often lead to frustratingly low yields and complex purification issues. This guide is designed to move beyond simple protocols; it aims to provide you with the causal understanding and field-proven insights necessary to master this transformation. We will explore the "why" behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Boc protection of piperazine?
The core challenge lies in achieving selective mono-protection . Piperazine is a symmetrical molecule with two secondary amine groups of nearly identical reactivity. When reacting with an electrophile like di-tert-butyl dicarbonate (Boc₂O), the reaction can proceed at either nitrogen. This often results in a statistical mixture of the desired mono-Boc-piperazine, the undesired di-Boc-piperazine, and unreacted starting material, complicating purification and reducing the yield of the target compound.[1]
Q2: Why is mono-Boc-piperazine the desired intermediate in most synthetic applications?
Mono-Boc-piperazine is a crucial building block in medicinal chemistry.[2] The Boc group "protects" one nitrogen, rendering it unreactive to many reagents. This leaves the second nitrogen's secondary amine free for further, specific chemical modifications, such as alkylation, acylation, or coupling reactions.[3] This strategy allows for the controlled, stepwise construction of complex molecules. The protection is also reversible; the Boc group can be removed under acidic conditions to liberate the amine when needed.[4][5]
Q3: What are the standard reagents and general conditions for this reaction?
The reaction is typically conducted by treating piperazine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in a suitable organic solvent.[4] Common solvents include methanol, dichloromethane (DCM), or tetrahydrofuran (THF). The reaction is often performed at room temperature or slightly below (0 °C) to help control selectivity.[6] As the reaction proceeds, it generates byproducts that should be neutralized, often necessitating the presence of a base or a specific workup procedure.
Q4: How can I effectively monitor the reaction's progress?
Monitoring the consumption of starting materials and the formation of products is critical for optimization.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. A suitable mobile phase (e.g., 10% Methanol in DCM with a trace of NH₄OH) can typically resolve piperazine (stays at the baseline), mono-Boc-piperazine (intermediate Rf), and di-Boc-piperazine (highest Rf).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can quantify the relative ratios of all three components in the reaction mixture, providing clear evidence of reaction completion and selectivity.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction yields a significant amount of di-Boc-piperazine, lowering my mono-Boc yield.
This is the most frequent problem and stems directly from the symmetrical nature of piperazine.
Root Cause: The mono-Boc-piperazine product, once formed, still contains a nucleophilic secondary amine that can compete with the starting piperazine for the remaining Boc₂O, leading to the formation of the di-protected byproduct.
Solutions:
-
Stoichiometric Control (Excess Piperazine): A common but often impractical strategy for valuable substrates is to use a large excess of piperazine (4-5 equivalents).[7] By Le Châtelier's principle, this statistically favors the reaction of Boc₂O with the more abundant unprotected piperazine. However, this makes purification difficult and is wasteful if the diamine is expensive.[7]
-
Acid-Mediated Mono-Protonation (Recommended Method): This is the most elegant and widely accepted solution for achieving high mono-selectivity.[1] By adding one equivalent of a strong acid, you can protonate one of the nitrogen atoms to form the piperazinium salt. This positively charged ammonium group is no longer nucleophilic, effectively "protecting" one side of the molecule and directing the Boc₂O to react solely with the remaining free amine.[6][8]
-
Mechanism Insight: The equilibrium between the diprotonated, monoprotonated, and free base forms of piperazine is key. By using exactly one equivalent of acid, the monoprotonated species is favored, leaving one nitrogen available for acylation.[1]
-
| Method | Stoichiometry (Piperazine:Boc₂O:Acid) | Advantages | Disadvantages |
| Excess Piperazine | 4 : 1 : 0 | Simple setup. | Wasteful; difficult separation of excess piperazine from mono-Boc product.[7] |
| Acid-Mediated | 1 : 1 : 1 | High selectivity for mono-Boc product; cost-effective; easier purification.[6] | Requires careful control of acid stoichiometry; requires a final basification step. |
Diagram: Mono-Protection vs. Di-Protection Pathways
Caption: Competing reaction pathways in the Boc protection of piperazine.
Issue 2: The reaction is sluggish or does not go to completion.
Root Cause: This can be due to several factors including poor reagent quality, insufficient activation of the Boc anhydride, low temperature, or poor solubility of the piperazinium salt.
Solutions:
-
Reagent Quality: Ensure your Boc₂O is fresh. It can slowly hydrolyze over time. Use anhydrous piperazine and solvents, as water can react with the anhydride.
-
Temperature Adjustment: While the reaction is often started at 0 °C to improve selectivity, allowing it to slowly warm to room temperature can help drive it to completion. If it remains stalled, gentle heating (e.g., to 40 °C) can be beneficial, but monitor carefully for any increase in di-protection.[5]
-
Catalysis: The addition of a catalytic amount (5-10 mol%) of iodine (I₂) has been shown to effectively catalyze Boc protection reactions, potentially accelerating a slow conversion.[7]
-
Solvent Choice: If you are using the acid-mediated method, the resulting piperazinium salt may have limited solubility in less polar solvents like DCM. Methanol is an excellent choice as it generally keeps all reagents and intermediates in solution.
Issue 3: I am experiencing low isolated yield after the aqueous workup.
Root Cause: Mono-Boc-piperazine has some solubility in water.[2][3] Extensive washing with water during the workup, especially if the pH is not carefully controlled, can lead to significant product loss into the aqueous phase.
Solutions:
-
Minimize Aqueous Washes: Use the minimum volume of water necessary for extractions.
-
Use Brine: Wash the organic layer with saturated sodium chloride solution (brine) instead of deionized water. The high salt concentration will decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Optimize pH for Extraction: Implement a rigorous acid-base extraction for purification (see protocol below). This method separates components based on their acidic/basic properties rather than relying solely on partitioning, which is far more efficient.
Experimental Protocols
Protocol 1: High-Selectivity Mono-Boc Protection of Piperazine (Acid-Mediated)
This protocol is based on the highly effective method of using one equivalent of acid to achieve selective mono-protection.[6]
Materials:
-
Piperazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq) or Trifluoroacetic Acid (TFA) (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in anhydrous methanol (~0.5 M concentration).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly, dropwise , add one equivalent of Me₃SiCl or TFA to the stirred solution. In situ, Me₃SiCl reacts with methanol to generate one equivalent of HCl.[6] Stir the mixture at 0 °C for 15-20 minutes. A precipitate of the piperazinium salt may form.
-
In a separate container, dissolve Boc₂O (1.0 eq) in a small amount of methanol.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the Boc₂O.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Proceed to the purification protocol.
Protocol 2: Purification via Acid-Base Extraction
This procedure effectively separates the basic mono-Boc product from the neutral di-Boc byproduct and any unreacted piperazine.
Procedure:
-
Redissolve the crude reaction residue in DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a 1 M HCl solution.
-
Acidic Aqueous Layer: Contains the protonated mono-Boc-piperazine and any unreacted piperazine.
-
Organic Layer: Contains the neutral di-Boc-piperazine byproduct. Discard this layer (or save for analysis).
-
-
Collect the acidic aqueous layer and cool it in an ice bath.
-
Slowly add a 4 M NaOH solution to the aqueous layer with stirring until the pH is strongly basic (pH > 12). This deprotonates the mono-Boc-piperazine, making it soluble in organic solvents again.
-
Extract the now basic aqueous layer three times with fresh portions of DCM.
-
Combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified mono-Boc-piperazine.
Workflow Diagram: Recommended Synthesis & Purification
Caption: Step-by-step workflow for selective synthesis and purification.
References
- CN108033931B - Synthesis method of N-Boc piperazine.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2149. PubMed Central.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Selective Mono-Boc-Protection of Bispidine. (2009). 13th Electronic Conference on Synthetic Organic Chemistry. Sciforum.
- Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
- MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.
- Selective Mono‐BOC Protection of Diamines. (2012). Synthetic Communications, 42(15), 2253-2260.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2014). Journal of the Mexican Chemical Society, 58(2). SciELO México.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Selective Deprotection of Boc and Benzyl Groups
Welcome to the Technical Support Center for troubleshooting the selective deprotection of tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups. This guide is designed for researchers, scientists, and professionals in drug development who utilize these common protecting groups in multi-step organic synthesis. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of orthogonal and quasi-orthogonal protection strategies.
The Boc and benzyl groups are mainstays in the synthesis of complex molecules, particularly in peptide and natural product synthesis, due to their distinct stability profiles.[1][2] The Boc group is highly sensitive to acidic conditions, while the benzyl group is typically removed under reductive conditions, most commonly catalytic hydrogenolysis.[3][4] This fundamental difference forms the basis of their orthogonal relationship, allowing for the selective removal of one in the presence of the other.[1][5] However, successful and clean deprotection requires a nuanced understanding of reaction mechanisms, potential side reactions, and the influence of substrate-specific factors.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments.
I. Troubleshooting Guide: Common Experimental Issues
Scenario 1: Selective Boc Deprotection
Question: I am trying to deprotect a Boc-protected amine in the presence of a benzyl ether, but I am observing partial or complete removal of the benzyl group as well. What is causing this, and how can I prevent it?
Answer:
This is a common issue that arises from using overly harsh acidic conditions for Boc deprotection. While the benzyl group is generally stable to acid, strong acids can facilitate its cleavage.[6]
Root Cause Analysis:
-
Acid Strength and Concentration: Strong acids like neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) can be aggressive enough to cleave benzyl ethers, especially with prolonged reaction times or elevated temperatures.[3][7]
-
Substrate Effects: The stability of the benzyl group can be influenced by the electronic nature of the aromatic ring. Electron-donating groups on the benzyl ring (like a p-methoxybenzyl or PMB group) make it more acid-labile.
-
Carbocation Stability: The mechanism of acid-catalyzed benzyl ether cleavage involves the formation of a benzyl cation. If the substrate can stabilize this cation, cleavage will be more facile.
Solutions & Protocols:
-
Use Milder Acidic Conditions:
-
Dilute TFA in Dichloromethane (DCM): A solution of 10-25% TFA in DCM is often sufficient to cleave the Boc group without affecting the benzyl ether.[8]
-
HCl in Dioxane or Diethyl Ether: A 4M solution of HCl in dioxane is a standard reagent for Boc deprotection and is generally compatible with benzyl ethers.[9][10]
-
Aqueous Phosphoric Acid: This offers an environmentally benign and mild alternative for deprotecting tert-butyl carbamates, esters, and ethers, while tolerating benzyl groups.[11]
-
-
Reaction Monitoring:
-
Carefully monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to stop the reaction as soon as the starting material is consumed to minimize over-reaction and cleavage of the benzyl group.
-
-
Alternative Reagents:
Table 1: Recommended Conditions for Selective Boc Deprotection
| Reagent | Solvent | Typical Concentration | Temperature | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% | 0 °C to RT | Monitor closely to avoid benzyl cleavage.[8] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Diethyl Ether | 4 M | 0 °C to RT | A standard and reliable method.[9] |
| Aqueous Phosphoric Acid | Water/Organic Co-solvent | 85% | RT to 50 °C | Green, mild, and highly selective.[11] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 1.5 - 3 equivalents | RT | Good for substrates with other acid-labile groups.[3] |
Question: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What could be the problem?
Answer:
Incomplete deprotection can stem from several factors, including reagent quality, steric hindrance, and insufficient acid stoichiometry.
Root Cause Analysis:
-
Reagent Decomposition: Old or improperly stored TFA can absorb water, reducing its effectiveness. Similarly, commercial solutions of HCl in dioxane can degrade over time.
-
Steric Hindrance: A sterically congested Boc group may require more forcing conditions (higher acid concentration, longer reaction time, or elevated temperature) for complete removal.
-
Insufficient Acid: If your substrate contains basic functionalities (e.g., other amines, pyridines), they will be protonated by the acid, effectively reducing the amount of acid available for the deprotection reaction.
Solutions & Protocols:
-
Verify Reagent Quality: Use fresh or properly stored reagents.
-
Increase Acid Stoichiometry: If your molecule contains basic sites, increase the equivalents of acid used. A significant molar excess may be necessary.[12]
-
Optimize Reaction Conditions:
-
Gradually increase the concentration of TFA.
-
Extend the reaction time, carefully monitoring for side product formation.
-
Consider a modest increase in temperature (e.g., to 40 °C), but be mindful of potential side reactions.
-
Question: I am observing t-butylation of my substrate as a side product during Boc deprotection. How can I prevent this?
Answer:
This side reaction is caused by the tert-butyl cation generated during the acid-mediated cleavage of the Boc group.[12][13] This electrophilic cation can then alkylate nucleophilic sites on your molecule.
Root Cause Analysis:
-
Generation of tert-Butyl Cation: The mechanism of Boc deprotection under acidic conditions proceeds through the formation of a tert-butyl cation.[14]
-
Nucleophilic Sites: Electron-rich aromatic rings, thiols, and even some amides can be susceptible to alkylation by the tert-butyl cation.[12][13]
Solutions & Protocols:
-
Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation.
-
Anisole or Thioanisole: These are excellent scavengers. Anisole is particularly effective for protecting tryptophan residues in peptide synthesis.
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These silanes can also act as effective cation scavengers.
-
Experimental Protocol: Boc Deprotection with a Scavenger
-
Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M).
-
Add a scavenger (e.g., anisole, 5-10 equivalents).
-
Cool the solution to 0 °C.
-
Add TFA (e.g., 10-20 equivalents) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Proceed with the appropriate workup to remove the scavenger and TFA salts.
Scenario 2: Selective Benzyl Deprotection
Question: I am trying to remove a benzyl group via catalytic hydrogenolysis, but the reaction is very slow or stalls completely. What can I do?
Answer:
Slow or incomplete hydrogenolysis is a frequent challenge. The efficiency of this reaction is highly dependent on the catalyst, solvent, substrate, and the presence of any catalyst poisons.
Root Cause Analysis:
-
Catalyst Deactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers), and to a lesser extent, by basic nitrogen atoms (amines, pyridines) which can coordinate strongly to the palladium surface.[15][16]
-
Poor Catalyst Quality/Activity: The activity of Pd/C can vary significantly between batches and suppliers. An old or poorly stored catalyst may have reduced activity.
-
Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like methanol or ethanol are generally preferred.[4]
-
Steric Hindrance: A sterically hindered benzyl group will be less accessible to the catalyst surface, slowing down the reaction.
Solutions & Protocols:
-
Address Catalyst Poisoning:
-
Pre-treatment of Substrate: If your substrate is a hydrochloride salt of an amine, neutralize it with a non-coordinating base before adding the catalyst.
-
Acidic Additives: For substrates with basic nitrogen heterocycles, adding a small amount of a non-halogenated acid like acetic acid can sometimes facilitate the reaction by protonating the basic nitrogen, preventing it from poisoning the catalyst.[17]
-
Use a More Robust Catalyst: In some cases, Pearlman's catalyst (Pd(OH)₂/C) is more resistant to poisoning than Pd/C.
-
-
Optimize Reaction Conditions:
-
Catalyst Loading: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol% by weight).
-
Hydrogen Pressure: Increase the hydrogen pressure. While many reactions proceed at atmospheric pressure (balloon), using a Parr shaker at 50-100 psi can significantly accelerate the reaction.
-
Solvent: Ensure you are using a suitable solvent. Ethanol, methanol, and ethyl acetate are common choices.[4] For selective debenzylation in the presence of other reducible groups, toluene can sometimes be used.[18]
-
-
Use Transfer Hydrogenation:
Experimental Protocol: Transfer Hydrogenolysis
-
Dissolve the benzyl-protected substrate in methanol or ethanol.
-
Add the hydrogen donor (e.g., ammonium formate, 5-10 equivalents).
-
Carefully add 10% Pd/C (10-20% by weight).
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and proceed with workup.
Question: During benzyl deprotection by hydrogenolysis, I am also reducing other functional groups in my molecule (e.g., alkenes, alkynes, nitro groups). How can I achieve selective debenzylation?
Answer:
This is a classic chemoselectivity problem. Standard hydrogenolysis conditions are effective for reducing a variety of functional groups.[6]
Root Cause Analysis:
-
Non-selective Nature of Catalytic Hydrogenation: Pd/C with H₂ is a powerful reducing system that will readily reduce double and triple bonds, nitro groups, and other functionalities.[19][20]
Solutions & Protocols:
-
Catalyst and Solvent Choice:
-
Rhodium on Alumina (Rh/Al₂O₃): In some cases, 5% Rh/Al₂O₃ in methanol can selectively cleave phenolic benzyl ethers in the presence of other reducible groups.[18]
-
Toluene as Solvent: Using toluene as the solvent can sometimes allow for the selective reduction of olefins while leaving benzyl ethers intact.[18]
-
-
Transfer Hydrogenation:
-
Transfer hydrogenation with a donor like 1,4-cyclohexadiene can sometimes offer better selectivity compared to H₂ gas.[6]
-
-
Orthogonal Deprotection Methods (Non-reductive):
-
Oxidative Cleavage: For p-methoxybenzyl (PMB) ethers, selective cleavage can be achieved using an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) without affecting other benzyl ethers or reducible groups.[6]
-
Lewis Acid Cleavage: Strong Lewis acids can cleave benzyl ethers, but this often lacks selectivity in the presence of a Boc group.
-
**dot digraph "Selective_Deprotection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Substrate with\nBoc and Bn Groups", fillcolor="#F1F3F4", fontcolor="#202124"];
// Decision Point decision1 [label="Desired Deprotection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Boc Deprotection Path boc_dep [label="Selective Boc Removal", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; boc_conditions [label="Mild Acidic Conditions:\n- TFA/DCM (10-25%)\n- 4M HCl in Dioxane\n- Aq. H3PO4", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; boc_trouble [label="Troubleshooting:\n- Incomplete Reaction?\n- t-Butylation?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boc_sol_incomplete [label="Increase Acid\nStoichiometry", shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"]; boc_sol_tbutyl [label="Add Scavenger\n(e.g., Anisole)", shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"]; boc_product [label="Bn-Protected Product", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Benzyl Deprotection Path bn_dep [label="Selective Bn Removal", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; bn_conditions [label="Catalytic Hydrogenolysis:\n- H2, Pd/C\n- Transfer Hydrogenation\n (Ammonium Formate)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; bn_trouble [label="Troubleshooting:\n- Slow/Stalled Reaction?\n- Other Groups Reduced?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bn_sol_slow [label="Check for Catalyst Poisoning\nIncrease Catalyst Load/Pressure", shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"]; bn_sol_selectivity [label="Use Non-Reductive Method\n(e.g., DDQ for PMB)", shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"]; bn_product [label="Boc-Protected Product", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> decision1; decision1 -> boc_dep [label=" Boc"]; decision1 -> bn_dep [label=" Bn"];
boc_dep -> boc_conditions [style=dashed]; boc_dep -> boc_trouble; boc_trouble -> boc_sol_incomplete [label=" Incomplete "]; boc_trouble -> boc_sol_tbutyl [label=" t-Butylation "]; boc_sol_incomplete -> boc_product; boc_sol_tbutyl -> boc_product; boc_dep -> boc_product [label=" Successful "];
bn_dep -> bn_conditions [style=dashed]; bn_dep -> bn_trouble; bn_trouble -> bn_sol_slow [label=" Slow/Stalled "]; bn_trouble -> bn_sol_selectivity [label=" Selectivity Issue "]; bn_sol_slow -> bn_product; bn_sol_selectivity -> bn_product; bn_dep -> bn_product [label=" Successful "]; } } Caption: Decision workflow for selective deprotection.
II. Frequently Asked Questions (FAQs)
Q1: What is an "orthogonal" protecting group strategy?
An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under distinct reaction conditions, without affecting the other protecting groups.[2] The Boc/Bn pair is a classic example: Boc is removed with acid, while Bn is removed by hydrogenolysis, allowing for the selective deprotection of either group.[5]
Q2: Are Boc and Benzyl groups truly orthogonal?
Mostly, yes. However, they can be considered "quasi-orthogonal" because there are conditions where their selectivity windows can overlap.[1] For instance, very strong acids used for Boc removal can also cleave benzyl groups. Conversely, some Lewis acids used for benzyl deprotection might affect a Boc group. True orthogonality relies on carefully choosing conditions that exclusively target one group.
Q3: Can I remove both a Boc and a Benzyl group in a single step?
Yes. If you want to deprotect both an N-Boc group and a C-terminal benzyl ester, for example, catalytic hydrogenolysis with H₂ and Pd/C can often achieve this. The benzyl ester will be cleaved, and the resulting carbamic acid from the Boc group will decarboxylate under the reaction conditions. Alternatively, strong acids like HBr in acetic acid can cleave both groups, though this is a harsher method.
Q4: My compound is insoluble in common solvents for hydrogenolysis like methanol or ethanol. What are my options?
You can try using a co-solvent system, such as THF/methanol or ethyl acetate/ethanol. Dichloromethane is generally a poor solvent for hydrogenolysis as it can be reduced and interfere with the catalyst. If solubility remains an issue, transfer hydrogenation conditions can sometimes be more accommodating to a wider range of solvents.
Q5: What safety precautions should I take during hydrogenolysis?
Hydrogen gas is highly flammable and can form explosive mixtures with air. Always perform hydrogenations in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded. Using a hydrogen balloon is common for small-scale reactions, but for larger scales or reactions requiring pressure, a dedicated hydrogenation apparatus (e.g., a Parr shaker) with appropriate safety features is essential. Catalytic transfer hydrogenation is a safer alternative as it avoids the use of gaseous hydrogen.[15] Palladium on carbon is pyrophoric when dry and exposed to air; always handle it wet with solvent and filter it carefully.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24425-24432. doi:10.1039/D0RA04110F
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]
- Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2796-2802. doi:10.1021/acsomega.9b03732
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Stevens, E. (2018, December 31). benzyl ether cleavage [Video]. YouTube. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanism of benzylic substituent hydrogenolysis. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl groups. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. jk-sci.com [jk-sci.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Stability issues of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid in solution
Technical Support Center: 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
A Guide to Understanding and Mitigating Solution-Phase Stability Issues
Welcome to the technical support guide for this compound. As a key intermediate in pharmaceutical development, understanding its stability is critical for reproducible results and the integrity of your research.[1][2] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common stability challenges associated with this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that affect its stability in solution?
A: The molecule possesses two primary functional groups susceptible to degradation under common experimental conditions:
-
The N-Boc (tert-butyloxycarbonyl) protecting group: This group is highly sensitive to acidic conditions and can be cleaved, exposing the secondary amine of the piperazine ring.[3]
-
The 2-nitrophenyl moiety: Aromatic nitro compounds are known to be photosensitive and can undergo decomposition upon exposure to light, particularly in the UV spectrum.[4][5]
Q2: How does pH impact the stability and solubility of this compound?
A: The pH of the solution has a dual effect. Firstly, acidic conditions (typically pH < 4) will catalyze the hydrolytic removal of the Boc group.[6] Secondly, as a carboxylic acid, the compound's solubility is pH-dependent. In acidic to neutral pH, it exists in its less soluble free-acid form. In basic conditions (pH > 8), it forms the more water-soluble carboxylate salt. However, extreme pH should be avoided as it can promote undesirable side reactions.[7][8]
Q3: What are the best general practices for preparing and storing stock solutions of this compound?
A: To maximize stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. For short-term storage (1-2 weeks), solutions should be kept at -20°C or lower. For long-term storage, aliquoting and storing at -80°C is recommended. Crucially, all solutions must be protected from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can I heat solutions containing this compound?
A: Caution is advised. While the Boc group can be thermally cleaved, this typically requires very high temperatures (often >100°C in solution).[9] The piperazine ring itself can also undergo thermal degradation at elevated temperatures (e.g., >150°C).[10][11] For most applications, avoid prolonged heating, and if necessary, perform reactions at the lowest effective temperature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: An unexpected, more polar peak appears in my HPLC chromatogram after acidic workup or storage in an acidic buffer.
-
Potential Cause: You are likely observing the degradation product formed by the acid-catalyzed cleavage of the Boc group. The resulting free amine on the piperazine ring is more polar, leading to a shorter retention time on a reversed-phase HPLC column.
-
Scientific Rationale: The Boc group is designed to be removed under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cause rapid deprotection, even at room temperature.[3]
-
Recommended Solution:
-
Avoid Acid: If possible, modify your experimental design to avoid acidic conditions. Use neutral or slightly basic buffers (pH 7.0-8.0).
-
Confirm Identity: To confirm the identity of the byproduct, you can intentionally deprotect a small sample of your starting material with TFA and run it as a standard on your HPLC.
-
Alternative Solvents: If your protocol demands an acidic environment, prepare the solution immediately before use and keep it chilled to minimize the rate of degradation.
-
Issue 2: The measured concentration of my compound decreases over several hours, even in a neutral solution stored on the lab bench.
-
Potential Cause: This is a classic sign of photodegradation. The 2-nitrophenyl group absorbs light, which can lead to chemical decomposition.
-
Scientific Rationale: Nitrophenols and related nitroaromatic compounds are known to be photochemically active.[4] Absorption of photons can promote the molecule to an excited state, initiating degradation pathways that can be complex and solvent-dependent.[12][13] The yellow color of related nitrophenolate solutions is due to absorbance in the visible spectrum, indicating their susceptibility to light.[14]
-
Recommended Solution:
-
Light Protection: Always store, handle, and react with the compound in amber glass vials or flasks wrapped in aluminum foil. Minimize exposure to ambient laboratory light.
-
Forced Degradation Test: To confirm photosensitivity, expose a dilute solution to direct lab light (or a UV lamp) for a few hours and compare its HPLC profile to a control sample kept in the dark. A decrease in the parent peak and the appearance of new degradation peaks in the light-exposed sample will confirm the issue.
-
Issue 3: My compound precipitates out of my aqueous buffer during an experiment.
-
Potential Cause: The compound's solubility is limited in its neutral (free acid) form. Changes in pH, temperature, or concentration may have pushed it beyond its solubility limit.
-
Scientific Rationale: The solubility of weak acids is highly dependent on pH.[7] Below its pKa, the carboxylic acid is protonated and the molecule is less soluble in water. As the pH is raised above the pKa, the carboxylic acid is deprotonated to the more soluble carboxylate anion.
-
Recommended Solution:
-
pH Adjustment: For aqueous solutions, you can often improve solubility by adjusting the pH to be slightly basic (e.g., pH 7.5-8.5) with a non-nucleophilic base like sodium bicarbonate. This converts the carboxylic acid to its more soluble salt form.
-
Use of Co-solvents: If pH adjustment is not an option, consider using a water-miscible organic co-solvent such as DMSO, DMF, or acetonitrile. Start with a small percentage (e.g., 5-10%) and increase as needed, ensuring the co-solvent does not interfere with your downstream application.
-
Concentration Control: Work with the lowest feasible concentration of the compound to avoid saturation issues.
-
Key Degradation Pathways and Troubleshooting Workflow
The primary stability concerns are acid-catalyzed hydrolysis and photodecomposition. The diagrams below illustrate these pathways and a logical workflow for diagnosing stability problems.
Caption: Primary degradation pathways for the title compound.
Caption: A logical workflow for troubleshooting stability issues.
Validated Experimental Protocols
Protocol 1: General Purpose HPLC Method for Stability Analysis
This protocol provides a starting point for separating the parent compound from its primary acid-degradation product. Method optimization may be required for your specific instrumentation and sample matrix. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for stability testing due to its sensitivity and versatility.[15][16]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Expected Elution: The deprotected, more polar byproduct will elute earlier than the parent compound.
Protocol 2: Performing a Forced Degradation Study
Forced degradation (or stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[17] This protocol outlines the conditions recommended by the International Council for Harmonisation (ICH).[18]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, amber HPLC vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Dilute with an equal volume of water. Heat at 80°C, protected from light, for 24 and 48 hours.
-
Photolytic Degradation: Dilute with an equal volume of water. Expose to direct sunlight or a photostability chamber for 24 hours. Prepare a "dark" control sample wrapped in foil and stored under the same conditions.
-
-
Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples by HPLC (using Protocol 1) against a non-degraded control to assess the percentage of degradation and identify any new peaks.
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO, DMF, Acetonitrile | Aprotic solvents prevent hydrolysis. |
| pH (for aqueous) | 7.0 - 8.0 | Avoids acid-catalyzed deprotection of the Boc group.[3][19] |
| Temperature | ≤ -20°C (Short-term) / -80°C (Long-term) | Minimizes thermal degradation and slows kinetic processes. |
| Light | Store in amber vials or protect from light | Prevents photodegradation of the nitrophenyl group.[5] |
References
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Google Patents. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
- News-Medical.Net. Novel Techniques Improve Pharmaceutical Stability Testing. (2019-03-01).
- Separation Science. Analytical Techniques In Stability Testing. (2025-03-24).
- Wikipedia. 4-Nitrophenol.
- Environmental Science: Atmospheres (RSC Publishing). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- ResearchGate. Characterization of the last step of the aerobic phenylacetic acid degradation pathway. (2025-08-07).
- Northwestern Scholars. Photocatalyzed degradation of adsorbed nitrophenolic compounds on semiconductor surfaces. (1992-06-25).
- LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01).
- RSC Publishing. Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023-02-02).
- Chem-Impex. 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. Analytical Techniques for the Assessment of Drug Stability | Request PDF.
- Chemistry Steps. Boc Protecting Group for Amines.
- ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.
- LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. (2020-06-01).
- Benchchem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
- ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025-08-06).
- NIH. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter.
- University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- ResearchGate. Microbial biodegradation of nitrophenols and their derivatives: A Review.
- International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Chem-Impex. 2-(4-Boc-piperazinyl)-2-phenylacetic acid.
- ResearchGate. Thermal degradation of piperazine and its structural analogs. (2025-10-30).
- Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. (2025-05-01).
- PubMed. Effect of pH on the stability of plant phenolic compounds.
- ResearchGate. Thermal Degradation of Piperazine Blends with Diamines.
- Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines.
- ResearchGate. Effect of pH on the absorbances of nitroaniline isomers. Conditions:....
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods - Wordpress.
- Scribd. Thermal Degradation of Piperazine and Its Structur | PDF | Amine.
- Scribd. Influence of PH On The Stability of Pharmaceutical.
- Chem-Impex. 2-(4-Boc-piperazinyl)-2-(4-methoxyphenyl)acetic acid.
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Technical Support Center: Overcoming Solubility Challenges of Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies for overcoming the common yet significant challenge of poor aqueous solubility in piperazine-containing compounds. As a privileged scaffold in medicinal chemistry, the piperazine moiety is central to numerous drug candidates; however, its physicochemical properties often present hurdles in formulation and development.[1][2] This resource will equip you with the foundational knowledge and detailed protocols to systematically address these solubility issues.
Understanding the Challenge: Why Piperazine Derivatives Can Be Poorly Soluble
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile building block in drug design.[2] However, the very features that make it attractive—its rigid structure and ability to form strong intermolecular interactions—can also contribute to high crystal lattice energy. This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the individual molecules to be solvated by water, often resulting in low aqueous solubility.
Furthermore, piperazine itself is a weak base with two pKa values (typically around 5.5 and 9.8), meaning its ionization state, and therefore solubility, is highly dependent on the pH of the surrounding environment.[3][4][5] In the acidic environment of the stomach, a piperazine derivative is likely to be protonated and more soluble. However, as it transitions to the more neutral or slightly alkaline pH of the small intestine, it can convert to its less soluble free base form, potentially leading to precipitation and reduced absorption.[6]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with piperazine derivatives.
Q1: My piperazine derivative shows poor solubility in aqueous buffers. What is the first step I should take?
A1: The first and most critical step is to determine the compound's pH-solubility profile. Since piperazine derivatives are ionizable weak bases, their solubility is often dramatically influenced by pH.[6][7][8] Understanding this relationship will guide your formulation strategy. For instance, if solubility is significantly higher at lower pH, this suggests that salt formation or pH modification could be effective strategies.
Q2: I've formed a salt of my piperazine derivative, but the solubility improvement is not as much as I expected. What could be the reason?
A2: Several factors could be at play. The choice of counterion is crucial; not all counterions will result in a salt with significantly lower lattice energy and improved dissolution. It's also possible that the salt is converting back to the less soluble free base form in your test medium if the pH is not sufficiently acidic to maintain the protonated state of the piperazine nitrogens. This phenomenon is known as the "common ion effect" or can be influenced by the pKa of the counterion.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility is typically measured in early drug discovery. It assesses the solubility of a compound from a DMSO stock solution when added to an aqueous buffer and is a measure of how quickly a compound might precipitate.[9][10] This is often a high-throughput screening method.
-
Thermodynamic solubility , also known as equilibrium solubility, is the true solubility of the most stable crystalline form of the compound in a saturated solution at equilibrium.[9][11][12] It is a more time-consuming measurement but is considered the "gold standard" for lead optimization and formulation development.[13]
For initial screening, kinetic solubility is useful. For detailed characterization and formulation work, thermodynamic solubility is essential.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I avoid this?
A4: This is a common problem for poorly soluble compounds. Here are a few strategies to mitigate this:
-
Decrease the final DMSO concentration: Aim for the lowest possible DMSO concentration that your assay can tolerate (often below 1%).[13]
-
Use co-solvents: In some cases, adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) to your aqueous buffer can help maintain solubility.
-
Employ solubilizing excipients: Consider pre-complexing your compound with a solubilizing agent like a cyclodextrin before adding it to the assay buffer.[13]
Troubleshooting Guides & In-Depth Protocols
This section provides a more detailed exploration of key strategies to enhance the solubility of piperazine derivatives, complete with step-by-step protocols.
Strategy 1: Salt Formation
For basic compounds like piperazine derivatives, salt formation is often the most direct and effective method to improve aqueous solubility.[14][15][16] The principle is to react the basic piperazine nitrogen with an acid to form a salt, which is an ionized species. This ionization generally leads to improved interactions with polar water molecules and disrupts the crystal lattice of the solid, thereby increasing solubility.
Caption: A systematic workflow for salt screening and selection.
-
Preparation: Dissolve a known amount of your piperazine derivative (free base) in a suitable organic solvent (e.g., ethanol, isopropanol, acetone) to create a concentrated stock solution.
-
Acid Addition: In separate vials, add a stoichiometric equivalent (e.g., 1.0, 1.1, or 2.0 equivalents for diprotic acids) of a solution of the chosen acid (counter-ion) to the stock solution of your compound.
-
Crystallization: Allow the solutions to stand at room temperature or cool to induce crystallization. If no crystals form, slow evaporation of the solvent can be attempted.
-
Isolation: Collect any resulting solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Characterization: Analyze the solid using Powder X-ray Diffraction (XRPD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine its melting point and thermal behavior.[17][18]
| Compound Form | Solubility in Water at 25°C (mg/mL) | Fold Increase vs. Free Base |
| Piperazine Derivative (Free Base) | 0.05 | - |
| Hydrochloride Salt | 5.2 | 104 |
| Mesylate Salt | 8.9 | 178 |
| Tartrate Salt | 2.5 | 50 |
Strategy 2: Co-crystallization
Co-crystals are multi-component crystals in which the active pharmaceutical ingredient (API) and a co-former are present in a stoichiometric ratio and are held together by non-covalent interactions, such as hydrogen bonding.[19] For piperazine derivatives, co-crystallization with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) can create new crystalline structures with different physicochemical properties, including enhanced solubility.[14][20][21][22]
-
Co-former Selection: Choose a range of pharmaceutically acceptable co-formers that have the potential to form hydrogen bonds with the piperazine derivative.
-
Slurrying: In a vial, add the piperazine derivative and a co-former in a defined molar ratio (e.g., 1:1 or 1:2). Add a small amount of a solvent in which both components have limited solubility to create a slurry.[13]
-
Equilibration: Stir the slurry at a constant temperature (e.g., room temperature or 40°C) for an extended period (24-72 hours) to allow for the system to reach thermodynamic equilibrium.[13]
-
Isolation: Isolate the solid by filtration and allow it to air dry.[13]
-
Characterization: Analyze the resulting solid using XRPD to determine if a new crystalline phase has formed, which would indicate co-crystal formation.[13][17]
Strategy 3: Use of Solubilizing Excipients
When salt formation or co-crystallization is not feasible or sufficient, the use of solubilizing excipients can be a powerful approach.[15][23][24][25][26][27]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble "guest" molecules, like many piperazine derivatives, forming an inclusion complex that has a significantly improved aqueous solubility.[13]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD).
-
Add Excess Compound: To each cyclodextrin solution, add an excess amount of the piperazine derivative.
-
Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample and Analyze: Filter the solutions to remove undissolved solid. Analyze the concentration of the dissolved piperazine derivative in the filtrate, typically by HPLC-UV.
-
Plot and Interpret: Plot the concentration of the dissolved piperazine derivative against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the stability constant of the inclusion complex and the degree of solubility enhancement.
The solubility of a basic piperazine derivative is lowest at high pH and increases as the pH decreases and the molecule becomes protonated.
Caption: The pH-dependent solubility of a typical basic piperazine derivative.
Conclusion
Overcoming the solubility challenges of piperazine derivatives is a multifaceted task that requires a systematic and rational approach. By understanding the underlying physicochemical principles and employing strategies such as salt formation, co-crystallization, and the use of solubilizing excipients, researchers can significantly improve the developability of these promising compounds. This guide provides a starting point for troubleshooting and protocol development. Always remember that the optimal solution will be specific to the unique properties of your molecule.
References
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Lassen, B., et al. (2020). Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. PubMed. Retrieved from [Link]
-
An, N., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Retrieved from [Link]
-
Jelińska, A., & Domańska, U. (2018). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Zhu, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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ACS Publications. (2023). Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. Crystal Growth & Design. Retrieved from [Link]
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Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian J.Pharm.Biol.Res.. Retrieved from [Link]
-
University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
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Holodiag. (n.d.). Solid state analysis - Analytical techniques. Retrieved from [Link]
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Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. Retrieved from [Link]
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MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. Retrieved from [Link]
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MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Pharmaceutics. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Frontiers. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
MDPI. (2024). Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. Molecules. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from [Link]
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Talevi, A., et al. (2013). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. Retrieved from [Link]
-
Bentham Science Publishers. (2023). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
ResearchGate. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]
-
Springer. (2023). Optimized solubility and bioavailability of genistein based on cocrystal engineering. Journal of Materials Science. Retrieved from [Link]
-
ACS Chemical Neuroscience. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]
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Taylor, L. S., et al. (2020). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PMC - NIH. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Retrieved from [Link]
-
Buhamad, R. (2017, July 6). Ph and Solubility of Drugs [Video]. YouTube. Retrieved from [Link]
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ACS Publications. (2023). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Piperazine. AERU. Retrieved from [Link]
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Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
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Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. Retrieved from [Link]
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The Conference Forum. (2024). Enhancing Solubility with Novel Excipient Technologies. Retrieved from [Link]
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ResearchGate. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
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Bruker. (2023, November 21). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
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Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
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SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]
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Technical Support Center: Synthesis of Piperazine Acetic Acid Esters
Welcome to the technical support center for the stereoselective synthesis of piperazine acetic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during synthesis. Racemization, the unintended conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical challenge that can undermine the efficacy and safety of pharmaceutical compounds.
This document provides in-depth, field-proven insights into the causes of racemization in this specific synthesis and offers robust troubleshooting strategies and detailed protocols to ensure your experiments yield products with high enantiomeric purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding racemization during the synthesis of chiral piperazine acetic acid esters, which are often derived from chiral amino acid precursors.
Q1: What is racemization and why is it a critical issue in synthesizing piperazine derivatives?
A1: Racemization is the process that converts an enantiomerically pure substance into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity. In drug development, the two enantiomers of a chiral molecule can have vastly different pharmacological activities and toxicological profiles. One enantiomer might be therapeutically active, while the other could be inactive or even harmful. Therefore, controlling stereochemistry is paramount, and preventing racemization is essential for producing safe and effective pharmaceuticals.
Q2: What is the primary chemical mechanism responsible for racemization during the esterification of the amino acid precursor?
A2: The most prevalent mechanism for racemization during the activation of N-protected amino acids (a key step before esterification or amide bond formation) is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] The α-proton on the stereocenter of this oxazolone ring is highly acidic and can be easily removed by a base.[4][5] The resulting achiral enolate intermediate can then be re-protonated from either face, leading to a mixture of L and D isomers and thus, racemization.[1][6]
Q3: Which experimental factors have the most significant impact on racemization?
A3: Several factors can influence the rate of racemization. The most critical are:
-
The choice of coupling reagent: Some reagents are inherently more likely to promote oxazolone formation.[4]
-
The type and amount of base used: Stronger bases and excess base can accelerate the abstraction of the acidic α-proton.[7][8]
-
Reaction temperature: Higher temperatures generally increase the rate of racemization.[8]
-
Activation time: Longer times between the activation of the carboxylic acid and its reaction with the nucleophile can provide more opportunity for racemization to occur.
Q4: Are certain amino acid precursors more susceptible to racemization?
A4: Yes. Amino acids with side chains that can stabilize the oxazolone intermediate or increase the acidity of the α-proton are more prone to racemization. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[4][9] Phenylalanine (Phe) and other aromatic amino acids can also be problematic under certain conditions.[2][4] The nature of the N-protecting group is also crucial; urethane-based protecting groups like Boc, Fmoc, and Cbz are known to significantly suppress racemization compared to simple acyl groups because they disfavor oxazolone formation.[1][2]
Troubleshooting Guide: Loss of Enantiomeric Excess (ee)
This section provides a structured approach to diagnosing and solving racemization issues encountered during your synthesis.
Problem: Significant Racemization Detected in Final Product
Your final piperazine acetic acid ester shows low enantiomeric excess (ee) or is nearly racemic.
Potential Cause 1: Inappropriate Coupling Reagent The activation of the carboxylic acid is the most critical step where racemization occurs. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[1][4][10]
Solutions:
-
Switch to a Low-Racemization Reagent: Employ uronium/aminium salts like HBTU, HATU, or HCTU, or phosphonium salts like PyBOP.[4][10] These reagents are generally more efficient and less prone to causing racemization.[10]
-
Use Racemization-Suppressing Additives: If you must use a carbodiimide, it is essential to include an additive.[7][10] Add one equivalent of 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][8] These additives react with the activated intermediate to form an active ester that is less susceptible to racemization.[4]
Potential Cause 2: Incorrect Base Selection or Stoichiometry The base is necessary to neutralize salts and facilitate the reaction, but it is also the culprit in abstracting the α-proton from the oxazolone intermediate.[7]
Solutions:
-
Use a Weaker, Sterically Hindered Base: Avoid strong bases. Opt for sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (TMP).[7][8]
-
Control Stoichiometry: Use the minimum amount of base required for the reaction. Avoid using a large excess. Typically, 1-2 equivalents are sufficient.
Potential Cause 3: High Reaction Temperature or Extended Reaction Time Both elevated temperatures and prolonged reaction times can promote racemization.
Solutions:
-
Lower the Temperature: Perform the coupling reaction at a lower temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature.[8]
-
Minimize Activation Time: Add the nucleophile (the piperazine precursor or alcohol) as soon as possible after activating the carboxylic acid to trap the activated species before it has time to racemize.
Workflow for Troubleshooting Racemization
Caption: Troubleshooting decision tree for racemization issues.
Detailed Protocols and Methodologies
Method 1: Optimized Low-Racemization Esterification using HATU
This protocol utilizes HATU, a uronium salt-based coupling reagent known for high efficiency and low racemization, especially when combined with a hindered base.
Materials:
-
N-protected chiral amino acid (1.0 eq.)
-
Piperazine intermediate or alcohol (1.2 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous DMF or DCM (as solvent)
Procedure:
-
Dissolve the N-protected chiral amino acid (1.0 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir for 5-10 minutes. This is the activation step.
-
Add the piperazine intermediate or alcohol (1.2 eq.) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Method 2: Chiral Auxiliary-Mediated Asymmetric Synthesis
This approach involves temporarily attaching a chiral auxiliary to the acetic acid moiety to direct the stereoselective introduction of the piperazine ring or a precursor. Evans oxazolidinones are a classic example.[]
Principle: The chiral auxiliary creates a sterically defined environment. When an enolate is formed from the N-acetylated auxiliary, subsequent alkylation or reaction occurs from the less hindered face, leading to a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved and recycled.[][12]
Generalized Workflow:
-
Acylation: Acylate a chiral auxiliary (e.g., an Evans oxazolidinone) with an appropriate acetyl halide.
-
Enolate Formation: Treat the resulting imide with a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to form a stereochemically defined Z-enolate.
-
Asymmetric Reaction: Introduce the electrophile (e.g., a precursor to the piperazine ring) which will add to the enolate with high diastereoselectivity.
-
Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions (e.g., with LiOH/H₂O₂) to reveal the chiral carboxylic acid, which can then be converted to the desired ester.
Method 3: Enzymatic Kinetic Resolution (EKR)
EKR is an excellent method for separating a racemic mixture of piperazine acetic acid esters. It relies on the high stereoselectivity of enzymes, typically lipases, which will catalyze a reaction (e.g., hydrolysis or transesterification) on only one of the two enantiomers.[13][14]
Principle: Starting with a racemic ester, a lipase will selectively hydrolyze one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted.[15] The resulting mixture of the S-ester and R-acid can then be easily separated. This method can yield products with very high enantiomeric excess (>99% ee).[16]
Dynamic Kinetic Resolution (DKR): A more advanced technique, Dynamic Kinetic Resolution (DKR), combines the enzymatic resolution with an in-situ method for racemizing the slower-reacting enantiomer.[14][15] This allows the entire racemic starting material to be converted into a single, desired enantiomer, with a theoretical maximum yield of 100%.[15]
Mechanism of Racemization via Oxazolone Intermediate
Sources
- 1. bachem.com [bachem.com]
- 2. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling the Synthesis of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic Acid
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
Welcome to the technical support guide for the synthesis of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1] Its structure, featuring a chiral center and both acidic and basic moieties, presents unique challenges, particularly during process scale-up.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, offering field-proven insights to troubleshoot common issues and optimize your synthesis for yield, purity, and scalability. The protocols and advice herein are structured to be self-validating, empowering you to anticipate and resolve challenges proactively.
Core Synthesis Workflow
The most common and scalable approach to this synthesis involves a two-step process:
-
α-Halogenation: Creation of a reactive intermediate, 2-bromo-2-(2-nitrophenyl)acetic acid, typically via a Hell-Volhard-Zelinskii (HVZ) reaction.[2]
-
Nucleophilic Substitution: Reaction of the α-bromo intermediate with 1-Boc-piperazine to form the final product.
This workflow is efficient but requires careful control of conditions to prevent side reactions and ensure a straightforward purification process.
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocol: An Optimized Approach
This protocol is optimized for a lab-scale synthesis (10-50g) and provides a solid foundation for further scale-up.
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (for 10g start) | Notes |
| 2-(2-Nitrophenyl)acetic Acid | 181.15 | 1.0 | 10.0 g | Ensure dryness. |
| Phosphorus Tribromide (PBr₃) | 270.69 | 0.4 | 1.6 mL (4.4 g) | Use fresh, handle in a fume hood. |
| Bromine (Br₂) | 159.81 | 1.1 | 3.1 mL (9.6 g) | Highly corrosive. Add dropwise. |
| 1-Boc-piperazine | 186.25 | 1.2 | 12.3 g | Commercially available. |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 23.8 mL (17.7 g) | Non-nucleophilic base. |
| Acetonitrile (MeCN) | 41.05 | - | ~200 mL | Anhydrous grade recommended. |
Step-by-Step Methodology
Part 1: Synthesis of 2-Bromo-2-(2-nitrophenyl)acetic acid (Intermediate D)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 2-(2-nitrophenyl)acetic acid (1.0 eq).
-
Acyl Bromide Formation: Add phosphorus tribromide (0.4 eq) dropwise at 0°C. After the addition, allow the mixture to warm to room temperature and then heat to 60°C for 1 hour. The mechanism involves converting the carboxylic acid to a more reactive acyl bromide.[2]
-
Bromination: Cool the mixture to room temperature. Add bromine (1.1 eq) dropwise via the dropping funnel. After addition is complete, heat the reaction to 85°C for 4-6 hours. Monitor the disappearance of the starting material by TLC or LCMS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo acid intermediate. This intermediate is often used directly in the next step without further purification.
Part 2: Synthesis of this compound (Product F)
-
Setup: In a separate flask, dissolve 1-Boc-piperazine (1.2 eq) in anhydrous acetonitrile (10 mL/g of bromo-acid).
-
Nucleophilic Addition: Cool the piperazine solution to 0°C. Add a solution of the crude 2-bromo-2-(2-nitrophenyl)acetic acid (1.0 eq) in acetonitrile dropwise over 30 minutes.
-
Base Addition: Add DIPEA (2.5 eq) dropwise, maintaining the temperature below 10°C. The base is crucial to neutralize the HBr formed during the reaction and the carboxylic acid proton, preventing the protonation of the nucleophile.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by LCMS.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL) to remove excess DIPEA and unreacted piperazine.
-
Wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude solid/oil.
-
Purify via flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) or by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the final product.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during scale-up in a direct question-and-answer format.
Caption: Decision tree for troubleshooting common synthesis problems.
Question: My overall yield is consistently low (<60%). Where should I investigate first?
Answer: A low yield often points to issues in the nucleophilic substitution step (Part 2).
-
Incomplete Reaction: The reaction of the secondary amine with the sterically hindered α-bromo acid can be sluggish. Ensure the reaction has gone to completion using LCMS before starting the work-up. If the reaction stalls, gentle heating (40-50°C) can be applied, but this may increase side product formation.
-
Base Stoichiometry: At least two equivalents of base are theoretically required: one to deprotonate the carboxylic acid and one to scavenge the HBr byproduct. We recommend 2.5 equivalents of a non-nucleophilic base like DIPEA to ensure the 1-Boc-piperazine remains fully nucleophilic and to drive the reaction forward. Using a weaker or nucleophilic base (e.g., triethylamine, potassium carbonate) can lead to lower yields.
-
Work-up Losses: The product has both an acidic proton (COOH) and a basic site (piperazine nitrogen). During the acidic wash (1M HCl), some product may partition into the aqueous layer. To minimize this, ensure the pH of the aqueous layer is not excessively low (pH 2-3 is sufficient).
Question: I'm observing a significant side product with a mass corresponding to a dimer. What is causing this?
Answer: This is likely an amide-linked dimer, where the carboxylic acid of one product molecule has coupled with the secondary amine of another 1-Boc-piperazine molecule. This typically happens if you attempt to accelerate the reaction under conditions that activate the carboxylic acid, such as excessive heat or the accidental presence of coupling agents. To avoid this:
-
Maintain the reaction temperature at or near room temperature.
-
Ensure your reagents are pure and free from contaminants that could act as activating agents.
-
The use of a non-nucleophilic base like DIPEA is critical, as it is less likely to participate in unwanted side reactions compared to other bases.
Question: Why is 1-Boc-piperazine required? Can I use unsubstituted piperazine to lower costs?
Answer: Using unsubstituted piperazine is strongly discouraged for scaling up this synthesis. Piperazine has two reactive secondary amine sites. Without the tert-butyloxycarbonyl (Boc) protecting group, you will inevitably form a significant amount of the undesired N,N'-disubstituted byproduct, where two molecules of the α-bromo acid react with one molecule of piperazine.[3] This byproduct is often difficult to separate from the desired mono-substituted product, leading to low yields and complex purification. The Boc group ensures mono-alkylation and can be removed in a subsequent step if the free piperazine is required.[4]
Question: My final product is a sticky oil that is difficult to handle and purify. What are my options?
Answer: This is a common issue with complex molecules that have multiple rotatable bonds and functional groups that inhibit crystallization.
-
Chromatography: While effective at the lab scale, flash chromatography can be costly and time-consuming for larger quantities. If you must use it, ensure your crude material is fully dry and consider a dry-loading technique to improve separation.
-
Salt Formation: This is the most scalable and industrially preferred method. The product contains a basic nitrogen atom within the piperazine ring. By treating a solution of your crude product (e.g., in ethyl acetate or ether) with a solution of HCl in a non-polar solvent (like 2M HCl in ether), you can precipitate the hydrochloride salt.[5] Salts are typically highly crystalline, non-hygroscopic solids that are much easier to filter, wash, and dry than the freebase form. The salt can then be used directly or converted back to the freebase if necessary.
Question: What are the primary safety concerns when moving from a 10g to a 250g scale?
Answer:
-
Exotherms: The nucleophilic substitution reaction is exothermic. Adding the α-bromo acid solution and the base to the piperazine solution must be done slowly and with efficient cooling to maintain temperature control. A runaway reaction is a significant risk at a larger scale. Use a jacketed reactor with an overhead stirrer for optimal heat transfer and mixing.
-
Reagent Handling: Bromine and phosphorus tribromide are highly corrosive and toxic. At a larger scale, the use of a closed system for transfers is highly recommended to minimize exposure.
-
Off-Gassing: The reaction generates HBr gas, which is neutralized by the base. Ensure your reactor is properly vented through a scrubber system to handle any potential off-gassing, especially during the quenching step.
References
-
Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396. [Link]
-
Khan Academy. (2014). Alpha-substitution of carboxylic acids. [Link]
- Google Patents. (2013). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
-
MDPI. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]
-
Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid and 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the nuanced differences between positional isomers can have profound impacts on a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides a detailed comparative analysis of two such isomers: 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid and 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid. As valuable building blocks in medicinal chemistry, particularly for the synthesis of novel therapeutics targeting a range of disorders, a thorough understanding of their distinct characteristics is paramount for informed experimental design.
At a Glance: Structural and Physicochemical Comparison
The defining difference between these two molecules is the position of the nitro group on the phenyl ring. In the ortho-isomer (2-nitrophenyl), the nitro group is adjacent to the point of attachment of the acetic acid moiety, while in the meta-isomer (3-nitrophenyl), it is one carbon removed. This seemingly minor structural variance gives rise to significant differences in their electronic and steric profiles, which in turn influence their physical and chemical behavior.
| Property | This compound | 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid | Rationale for Predicted Differences |
| CAS Number | 885274-14-6[1] | 885274-17-9[2] | N/A |
| Molecular Formula | C₁₇H₂₃N₃O₆ | C₁₇H₂₃N₃O₆ | Identical |
| Molecular Weight | 365.38 g/mol | 365.38 g/mol | Identical |
| Predicted Melting Point | Lower | Higher | The potential for intramolecular hydrogen bonding in the ortho-isomer can reduce intermolecular forces, leading to a lower melting point compared to the more symmetrically packed meta-isomer. |
| Predicted pKa | Higher (less acidic) | Lower (more acidic) | The strong electron-withdrawing effect of the nitro group is more effectively transmitted through resonance from the meta position to stabilize the carboxylate anion. In the ortho position, steric hindrance may force the nitro group out of the plane of the phenyl ring, diminishing its resonance effect and making the carboxylic acid less acidic. |
| Predicted Solubility | Higher in nonpolar solvents | Higher in polar solvents | The intramolecular hydrogen bonding in the ortho-isomer can mask the polar groups, increasing its lipophilicity and solubility in nonpolar solvents. The meta-isomer, with more exposed polar groups, is expected to be more soluble in polar solvents. |
The Decisive Role of the Nitro Group's Position
The divergent properties of these isomers can be rationalized by considering the electronic and steric effects imparted by the nitro group at the ortho and meta positions.
Electronic Effects: The nitro group is a potent electron-withdrawing group, acting through both the inductive and resonance effects. In the meta position, the inductive effect deactivates the entire ring, while the resonance effect primarily influences the ortho and para positions. Consequently, the meta-nitro group effectively stabilizes the negative charge of the carboxylate anion through the carbon framework, increasing the acidity of the carboxylic acid. For the ortho-isomer, while the inductive effect is strong due to proximity, severe steric hindrance between the bulky nitro group and the piperazinyl-acetic acid substituent can disrupt the coplanarity of the nitro group with the phenyl ring. This "steric inhibition of resonance" diminishes the electron-withdrawing resonance effect, making the carboxylic acid of the ortho-isomer less acidic than its meta counterpart.
Steric Hindrance and Intramolecular Interactions: The proximity of the nitro group in the ortho-isomer introduces significant steric bulk around the chiral center. This can influence its reactivity in subsequent synthetic transformations and its ability to bind to biological targets. Furthermore, the ortho arrangement allows for the potential formation of an intramolecular hydrogen bond between the carboxylic acid proton and an oxygen atom of the nitro group. This interaction can influence the conformation of the molecule and its physicochemical properties, such as melting point and solubility.
Synthetic Pathways: A Practical Approach
The synthesis of both this compound and its meta isomer can be efficiently achieved through a multicomponent reaction, such as the Ugi or Petasis reaction. These one-pot procedures offer a convergent and atom-economical route to complex α-amino acid derivatives.
Caption: General synthetic workflow for the preparation of the target compounds via a multicomponent reaction.
Detailed Experimental Protocol: Ugi Four-Component Reaction
This protocol provides a general framework for the synthesis of the target compounds. Optimization of reaction conditions may be necessary.
Materials:
-
2-Nitrophenylacetic acid or 3-Nitrophenylacetic acid (1.0 eq)
-
N-Boc-piperazine (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
tert-Butyl isocyanide (1.1 eq)
-
Methanol (solvent)
Procedure:
-
To a solution of the respective nitrophenylacetic acid (1.0 eq) in methanol, add N-Boc-piperazine (1.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add paraformaldehyde (1.1 eq) to the reaction mixture and stir for an additional 30 minutes.
-
Add tert-butyl isocyanide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. The presence of the Boc-protecting group and the nitrophenyl moiety can be verified by ¹H and ¹³C NMR spectroscopy. The molecular weight of the final product can be confirmed by mass spectrometry. The purity of the compound can be assessed by HPLC.
Comparative Reactivity and Applications in Drug Discovery
The positional isomerism of the nitro group is expected to have a significant impact on the reactivity and potential applications of these molecules.
Reactivity:
-
Nucleophilic Aromatic Substitution: The ortho-nitro group, due to its proximity to the reaction center, may be more susceptible to nucleophilic aromatic substitution under certain conditions, allowing for further functionalization of the phenyl ring.
-
Reduction of the Nitro Group: The steric hindrance around the ortho-nitro group may make its reduction to an amino group more challenging compared to the more accessible meta-nitro group. This difference in reactivity can be exploited for selective transformations.
-
Amide Coupling: The steric bulk of the ortho-nitro group might slightly hinder the reactivity of the carboxylic acid in amide coupling reactions, potentially requiring more forcing conditions or specific coupling reagents compared to the meta-isomer.
Applications in Drug Discovery: Both isomers serve as valuable scaffolds for the synthesis of more complex molecules with potential therapeutic applications. The piperazine moiety is a common pharmacophore found in a wide range of clinically used drugs, often imparting favorable pharmacokinetic properties. The nitrophenylacetic acid portion provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships.
The choice between the ortho- and meta-isomer will depend on the specific therapeutic target and the desired properties of the final drug candidate. For instance, the steric hindrance of the ortho-isomer could be leveraged to achieve selective binding to a specific protein pocket, while the electronic properties of the meta-isomer might be more favorable for another target.
Caption: The relationship between positional isomerism, molecular properties, and application in drug discovery.
Conclusion
While structurally similar, this compound and its meta-isomer exhibit distinct physicochemical and reactive profiles due to the differential steric and electronic effects of the nitro group. The ortho-isomer is predicted to be less acidic and more lipophilic due to steric inhibition of resonance and potential intramolecular hydrogen bonding. In contrast, the meta-isomer is expected to be more acidic and have a higher melting point. These differences are critical considerations for researchers in the field of medicinal chemistry, as they will influence the choice of synthetic strategies, purification methods, and ultimately, the biological activity of downstream compounds. A thorough understanding of these isomeric distinctions is essential for the rational design and development of novel therapeutic agents.
References
-
Chem-Impex International. 2-(4-Boc-piperazinyl)-2-phenylacetic acid. [Link]
-
PubChem. 2-(4-Boc-piperazinyl)-2-phenylacetic acid. [Link]
-
Chem-Impex International. 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. [Link]
-
PubChem. (2-Nitrophenyl)acetic acid. [Link]
-
PubChem. 3-Nitrophenylacetic acid. [Link]
-
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. [Link]
Sources
Method 1: Stereoselective Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters from Chiral Amino Acids
An In-Depth Technical Guide to Alternative Methods for the Synthesis of Substituted Piperazine-2-Acetic Acid Esters
The piperazine-2-acetic acid ester scaffold is a cornerstone in medicinal chemistry, frequently incorporated into a wide array of FDA-approved drugs.[1][2] Its prevalence stems from the piperazine ring's ability to confer favorable pharmacokinetic properties, while the acetic acid ester moiety provides a versatile handle for further functionalization. However, the synthetic diversity of these molecules has traditionally been limited to substitutions on the nitrogen atoms, leaving the carbon backbone largely unexplored.[1][3] This guide provides a comparative analysis of alternative, stereoselective methods for the synthesis of C-substituted piperazine-2-acetic acid esters, offering researchers a nuanced understanding of the available strategies to expand the chemical space of this privileged scaffold.
A robust and frequently employed strategy for the synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters utilizes chiral amino acids as the starting material. This multi-step approach allows for the generation of a diverse library of 2,3-disubstituted piperazines.[1][3]
Synthetic Workflow
The general synthetic route involves a six-step sequence commencing with a chiral amino acid.[1] The key transformations include the formation of a key 1,2-diamine intermediate which then undergoes annulation to form the piperazine core. This method typically yields a diastereomeric mixture of cis and trans products, which can be separated by chromatography.[1][3]
Caption: Workflow for the synthesis of 3-substituted piperazine-2-acetic acid esters.
Experimental Insights and Performance
This method has been successfully applied to a range of amino acids, yielding a matrix of 20 mono-protected chiral 2,3-disubstituted piperazines in multi-gram quantities.[1][3] The diastereomeric ratios (dr) of the products range from 0.56:1 to 2.2:1 (cis:trans).[3] A significant limitation of an earlier iteration of this methodology was its inability to produce piperazines with a phenyl substitution at the 3-position.[2]
Key Experimental Protocol: Annulation of the Piperazine Ring
-
To a solution of the chiral 1,2-diamine intermediate in a suitable solvent (e.g., methanol), add an α,β-unsaturated ester.
-
The reaction mixture is stirred at room temperature for a specified period, allowing for the initial aza-Michael addition.
-
The solvent is removed under reduced pressure, and the crude product is subjected to conditions that facilitate intramolecular SN2 ring closure to furnish the piperazine core.
-
The resulting diastereomeric mixture is then purified and separated using column chromatography.
Method 2: A Concise Route for 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines
To address some of the limitations of the previous method, a more concise five-step synthetic route has been developed.[2][4] This approach also starts from optically pure amino acids but features a different strategy for constructing the key 1,2-diamine intermediate.
Synthetic Workflow
This route involves a Masamune condensation to form a β-ketoester from an N-protected amino acid.[2] Reductive amination of the β-ketoester yields the 1,2-diamine as a diastereomeric mixture. Protection of the newly formed amine is followed by cyclization to the desired 3-substituted piperazine-2-acetic acid ester.[2]
Caption: Concise workflow for 3-substituted piperazine-2-acetic acid esters.
Experimental Insights and Performance
This methodology successfully enabled the synthesis of the previously elusive 3-phenyl substituted piperazine-2-acetic acid ester.[2] However, a significant drawback was the racemization of the final product in this specific case. For other substituents, the route provides the desired products with high enantiomeric purity.[2][4]
| Substituent (R) | Overall Yield | Diastereomeric Ratio (crude) | Final Product Purity |
| Methyl | Good | ~1:1 | Enantiopure |
| Phenyl | Moderate | - | Racemic |
Method 3: Divergent Synthesis of 5-Substituted Piperazine-2-Acetic Acid Esters
For the synthesis of 5-substituted piperazine-2-acetic acid esters, a divergent six-step synthesis from chiral amino acids has been developed.[5][6][7] This method provides high diastereoselectivity, yielding either cis or trans isomers as the major product, which can then be chromatographically purified to diastereomeric homogeneity.[5][6]
Synthetic Workflow
The synthesis begins with the reduction of N-Boc protected amino acids to their corresponding alcohols, followed by oxidation to aldehydes.[8] These aldehydes are then reacted with a phosphorus ylide to generate α,β-unsaturated esters. A key step involves a bifurcated pathway where different reaction conditions lead to either the cis or trans isomer with high selectivity.[7][8]
Caption: Divergent synthesis of 5-substituted piperazine-2-acetic acid esters.
Experimental Insights and Performance
This approach has been used to generate a complete set of 24 protected chiral 2,5-disubstituted piperazines from six commercially available amino acids and their enantiomers.[5] The high diastereoselectivity is a key advantage of this method.
Method 4: Synthesis of 6-Substituted Piperazine-2-Acetic Acid Esters
A four-step synthesis starting from chiral amino acids provides an efficient route to 6-substituted piperazine-2-acetic acid esters.[1] Similar to the synthesis of 3-substituted analogs, this method produces a diastereomeric mixture of cis and trans products that require chromatographic separation.
Synthetic Workflow
The key transformation in this sequence is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl sulfonium salt.[1] This method has been validated on a multigram scale and is also applicable to the synthesis of chiral 1,4-diazepanes and 1,4-diazocanes.[1]
Comparative Analysis of Synthetic Methods
| Method | Target Substitution | Key Features | Advantages | Disadvantages |
| Method 1 | 3-Substituted | 6-step synthesis from amino acids | Well-established, good for library synthesis | Yields diastereomeric mixtures, limitation for 3-phenyl substitution |
| Method 2 | 3-Substituted | 5-step concise route via Masamune condensation | Shorter route, overcomes 3-phenyl limitation | Racemization observed for 3-phenyl analog |
| Method 3 | 5-Substituted | 6-step divergent synthesis | High diastereoselectivity for cis or trans | Requires specific conditions for each isomer |
| Method 4 | 6-Substituted | 4-step synthesis via aza-Michael addition | Efficient, scalable | Yields diastereomeric mixtures |
Emerging Alternative: Asymmetric Catalysis and C-H Functionalization
Recent advances in synthetic methodology offer promising alternatives for the construction and functionalization of the piperazine core. Asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which are precursors to the corresponding piperazines.[8][9] Furthermore, direct C-H functionalization of the piperazine ring using photoredox catalysis is an emerging area that could provide more direct and efficient routes to substituted piperazines in the future.[10][11][12]
Conclusion
The synthesis of substituted piperazine-2-acetic acid esters has evolved significantly, with several reliable methods available to researchers. The choice of synthetic route will depend on the desired substitution pattern, the need for stereochemical purity, and the specific substituents being incorporated. While methods starting from the chiral pool of amino acids are well-established and versatile, newer approaches based on concise catalytic strategies and direct C-H functionalization hold the potential to further streamline the synthesis of these important pharmacophores. This guide provides a framework for selecting the most appropriate method and highlights the key experimental considerations for successful implementation.
References
-
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Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: PubMed Central URL: [Link]
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Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: PubMed URL: [Link]
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Title: Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production Source: PubMed URL: [Link]
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A Researcher's Guide to Differentiating Positional Isomers of 2-(4-Boc-piperazinyl)-2-(nitrophenyl)acetic acid via Spectroscopy
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the placement of substituents on a core structure—can exhibit dramatically different pharmacological, toxicological, and physicochemical properties.[1] A case in point is the family of 2-(4-Boc-piperazinyl)-2-(nitrophenyl)acetic acid isomers. The location of the nitro group on the phenyl ring (ortho, meta, or para) critically influences the molecule's electronic distribution and three-dimensional shape, making unambiguous identification essential.
This guide provides a comprehensive comparison of the key spectroscopic signatures that enable researchers to distinguish between the ortho-, meta-, and para-nitrophenyl isomers of this compound. We will delve into the expected variations in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the chemical principles that give rise to these differences. This document is designed not only to present data but to equip researchers with the analytical strategy required for confident isomer elucidation.
The Spectroscopic Differentiation Strategy
The core of our analytical approach rests on how the electron-withdrawing nitro group (-NO₂) influences its local environment. This influence manifests differently at the ortho, meta, and para positions, creating unique and identifiable fingerprints in various spectra. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as an exceptionally powerful tool for this task by mapping the precise electronic environment of each hydrogen and carbon atom.[1][2]
¹H NMR Spectroscopy: The Power of Splitting Patterns
Proton NMR is arguably the most definitive technique for distinguishing these isomers. The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) provides a wealth of information based on chemical shifts and spin-spin coupling constants (J-values).[1] The patterns observed are a direct consequence of the number of adjacent protons and their geometric relationship.
Expected ¹H NMR Aromatic Signatures:
| Isomer Position | Expected Splitting Pattern | Rationale & Key Features |
| Ortho (1,2-) | Four unique, complex multiplets. | All four aromatic protons are in distinct chemical environments. Expect a pattern resembling a doublet of doublets (dd) or triplet of doublets (td) for each proton, with coupling constants typical for ortho (³J ≈ 7-9 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) interactions.[1] The proton adjacent to the nitro group will be the most downfield. |
| Meta (1,3-) | Four unique signals, often less complex than ortho. | One proton is deshielded between the two substituents. Another proton shows only meta-coupling. Expect to see a singlet-like signal (or narrow triplet), two doublets (or doublet of doublets), and another complex multiplet. |
| Para (1,4-) | Two symmetrical doublets (AA'BB' system). | Due to the molecule's C₂ symmetry axis, there are only two types of aromatic protons. This results in a highly characteristic pattern of two doublets, each integrating to 2H, with only ortho-coupling (³J ≈ 8-9 Hz) observed. |
¹³C NMR Spectroscopy: A Question of Symmetry
Carbon NMR complements the proton data by revealing the number of unique carbon environments.[3] For aromatic systems, this is a straightforward way to confirm symmetry. The electron-withdrawing effect of the nitro group also significantly shifts the ipso-carbon (the carbon directly attached to the -NO₂) downfield.
Expected ¹³C NMR Aromatic Signatures:
| Isomer Position | Expected No. of Aromatic Signals | Rationale |
| Ortho (1,2-) | 6 | All six aromatic carbons are chemically non-equivalent. |
| Meta (1,3-) | 6 | All six aromatic carbons are chemically non-equivalent. |
| Para (1,4-) | 4 | Due to C₂ symmetry, carbons 2&6 and 3&5 are equivalent, reducing the number of signals. This is a key confirmatory feature. |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
While NMR is often conclusive, IR and MS provide valuable corroborating evidence.
-
Infrared Spectroscopy : All isomers will display common characteristic absorptions for the O-H stretch (carboxylic acid, broad, ~3000 cm⁻¹), C=O stretches (Boc and carboxylic acid, ~1700-1750 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹). The key differentiators lie in the asymmetric and symmetric N-O stretches of the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹) and the C-H out-of-plane bending in the fingerprint region (below 900 cm⁻¹), which is sensitive to the substitution pattern.
-
Mass Spectrometry : All isomers will have the same molecular weight and thus the same molecular ion peak (e.g., [M-H]⁻ in negative ion mode ESI). Differentiation comes from fragmentation patterns (MS/MS). The ortho-isomer may exhibit a unique fragmentation pathway known as the "ortho effect," potentially involving the loss of a water or hydroxyl radical through interaction with the adjacent acetic acid side chain, leading to a distinct fragment ion not seen in the meta or para spectra.[4]
Experimental Protocols for Data Acquisition
Acquiring high-quality, reproducible data is crucial. The following protocols provide a standardized framework.
Protocol 1: NMR Spectroscopy [5][6]
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup : Use a 400 MHz or higher NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and peak shape.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse ('zg30').
-
Spectral Width : ~16 ppm, centered at ~8 ppm.
-
Number of Scans : 16-64 scans, depending on concentration.
-
Relaxation Delay : 2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse with NOE ('zgpg30').
-
Spectral Width : ~220 ppm, centered at ~110 ppm.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale using the TMS signal.
Protocol 2: Mass Spectrometry [4][5]
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis Method : Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.
-
Ionization Mode : Run in both positive and negative ion modes to determine the most sensitive detection method. The carboxylic acid moiety makes negative mode ([M-H]⁻) a strong candidate.
-
MS/MS Fragmentation : Select the precursor ion corresponding to the molecule of interest and subject it to collision-induced dissociation (CID) to obtain fragment ions for structural analysis.
By systematically applying these spectroscopic techniques and understanding the underlying principles of isomer differentiation, researchers can confidently elucidate the precise structure of their 2-(4-Boc-piperazinyl)-2-(nitrophenyl)acetic acid product, ensuring the integrity and validity of their subsequent research and development efforts.
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A Comparative Guide to the Biological Activity of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid and Structurally Related Compounds
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Unraveling the Therapeutic Potential of a Novel Piperazine Derivative
In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," forming the backbone of a multitude of clinically significant drugs.[1][2][3][4] Its inherent physicochemical properties, including improved water solubility and oral bioavailability, make it an attractive moiety for drug design.[1][2] This guide focuses on the putative biological activity of a novel compound, 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid , a molecule that marries the versatile piperazine core with a nitrophenylacetic acid component.
While direct experimental data for this specific compound is not yet prevalent in publicly accessible literature, its structural architecture allows for informed predictions of its biological profile. The presence of the Boc-protected piperazine ring linked to a phenylacetic acid derivative suggests a strong potential for activity within the central nervous system (CNS).[5][6][7][8] The addition of a nitro group to the phenyl ring further modulates its electronic properties, which can significantly influence its interaction with biological targets and metabolic fate.[9][10]
This guide will provide a comparative analysis of the anticipated biological activities of this compound by examining the established activities of structurally analogous compounds. We will delve into its potential as a neuroprotective agent and an NMDA receptor antagonist, supported by data from closely related molecules. Furthermore, we will explore other potential therapeutic avenues, such as anticancer and antimicrobial activities, which are common among piperazine and nitro-aromatic compounds. Detailed experimental protocols for assessing these biological activities are also provided to facilitate further research and validation.
Comparative Analysis of Biological Activity
The biological activity of this compound can be inferred by dissecting its core components and comparing them to compounds with established pharmacological profiles.
The Piperazine-Phenylacetic Acid Core: A Gateway to Neuroprotection
The core structure, a piperazine ring attached to a phenylacetic acid moiety, is a strong indicator of potential neuroprotective effects. Several studies have highlighted the neuroprotective capabilities of piperazine derivatives.[11] For instance, certain piperazine compounds have been shown to protect neurons from amyloid toxicity, a key pathological feature of Alzheimer's disease.[11] The mechanism often involves the modulation of intracellular signaling pathways that are crucial for neuronal survival and synaptic stability.[11]
The phenylacetic acid portion of the molecule is also significant. While 2-(4-Boc-piperazinyl)-2-phenylacetic acid itself is primarily a synthetic intermediate, its derivatives are actively being explored for neurological applications.[5][7] The introduction of various substituents on the phenyl ring, such as chloro, fluoro, and methyl groups, is a common strategy to fine-tune the compound's activity and pharmacokinetic properties.[6][8][12]
The Nitro-Aromatic Moiety: A Modulator of Activity and Potential for Diverse Applications
The presence of a nitro group on the phenyl ring is a critical feature that can profoundly impact the compound's biological activity. Nitro-aromatic compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[9][10] The strong electron-withdrawing nature of the nitro group can enhance the molecule's interaction with biological targets and can also render it susceptible to bioreduction by nitroreductases, which can lead to the formation of reactive intermediates with cytotoxic potential.[10] This dual nature of the nitro group as both a pharmacophore and a potential toxicophore necessitates careful evaluation.[9]
In the context of CNS activity, the nitro group's position on the phenyl ring is crucial. For instance, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors, with the substitution pattern on the phenyl ring significantly influencing their potency.[1]
Inferred Biological Profile of this compound
Based on the analysis of its structural components and comparison with related compounds, we can postulate the following primary biological activities for this compound:
-
Neuroprotective Activity and NMDA Receptor Antagonism: The piperazine-phenylacetic acid core is strongly associated with neuroprotective effects and modulation of CNS receptors. The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a likely target.[13][14][15] Overactivation of NMDA receptors is implicated in various neurological disorders, making its antagonists promising therapeutic agents.[14] Piperazine-2,3-dicarboxylic acid derivatives, for example, have been extensively studied as NMDA receptor antagonists.[13][14][15][16]
-
Anticancer and Antimicrobial Potential: The presence of both the piperazine and the nitro-aromatic moieties suggests that the compound may exhibit cytotoxic effects against cancer cells and inhibitory activity against various microbes. Numerous piperazine derivatives have demonstrated significant anticancer and antimicrobial properties.[4][17] Similarly, nitro-containing compounds are a well-established class of antimicrobial and anticancer agents.[9][18]
The following table summarizes the biological activities of structurally similar compounds, providing a basis for comparison.
| Compound/Class | Primary Biological Activity | Key Findings | Reference(s) |
| Piperazine-2,3-dicarboxylic Acid Derivatives | NMDA Receptor Antagonism | Exhibit subtype selectivity for NR2C/NR2D subunits of the NMDA receptor. | [13][14][15] |
| Nitrophenylpiperazine Derivatives | Tyrosinase Inhibition | The position of the nitro group and other substituents on the phenyl ring influences inhibitory potency. | [1] |
| General Piperazine Derivatives | Neuroprotection | Can protect neurons from amyloid toxicity and potentiate TRPC6 channels. | [11] |
| Nitro-Aromatic Compounds | Diverse Biological Activities | Exhibit a wide range of activities including antimicrobial, anticancer, and anti-inflammatory effects. | [9][10] |
| Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids | Antimycobacterial Activity | Showed excellent antituberculosis activity with low cytotoxicity. | [18] |
| 1-acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) | Cytotoxicity against Cancer Cells | Displayed potent cytotoxicity against 4T1 breast cancer and Caco-2 colon adenocarcinoma cells. | [19] |
Experimental Protocols for Biological Activity Assessment
To validate the inferred biological activities of this compound, a series of in vitro assays are recommended. The following are detailed, step-by-step methodologies for key experiments.
Assessment of Neuroprotective Activity
A common method to assess neuroprotection is to use a cell-based assay where neuronal cells are challenged with a neurotoxic stimulus in the presence or absence of the test compound.
Experimental Workflow for Neuroprotection Assay
Workflow for assessing NMDA receptor antagonist activity.
Step-by-Step Protocol:
-
Cell Culture and Plating: Culture HEK293 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2B) in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Receptor Stimulation: Stimulate the NMDA receptors by adding a solution containing NMDA and its co-agonist, glycine.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of the NMDA-induced calcium influx for each concentration of the test compound and determine the IC50 value.
In Vitro Cytotoxicity Assay (Anticancer Activity)
The MTT assay is a widely used colorimetric assay to assess the cytotoxic potential of a compound against cancer cell lines.
Experimental Workflow for Cytotoxicity Assay
Workflow for assessing in vitro cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
While direct biological data for this compound remains to be published, a comprehensive analysis of its structural analogs strongly suggests a promising profile for CNS-related activities, particularly as a neuroprotective agent and a potential NMDA receptor antagonist. The presence of the nitro-aromatic moiety also opens the door to other therapeutic possibilities, including anticancer and antimicrobial applications, which warrant further investigation.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the biological activities of this novel compound. Future studies should focus on synthesizing and testing this compound in the described in vitro assays to generate empirical data. Subsequent research could then progress to in vivo models to assess its efficacy, pharmacokinetics, and safety profile. The exploration of this and similar compounds holds the potential to yield novel therapeutic agents for a range of challenging diseases.
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A Comparative Guide to the Synthetic Routes for Chiral Piperazic Acids: An In-depth Technical Review for Drug Discovery Professionals
Introduction: The Rising Significance of Chiral Piperazic Acids in Medicinal Chemistry
Piperazic acid (Piz), or hexahydropyridazine-3-carboxylic acid, is a non-proteinogenic amino acid characterized by a unique cyclic hydrazine motif.[1][2] This structural feature imparts significant conformational rigidity to peptide backbones, making it a valuable proline mimic for inducing β-turns.[1] Consequently, natural products incorporating the piperazic acid scaffold exhibit a wide spectrum of potent biological activities, including anticancer, antibiotic, and antifungal properties.[1] Notable examples include the immunosuppressant Sanglifehrin A and the oxytocin receptor antagonist L-156,373.[2][3] The growing interest in piperazic acid-containing peptides as therapeutic leads has spurred the development of various synthetic strategies to access enantiomerically pure piperazic acid building blocks. This guide provides a comparative analysis of the most prominent synthetic routes, offering insights into their underlying principles, practical applications, and respective advantages and limitations to aid researchers in selecting the optimal approach for their drug discovery endeavors.
I. Chiral Pool Synthesis: Leveraging Nature's Starting Materials
A common and reliable strategy for obtaining enantiopure compounds is to start from readily available chiral molecules, often referred to as the "chiral pool." For piperazic acid synthesis, D- and L-glutamic acid have proven to be excellent starting materials.
A. Synthesis from Glutamic Acid via Dihydroxyvalerate Intermediate
This robust and scalable asymmetric synthesis allows for the preparation of both (3S)- and (3R)-piperazic acid derivatives with high optical purity.[4][5] The general strategy involves the conversion of either D- or L-glutamic acid into a key (R)- or (S)-2,5-dihydroxyvalerate ester intermediate, respectively. Subsequent activation of the hydroxyl groups as good leaving groups, typically mesylates, facilitates a double nucleophilic substitution by a bis-protected hydrazine to form the piperazic acid ring.
Workflow Diagram: Synthesis from Glutamic Acid
Caption: Synthesis of (3S)-Piperazic Acid from D-Glutamic Acid.
Causality Behind Experimental Choices:
-
Diazotization of Glutamic Acid: The initial step involves the diazotization of the α-amino group of glutamic acid, which leads to a lactone via intramolecular cyclization. This stereospecific reaction proceeds with retention of configuration at the C2 position.
-
Reduction of the Lactone: The use of a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) is crucial to selectively reduce the lactone to the corresponding diol without affecting the ester functionality.
-
Mesylation: Conversion of the primary and secondary hydroxyl groups to mesylates provides excellent leaving groups for the subsequent intramolecular SN2 reactions.
-
Cyclization with Hydrazine: The cyclization with a bis-protected hydrazine, such as di-tert-butyl hydrazine-1,2-dicarboxylate, is the key ring-forming step. The use of a strong base is necessary to deprotonate the hydrazine and facilitate the nucleophilic attack.
Experimental Protocol: Synthesis of (3S)-tert-butyl 1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylate
-
Preparation of (R)-5-oxotetrahydrofuran-2-carboxylic acid: D-glutamic acid is treated with sodium nitrite in dilute sulfuric acid to yield (R)-5-oxotetrahydrofuran-2-carboxylic acid.[4]
-
Esterification: The resulting carboxylic acid is esterified to the corresponding tert-butyl ester using standard methods.
-
Reduction: The lactone ester is then reduced with DIBAL-H in an appropriate solvent like THF at low temperature to afford (R)-tert-butyl 2,5-dihydroxypentanoate.
-
Mesylation: The diol is treated with methanesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane to yield the dimesylate.
-
Cyclization: The dimesylate is reacted with di-tert-butyl hydrazine-1,2-dicarboxylate in the presence of a strong base like sodium hydride in DMF to furnish the (3S)-piperazic acid derivative.
Performance Data:
| Feature | Performance | Citation |
| Enantiomeric Excess | >90% ee | [4][5] |
| Overall Yield | Good to excellent | [4] |
| Scalability | High | [5] |
| Stereocontrol | High (derived from starting material) | [4] |
II. Cycloaddition Strategies: Building the Ring System in a Single Step
Diels-Alder reactions provide a powerful and convergent approach to construct the six-membered ring of piperazic acid in a single step. These [4+2] cycloadditions typically involve the reaction of a 1,3-diene with a dienophile containing an N=N double bond.
A. Diels-Alder Reaction of Azodicarboxylates
One of the most frequently employed methods for piperazic acid synthesis is the Diels-Alder cycloaddition using azodicarboxylates as dienophiles with 1,3-butadiene derivatives.[2] This approach is particularly well-suited for the synthesis of substituted and structurally complex piperazic acid derivatives.[2]
Workflow Diagram: Diels-Alder Approach
Caption: General workflow for Diels-Alder synthesis of piperazic acids.
Causality Behind Experimental Choices:
-
Choice of Diene and Dienophile: The electronic nature of the diene and dienophile is critical for the success of the Diels-Alder reaction. Electron-rich dienes react more readily with electron-poor dienophiles like azodicarboxylates. The use of substituted dienes allows for the introduction of functionality at various positions of the piperazic acid ring.
-
Stereoselectivity: The Diels-Alder reaction is highly stereospecific. The stereochemistry of the starting materials is transferred to the product. For asymmetric synthesis, chiral auxiliaries can be attached to the dienophile or a chiral Lewis acid catalyst can be employed to control the facial selectivity of the cycloaddition.
Experimental Protocol: Asymmetric Diels-Alder Reaction
A detailed experimental protocol for a specific asymmetric Diels-Alder reaction to synthesize a chiral piperazic acid derivative would require consulting a specific literature procedure. However, a general outline is as follows:
-
Preparation of the Chiral Dienophile: A chiral auxiliary, such as a (-)-menthyl group, is attached to the azodicarboxylate to create a chiral dienophile.
-
Diels-Alder Cycloaddition: The chiral dienophile is reacted with a suitable 1,3-diene in an appropriate solvent. The reaction may be promoted by a Lewis acid catalyst.
-
Purification: The resulting Diels-Alder adduct is purified by chromatography to separate the desired diastereomer.
-
Cleavage of the Chiral Auxiliary and Further Transformations: The chiral auxiliary is cleaved, and the resulting intermediate is further functionalized to yield the desired chiral piperazic acid derivative.
Performance Data:
| Feature | Performance | Citation |
| Diastereoselectivity | Moderate to high (depends on chiral auxiliary/catalyst) | [2] |
| Versatility | High (allows for synthesis of substituted derivatives) | [2] |
| Step Economy | Good (ring formation in one step) | [2] |
III. Organocatalytic Asymmetric Synthesis: A Modern and Efficient Approach
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For chiral piperazic acids, the proline-catalyzed asymmetric α-hydrazination of aldehydes, developed by Dawei Ma and coworkers, represents a highly efficient and scalable approach.[1][6]
A. Proline-Catalyzed Asymmetric α-Hydrazination
This method involves the reaction of an aldehyde with an azodicarboxylate in the presence of a catalytic amount of L- or D-proline.[6] The key step is the formation of a chiral enamine intermediate from the aldehyde and proline, which then reacts enantioselectively with the azodicarboxylate. The resulting α-hydrazino aldehyde is then converted to the piperazic acid derivative through a cascade of intramolecular reactions.
Workflow Diagram: Organocatalytic α-Hydrazination
Caption: Proline-catalyzed asymmetric α-hydrazination for piperazic acid synthesis.
Causality Behind Experimental Choices:
-
Proline as a Catalyst: Proline acts as a classic enamine catalyst. It reacts with the aldehyde to form a nucleophilic enamine, which is the key intermediate that attacks the electrophilic azodicarboxylate. The stereochemistry of the proline catalyst dictates the facial selectivity of this attack, leading to high enantioselectivity.
-
Cascade Reaction: The subsequent base-mediated cascade reaction is a highly efficient process that forms the six-membered ring in a single operational step from the linear α-hydrazino acid precursor.[1] This step economy is a major advantage of this route.
Experimental Protocol: Synthesis of (S)-1-Benzyloxycarbonylhexahydropyridazine-3-carboxylic Acid (Ma's Protocol)
-
α-Hydrazination: An aldehyde is reacted with dibenzyl azodicarboxylate in the presence of L-proline (typically 20 mol%) in a suitable solvent like chloroform.
-
In situ Oxidation: The resulting α-hydrazino aldehyde is oxidized in situ to the corresponding carboxylic acid using an oxidizing agent like sodium chlorite.
-
Cascade Cyclization: The crude α-hydrazino acid is treated with an excess of a base, such as potassium carbonate, at 0 °C, and then warmed to room temperature to induce the cascade cyclization, furnishing the desired (S)-piperazic acid derivative.[1]
Performance Data:
| Feature | Performance | Citation |
| Enantiomeric Excess | >99% ee | [1] |
| Overall Yield | 75% (for the two-step process) | [1] |
| Scalability | Excellent (reported on a kilogram scale) | [1] |
| Operational Simplicity | High (cascade reaction) | [1] |
IV. Late-Stage Cyclization: A Strategy for Peptide Synthesis
For the incorporation of piperazic acid into complex peptides, performing the ring closure at a late stage of the synthesis can be advantageous. This strategy, exemplified by the work of Del Valle and coworkers in the total synthesis of L-156,373, avoids the challenges associated with coupling sterically hindered and electronically deactivated pre-formed piperazic acid building blocks.[3]
A. Late-Stage N-N Bond Formation
This approach involves the synthesis of a linear peptide precursor containing an α-hydrazino acid residue. The piperazic acid ring is then formed towards the end of the synthesis via an intramolecular nucleophilic substitution to form the N-N bond.
Workflow Diagram: Late-Stage Cyclization
Caption: Late-stage formation of the piperazic acid ring in peptide synthesis.
Causality Behind Experimental Choices:
-
Submonomer Approach: This strategy relies on a "submonomer" approach where the piperazic acid ring is constructed after the peptide backbone has been assembled. This circumvents the difficult coupling reactions of the N2-amino group of a pre-formed piperazic acid.
-
Intramolecular Cyclization: The efficiency of the final ring-closing step is crucial. The choice of the leaving group and the reaction conditions must be carefully optimized to ensure high yields and avoid side reactions on the complex peptide substrate.
V. Selective Deprotection Strategies: Accessing Orthogonally Protected Building Blocks
The differential reactivity of the N1 and N2 nitrogens of piperazic acid presents a significant challenge in its application as a building block for peptide synthesis. The N1 nitrogen is generally more nucleophilic, but acylation is often desired at the N2 position.[7] This necessitates the use of orthogonally protected piperazic acid derivatives. A common challenge is the selective deprotection of the N2 position of a bis-protected piperazic acid.
Workflow Diagram: Selective N-Deprotection
Caption: Selective deprotection to yield an N1-protected piperazic acid building block.
Experimental Protocol: Selective Deprotection of N1,N2-diCbz-Piperazic Acid
Recent studies have shown that the selective deprotection of the N2-Cbz group from N1,N2-diCbz-piperazic acid can be achieved under specific basic conditions, for example, using lithium hydroxide in a THF/water mixture.[7]
Performance Data:
| Feature | Performance | Citation |
| Selectivity | High (under optimized conditions) | [7] |
| Yield | Good to excellent | [7] |
| Applicability | Crucial for solid-phase peptide synthesis | [7] |
Comparison of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| From Glutamic Acid | High enantiopurity, scalable, reliable. | Multi-step, requires handling of reactive intermediates. | Large-scale production of enantiopure piperazic acid. |
| Diels-Alder Cycloaddition | Convergent, allows for diverse substitution patterns. | Stereocontrol can be challenging, may require chiral auxiliaries. | Synthesis of structurally diverse and substituted piperazic acid analogs. |
| Organocatalytic α-Hydrazination | Highly enantioselective, operationally simple, scalable, step-economical. | Substrate scope may be limited by the aldehyde component. | Efficient and large-scale synthesis of specific chiral piperazic acid enantiomers. |
| Late-Stage Cyclization | Avoids difficult coupling steps with pre-formed piperazic acid. | Requires careful optimization of the final cyclization step on a complex substrate. | Incorporation of piperazic acid into complex peptide natural products. |
| Selective Deprotection | Provides access to orthogonally protected building blocks. | Can be challenging to achieve high selectivity, may require careful optimization. | Preparing piperazic acid monomers for solid-phase peptide synthesis. |
Conclusion and Future Outlook
The synthesis of chiral piperazic acids has evolved significantly, with several robust and efficient methods now available to researchers. The choice of the optimal synthetic route depends on the specific goals of the project, including the desired scale of synthesis, the need for structural diversity, and the context of the target molecule (i.e., a standalone building block versus incorporation into a complex peptide).
The chiral pool synthesis from glutamic acid remains a reliable and scalable method for producing the parent piperazic acid enantiomers. For the creation of diverse analogs, Diels-Alder cycloadditions offer unparalleled versatility. The organocatalytic approach developed by Ma and coworkers stands out for its operational simplicity, high enantioselectivity, and scalability, making it a highly attractive option for industrial applications. Late-stage cyclization strategies are proving to be invaluable for the total synthesis of complex natural products containing piperazic acid residues.
Future research in this area will likely focus on the development of new catalytic asymmetric methods with even broader substrate scopes and improved functional group tolerance. Furthermore, the development of more efficient and selective late-stage functionalization and deprotection strategies will continue to be a key area of investigation, facilitating the synthesis and biological evaluation of novel piperazic acid-containing peptidomimetics for drug discovery.
References
-
Papatzimas, E., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]
-
Sun, Y., et al. (2023). Synthesis of Piperazic Acid-Containing Cyclodepsipeptide Core of Verucopeptin. ChemRxiv. [Link]
-
Kramer, N. (n.d.). Piperazic Acid Synthesis. Bowers Lab. [Link]
-
Del Valle, J. R., et al. (2018). Total Synthesis of L-156,373. Organic Letters, 20(9), 2707-2710. [Link]
- Robidoux, A. L. C., et al. (2003). Asymmetric synthesis of piperazic acid and derivatives thereof. U.S.
- Robidoux, A. L. C., et al. (2001).
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Chen, Y., et al. (2011). A Scalable Process to the Key Intermediate of Cilazapril, (S)-1-Benzyloxycarbonylhexahydropyridazine-3-Carboxylic Acid, Through a Novel Cascade Course. Organic Process Research & Development, 15(1), 221-226. [Link]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Synthesis of Piperazine Derivatives
Introduction: The Ubiquitous Piperazine Scaffold and the Power of Palladium
The piperazine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs across a wide range of therapeutic areas, including oncology, antivirals, and central nervous system disorders.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide handles for molecular diversification and can be protonated at physiological pH, influencing solubility, cell permeability, and target engagement. Consequently, the efficient and versatile synthesis of piperazine derivatives is a critical endeavor for researchers, scientists, and drug development professionals.
Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a dominant and indispensable tool for the construction and functionalization of the piperazine core.[3] These methods offer unparalleled scope, functional group tolerance, and efficiency compared to traditional methods. This guide provides a comparative analysis of the leading palladium-catalyzed methodologies for the synthesis and derivatization of piperazines, with a focus on the Buchwald-Hartwig amination for N-arylation, and the Suzuki and Sonogashira couplings for subsequent C-C and C-C bond formation. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and present comparative data to empower you to make informed decisions in your synthetic endeavors.
I. The Workhorse: Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
The Buchwald-Hartwig amination is arguably the most powerful and widely adopted method for the direct formation of N-aryl piperazines.[4][5] This reaction creates a C-N bond between an aryl halide or triflate and a piperazine nitrogen, providing a direct entry to a vast chemical space.
A. The "Why": Mechanistic Insights into Buchwald-Hartwig Amination
Understanding the catalytic cycle is paramount to troubleshooting and optimizing this transformation. The currently accepted mechanism proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate.[6] The choice of ligand is critical here; electron-rich and bulky phosphine ligands facilitate this step, especially for less reactive aryl chlorides.
-
Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst.[6]
B. Experimental Protocol: N-Arylation of N-Boc-Piperazine
This protocol provides a general procedure for the coupling of N-Boc-piperazine with an aryl bromide, a common transformation in pharmaceutical synthesis.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, N-Boc-piperazine, NaOt-Bu, Pd₂(dba)₃, and RuPhos.
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C. Comparative Performance Data for Buchwald-Hartwig Amination
The choice of palladium precursor, ligand, base, and solvent significantly impacts the reaction's success. The following tables summarize representative data for the N-arylation of piperazine derivatives with various aryl halides.
Table 1: Coupling of Piperazines with Aryl Chlorides [2]
| Aryl Chloride | Piperazine Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 0.17 | 97 |
| 2-Chlorotoluene | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 0.17 | 95 |
| 4-Chloroanisole | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 0.17 | 92 |
| 2-Chloro-6-methylpyridine | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 100 | 0.17 | 94 |
Table 2: Coupling of Piperazines with Aryl Bromides [7]
| Aryl Bromide | Piperazine Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1-(2-Pyridyl)piperazine | (NHC)Pd(allyl)Cl (1) | - | NaOt-Bu | Dioxane | RT | 0.08 | 96 |
| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl (1) | - | NaOt-Bu | Dioxane | RT | 0.08 | 90 |
| 4-Bromobenzonitrile | N-Methylpiperazine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 85 |
| 1-Bromo-4-(trifluoromethyl)benzene | N-Boc-piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 91 |
Table 3: Coupling of Piperazines with Aryl Triflates [7]
| Aryl Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| p-Tolyl triflate | Morpholine | (NHC)Pd(allyl)Cl (1) | - | NaOt-Bu | Dioxane | RT | 1 | 70 |
Causality Behind Experimental Choices:
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[4] Aryl chlorides are the most challenging substrates due to the strength of the C-Cl bond, often requiring more electron-rich and bulky ligands (e.g., RuPhos, XPhos) to facilitate oxidative addition.
-
Ligand Selection: The "generation" of Buchwald-Hartwig catalysts is defined by the evolution of the phosphine ligands.[8] Early generations were limited in scope, while modern biarylphosphine ligands allow for the coupling of a wide array of amines and aryl halides under milder conditions. The choice of ligand is often the most critical parameter to screen.
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine.[9] Weaker bases like K₃PO₄ or Cs₂CO₃ can be employed for substrates with base-sensitive functional groups, though this may require higher temperatures or longer reaction times.
-
Solvent: Aprotic solvents like toluene, dioxane, and THF are standard. The choice can influence the solubility of the catalyst and reagents, as well as the reaction rate.
II. Diversification of the Piperazine Scaffold: Suzuki and Sonogashira Couplings
While the Buchwald-Hartwig amination is the premier method for constructing the N-aryl piperazine core, the Suzuki and Sonogashira couplings are invaluable for introducing further molecular complexity. These reactions are typically employed to functionalize a pre-existing haloaryl-piperazine derivative, creating C-C and C-C(alkynyl) bonds, respectively.
A. Suzuki Coupling: Forging C-C Bonds
The Suzuki coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an aryl or vinyl halide.[5][10]
Mechanism: The catalytic cycle of the Suzuki coupling involves oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11]
Experimental Protocol: Suzuki Coupling on a Haloaryl-Piperazine
This protocol describes a general procedure for the Suzuki coupling of a bromoaryl-piperazine derivative with a boronic acid.
Materials:
-
Bromoaryl-piperazine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the bromoaryl-piperazine derivative, arylboronic acid, and K₂CO₃.
-
Add the solvent mixture and degas the solution by bubbling with inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13]
Mechanism: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide intermediate (formed in the copper cycle) and subsequent reductive elimination.[14]
Experimental Protocol: Sonogashira Coupling on a Haloaryl-Piperazine
This protocol outlines a general procedure for the Sonogashira coupling of an iodoaryl-piperazine derivative with a terminal alkyne.
Materials:
-
Iodoaryl-piperazine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous THF or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the iodoaryl-piperazine derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
III. Comparative Analysis and Strategic Application
The choice between these palladium-catalyzed methods depends on the synthetic goal. The following workflow and comparative table summarize the strategic application of each reaction.
Table 4: Comparative Overview of Palladium-Catalyzed Methods for Piperazine Synthesis and Functionalization
| Feature | Buchwald-Hartwig Amination | Suzuki Coupling | Sonogashira Coupling |
| Primary Application | N-Arylation of piperazine core | C-C bond formation on a haloaryl-piperazine | C-C(alkynyl) bond formation on a haloaryl-piperazine |
| Bond Formed | C-N | C-C | C-C≡ |
| Key Reagents | Aryl halide/triflate, Amine, Base | Aryl halide, Organoboron reagent, Base | Aryl halide, Terminal alkyne, Base, Cu(I) co-catalyst |
| Typical Catalysts | Pd₂(dba)₃, Pd(OAc)₂, Pd precatalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Ligands | Bulky, electron-rich phosphines | Phosphines (e.g., PPh₃, SPhos) | Phosphines (e.g., PPh₃) |
| Substrate Scope | Broad for amines and aryl halides | Broad for boronic acids and aryl halides | Good for terminal alkynes and aryl iodides/bromides |
| Common Side Reactions | Hydrodehalogenation, diarylation | Homocoupling of boronic acids | Homocoupling of alkynes (Glaser coupling) |
| Practical Considerations | Air-sensitive catalysts/ligands, cost of ligands | Moisture sensitivity of some boronic acids | Potential for copper-catalyzed side reactions |
IV. Alternative Palladium-Catalyzed Strategies
While the aforementioned cross-coupling reactions are the most prevalent, other innovative palladium-catalyzed methods for piperazine synthesis exist:
-
Palladium-Catalyzed Cyclization: These methods construct the piperazine ring from acyclic precursors. For example, a modular synthesis of highly substituted piperazines has been developed via the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles.[4][15] This approach offers excellent control over stereochemistry and substitution patterns.
-
Palladium-Catalyzed Carboamination: This strategy involves the intramolecular cyclization of an amine onto a tethered alkene, with concomitant C-C bond formation. This allows for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines.
V. Conclusion and Future Outlook
Palladium catalysis has revolutionized the synthesis of piperazine derivatives, providing a powerful and versatile toolkit for drug discovery and development. The Buchwald-Hartwig amination stands as the preeminent method for the crucial N-arylation step, while Suzuki and Sonogashira couplings offer robust strategies for subsequent diversification. As the field continues to evolve, we can anticipate the development of even more efficient, sustainable, and cost-effective palladium-catalyzed methods. The exploration of greener reaction media, lower catalyst loadings, and novel ligand designs will undoubtedly further empower chemists to construct the next generation of piperazine-containing therapeutics.[16]
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. Available at: [Link]
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Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction | Request PDF - ResearchGate. Available at: [Link]
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Sonogashira Coupling | NROChemistry. Available at: [Link]
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Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles | Organic Letters - ACS Publications. Available at: [Link]
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Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC - PubMed Central. Available at: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF - ResearchGate. Available at: [Link]
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Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. Available at: [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]
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Green Chemistry Metrics, A Review - MDPI. Available at: [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
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Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]
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(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
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Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic Acid
This document provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid. As a complex molecule used in pharmaceutical development and biochemical research, its handling and disposal require a thorough understanding of its constituent chemical moieties: a nitroaromatic compound, a carboxylic acid, and a Boc-protected amine.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The core principle guiding this protocol is that all waste containing this compound must be treated as hazardous chemical waste.[3][4] This is primarily due to the presence of the nitrophenyl group, which classifies the substance as toxic and an environmental hazard.[5][6] Improper disposal, such as discarding in regular trash or drain systems, is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[7][8]
Hazard Assessment and Chemical Profile
-
2-Nitrophenyl Group : Nitroaromatic compounds are recognized for their toxicity and potential for environmental damage.[6] They can be harmful if swallowed, inhaled, or absorbed through the skin.[5][9] While this specific compound is not expected to be explosive, some polynitrated aromatic compounds are shock-sensitive, warranting careful handling.[10]
-
Carboxylic Acid Moiety : The acetic acid group imparts acidic properties. While not a strong acid, it can cause skin and eye irritation and should not be mixed with strong bases or reactive metals.[9][11]
-
Boc-Piperazine Group : The tert-butyloxycarbonyl (Boc) protecting group is stable under many conditions but is designed to be removed by acid.[12][13] The piperazine core is a common feature in pharmaceuticals. In waste streams, the primary concern is ensuring it does not react with other incompatible chemicals.
Based on this analysis, the compound and its waste must be managed as a toxic, irritant, and environmentally hazardous chemical.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against splashes and accidental eye contact, which can cause serious irritation.[9][14] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin absorption, which is a potential route of exposure for nitroaromatic compounds.[5] |
| Protective Clothing | Standard laboratory coat, fully buttoned. | Minimizes contamination of personal clothing. |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area. Use in a certified chemical fume hood is mandatory. | A chemical fume hood is the primary engineering control to prevent inhalation of any dust or aerosols.[5][15] |
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final collection by Environmental Health and Safety (EHS) or a licensed contractor.
All materials that have come into contact with this compound must be considered hazardous waste.[3] This includes:
-
Unused or expired pure chemical.
-
Reaction mixtures and solutions containing the compound.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, absorbent pads).
-
Contaminated glassware.
Crucially, this waste stream must be segregated. Do not mix it with other waste types, especially:
-
Strong Bases or Reducing Agents: To avoid potentially violent or exothermic reactions.[16]
-
Acids: While the compound itself is an acid, mixing with other strong acids is unnecessary and can create a more complex waste profile.
-
Non-hazardous waste: To prevent unnecessary expansion of the hazardous waste volume.
Proper containerization is essential to prevent leaks and ensure safe storage and transport.
-
Use a designated, chemically compatible, and leak-proof waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[8] Plastic is often preferred over glass to minimize the risk of breakage.[7]
-
Solid Waste: Collect solid waste (unused chemical, contaminated gloves, etc.) in a clearly labeled, sealable plastic bag or a wide-mouth container. To minimize dust, lightly moisten the material with a compatible solvent if necessary.[5]
-
Liquid Waste: Collect liquid waste in a dedicated bottle. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
-
Never use food containers for waste storage. [17]
Accurate labeling is a strict regulatory requirement and is vital for safety.[7][16] The hazardous waste container must be labeled with a completed EHS hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[7]
-
Full Chemical Name(s): Write out "Waste: this compound". For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[7]
-
Hazard Pictograms: Check the appropriate boxes for "Toxic" and "Health Hazard".
-
Generator Information: Principal Investigator's name, lab location (building and room number), and contact information.[7]
Laboratories must designate a specific location for storing hazardous waste, known as a Satellite Accumulation Area (SAA).[16]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the container is kept closed at all times except when adding waste.[16]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4] Waste containers must be removed from the lab within one year of the accumulation start date, or within three days of becoming full.[16][18]
Disposal of hazardous waste must be handled by trained professionals.
-
Once the waste container is full or ready for removal, submit a hazardous waste collection request to your institution's EHS office or designated hazardous waste management provider.[4][7]
-
Do not pour this chemical waste down the drain or place it in the regular trash.[7][11] Sewer disposal is prohibited as the compound is toxic to aquatic life and may not be degraded by wastewater treatment processes.[5][19]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for proper waste management.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the material to avoid generating dust.[11][20]
-
Place the spilled material and all cleanup supplies (e.g., absorbent pads, contaminated gloves) into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Large Spill:
-
Evacuate the immediate area.[10]
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Provide details of the spilled substance to emergency responders.
-
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
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How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
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Proper Disposal of 3-Methyl-4-nitrophenol: A Guide for Laboratory Professionals. Benchchem.
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Safety Data Sheet: 4-Nitrophenylacetic acid. Fisher Scientific.
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Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals. Benchchem.
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Safety Data Sheet: (2-Nitrophenyl)acetic acid. Fisher Scientific.
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p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie.
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Safety Data Sheet: Boc-Asn-ONp. AAPPTec.
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Navigating the Safe Handling of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical development. By understanding the inherent chemical properties and potential hazards, you can implement robust operational and disposal plans that ensure a safe and efficient laboratory environment. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety principles for related chemical structures.
Immediate Safety Profile: Understanding the Risks
-
Skin and Eye Irritation: Substituted phenylacetic acids and nitrophenyl compounds are consistently categorized as skin and eye irritants.[1][2][3][4][5] Direct contact can cause redness, inflammation, and discomfort.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][3][4][5]
-
Potential for Harm if Swallowed: Ingestion of nitrophenyl compounds may be harmful.[2][6]
It is crucial to operate under the assumption that this compound exhibits these hazards and to implement the control measures outlined in this guide.
Core Operational Directives: From Receipt to Disposal
A systematic approach to handling this compound will mitigate risks and ensure procedural consistency. The following workflow provides a step-by-step guide for laboratory personnel.
Caption: A flowchart illustrating the key stages of safe handling, from receiving the compound to its final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[3][7] | Protects against accidental splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, 0.11 mm thickness or greater).[8] A lab coat is mandatory. | Prevents direct skin contact and potential irritation.[1][2][8] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) should be used if handling the solid outside of a ventilated enclosure or if dust generation is likely.[7][9] | Minimizes the risk of inhaling irritating dust particles. |
Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin. [7][9]
Step-by-Step Handling Procedures
Adherence to a standardized protocol for handling this compound is essential for maintaining a safe laboratory environment.
Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: If possible, weigh the solid material within a ventilated balance enclosure or a chemical fume hood to contain any airborne dust.
Experimental Use:
-
All manipulations of this compound, including dissolution and transfers, must be conducted within a certified chemical fume hood. This is to prevent the inhalation of any dust or vapors.
-
Solvent Selection: Use appropriate laboratory-grade solvents for dissolution.
-
Reaction Conditions: Be mindful of potential incompatibilities. Based on related compounds, avoid strong oxidizing agents and strong bases.[1][2][10]
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Minor Spill | For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[11] Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the area and alert your institution's environmental health and safety (EHS) department. |
Disposal Plan: Responsible Waste Management
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste from reactions and cleaning procedures in a separate, clearly labeled, and sealed container.
-
Deprotection Considerations: The deprotection of the Boc group is often achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12] The resulting waste stream will be acidic and contain the deprotected piperazine derivative. This waste must be neutralized or handled according to your institution's specific protocols for acidic and organic waste.
-
Final Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[2][11] Do not discharge any waste containing this compound into the sewer system.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research and development efforts.
References
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- Fisher Scientific. (2025, December 19).
- BenchChem. (2025, December). Technical Support Center: Deprotection of Boc-Protected Piperazines.
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- Santa Cruz Biotechnology, Inc. (n.d.).
- Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
- CPAChem. (2023, May 17).
- SynQuest Laboratories, Inc. (n.d.).
- Thermo Fisher Scientific. (2024, March 28).
- Santa Cruz Biotechnology, Inc. (n.d.).
- Loba Chemie. (2015, April 9).
- O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Aurochemicals. (2022, August 17). Phenyl Acetic Acid, Natural (Manufacturing)
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- CDH Fine Chemical. (n.d.).
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- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). 3-Nitrophenylacetic acid. PubChem.
- National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- ResearchGate. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
